Nedocromil

Catalog No.
S536933
CAS No.
69049-73-6
M.F
C19H17NO7
M. Wt
371.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nedocromil

CAS Number

69049-73-6

Product Name

Nedocromil

IUPAC Name

9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid

Molecular Formula

C19H17NO7

Molecular Weight

371.3 g/mol

InChI

InChI=1S/C19H17NO7/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

RQTOOFIXOKYGAN-UHFFFAOYSA-N

SMILES

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(N2CC)C(=O)O

solubility

4.59e-02 g/L

Synonyms

9-Ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano(3,2-g)quinoline-2,8-dicarboxylic acid, Alocril, Brionil, Calcium, Nedocromil, Cetimil, FPL 59002, FPL-59002, FPL59002, Halamid, Irtan, Nedocromil, Nedocromil Calcium, Nedocromil Sodium, Nedocromil, Calcium Salt (1:1), Nedocromil, Disodium Salt, Nedocromil, Disodium salt, Hydrate, Rapitil, Sodium, Nedocromil, Tilad, Tilade, Tilaire, Tilavist

Canonical SMILES

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(N2CC)C(=O)O

The exact mass of the compound Nedocromil is 371.1005 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - 4-Quinolones. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

nedocromil sodium mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Cellular Mechanisms of Action

The therapeutic effect of nedocromil sodium is achieved through its regulatory action on multiple inflammatory cells involved in the allergic and inflammatory response. The table below summarizes its key effects on different cell types.

Cell Type Primary Action of this compound Sodium Key Mediators/Effects Inhibited
Mast Cells [1] [2] [3] Stabilizes cell membrane, preventing degranulation Histamine, Tryptase, Leukotrienes (LTC4), Prostaglandins
Eosinophils [1] [3] Inhibits activation and chemotaxis Leukotriene C4 (LTC4) release
Neutrophils [1] [3] Inhibits chemotaxis Migration to inflammation sites
Macrophages [1] [3] Inhibits activation (e.g., by IgE) Inflammatory cytokine release
Epithelial Cells [1] Inhibits mediator release Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
Platelets [3] Reduces cytotoxicity -

These cellular actions culminate in a broad anti-inflammatory effect, which can be visualized as the following pathway:

G Start Allergen/Inflammatory Stimulus MC Mast Cell Start->MC Activates Eos Eosinophil Start->Eos Recruits & Activates Neut Neutrophil Start->Neut Recruits & Activates Mac Macrophage Start->Mac Activates Mediators Release of Inflammatory Mediators (Histamine, Leukotrienes, Cytokines) MC->Mediators Releases Eos->Mediators Releases Neut->Mediators Releases Mac->Mediators Releases Inhibit This compound Sodium Intervention Inhibit->MC Stabilizes Inhibit->Eos Inhibits Inhibit->Neut Inhibits Inhibit->Mac Inhibits Effect Clinical Effects (Bronchoconstriction, Airway Hyperresponsiveness) Mediators->Effect Causes

This compound sodium inhibits multiple inflammatory cells and mediator release to prevent bronchoconstriction.

Experimental Models & Protocols

The understanding of this compound sodium's mechanism is derived from specific experimental models. Key methodologies are outlined below for research replication and validation.

Experimental Goal Model/Protocol Key Measurement
Inhibit Mast Cell Mediator Release [1] Bronchoalveolar lavage (BAL)-derived mast cells from healthy & asthmatic volunteers; challenged with allergens. Reduction in histamine and leukotriene C4 release.
Inhibit Inflammatory Cell Chemotaxis [1] [3] In vitro assays measuring movement of eosinophils/neutrophils toward chemical stimuli (e.g., chemotactic factors). Reduction in the number of migrated cells.
Block Allergen-Induced Bronchoconstriction (Early & Late Phase) [1] [4] Allergen challenge in sensitized subjects (e.g., house dust mite, ragweed); drug administered prior to challenge. Airway response measured by FEV1; reduction in early (0-2h) and late (4-10h) asthmatic reaction.
Reduce Airway Hyperresponsiveness (AHR) [1] Patients given this compound sodium for weeks; challenged with methacholine or histamine. Increase in the provocative dose of agonist required to cause a 20% drop in FEV1 (PD20).
Block Exercise-Induced Asthma (EIA) [1] Patients undergo exercise challenge (e.g., treadmill) after drug inhalation. Post-exercise percentage fall in FEV1.

Pharmacological & Clinical Correlation

The cellular and experimental actions of this compound sodium directly translate to its clinical pharmacokinetics and therapeutic application.

  • Pharmacokinetics: this compound sodium is administered via inhalation with low systemic bioavailability (6-9%). It is not metabolized and is excreted unchanged in urine and feces [1]. Protection against bronchoconstriction is achieved only through inhalation, not oral or intravenous administration [1].
  • Therapeutic Use: It is used as regular maintenance therapy for asthma, not for acute symptom relief [1] [2]. The usual dosage is 4mg, administered 2 to 4 times daily [1]. Its clinical efficacy is attributed to its anti-inflammatory profile, which helps reduce dependency on inhaled corticosteroids [1].

Key Experimental Insights

  • Broad-Spectrum Action: Unlike more targeted therapies, this compound sodium's value lies in its ability to moderate the activity of several key inflammatory cells (mast cells, eosinophils, neutrophils, macrophages), making it effective against a complex inflammatory cascade [1] [3].
  • Prevention Over Relief: Its mechanism is purely prophylactic. It prevents the initiation of the inflammatory response and bronchoconstriction triggered by various stimuli (allergen, exercise, cold air) [1] [4]. This aligns with its use as a chronic controller medication.

The information on this compound sodium is primarily based on foundational research, with much of the core mechanistic work established in the 1990s and early 2000s [1] [3]. While newer research may explore its potential in other areas, the fundamental mechanism of action is well-documented in the cited literature.

References

Core Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical data for Nedocromil.

Property Description
Chemical Name 9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylic acid [1]
Molecular Formula C₁₉H₁₇NO₇ [1]
Molecular Weight 371.34 g/mol [1]
CAS Number 69049-73-6 [1]
Modality Small Molecule [1]
Protein Binding ~89% [1]
Metabolism Not metabolized [1]
Route of Elimination Excreted unchanged in urine (~70%) and feces (~30%) [1]
Half-life ~3.3 hours [1]

Mechanism of Action and Pharmacodynamics

This compound's primary mechanism involves inhibiting the activation and mediator release from various inflammatory cells, including mast cells, eosinophils, neutrophils, and macrophages [1]. It is classified as a mast cell stabilizer and prevents the release of pre-formed and newly synthesized mediators [2].

Multi-Target Inhibition of Inflammatory Mediators

This compound simultaneously inhibits the release and action of multiple key inflammatory mediators. The table below shows its inhibitory activity (IC₃₀) against specific mediators in mast cells.

Mediator Function Inhibitory Activity (IC₃₀)
Histamine Causes vasodilation, increased vascular permeability, and itching [3]. 2.1 μM [3]
Leukotriene C4 (LTC4) Potent bronchoconstrictor; increases vascular permeability and mucus secretion [1] [3]. 2.3 μM [3]
Prostaglandin D2 (PGD2) Causes bronchoconstriction and attracts inflammatory cells [1] [3]. 1.9 μM [3]
Modulation of Sensory Nerve Function

Beyond mast cell stabilization, this compound modulates sensory nerve function. It inhibits the activation of sensory neurons and the subsequent axon reflex, which is responsible for neurogenic inflammation and symptoms like itch and flare (redness) [1] [4]. This is achieved by partly inhibiting the release of sensory neuropeptides like substance P and neurokinin A [1].

The following diagram illustrates this compound's multi-faceted mechanism of action at the cellular and neural levels.

G Allergen Allergen MC Mast Cell Allergen->MC Activation Mediators Inflammatory Mediators (Histamine, PGD2, LTC4) MC->Mediators Releases SN Sensory Neuron Mediators->SN Stimulates Symptoms Symptoms: Bronchoconstriction, Itch, Flare Mediators->Symptoms Cause SN->Symptoms Axon Reflex (Substance P) This compound This compound This compound->MC 1. Stabilizes This compound->SN 2. Modulates

This compound inhibits mast cell degranulation and modulates sensory nerve activation to alleviate inflammation and symptoms.

Clinical Applications and Formulations

This compound has been developed for inhalation and ophthalmic use.

Formulation Brand Name Indication Status Note
Pressurized Inhaler Tilade [1] [2] Management of asthma [1] [5] [6] US production ceased in 2008 due to CFC propellant [2].
Ophthalmic Solution Alocril, Rapitil [1] [2] Treatment of allergic conjunctivitis [1] [2] -

Detailed Experimental Protocol for Human Skin Research

The following methodology details how this compound's effect on sensory nerves was tested in human skin, demonstrating its anti-neurogenic properties [4].

G Subjects 8 Non-Atopic Human Subjects (Volar Forearm Skin) Step1 Iontophoresis (8 mC) of 2% this compound Sodium or Water Control Subjects->Step1 Step2 10-Minute Incubation Step1->Step2 Step3 Intradermal Injection of Histamine (300 nM / 1 µM) at Iontophoresis Site Step2->Step3 Step4 Outcome Assessment Step3->Step4 Itch Itch Intensity Step4->Itch VAS every 20s for 5 min Flare Flare Area Step4->Flare LDI Scan at 10 min Weal Weal Area Step4->Weal Flux Blood Flux (Laser Doppler) Step4->Flux

Workflow for assessing this compound's inhibition of histamine-induced sensory responses in human skin [4].

  • Key Results: This protocol found that pre-treatment with this compound significantly reduced itch scores by ~74% and flare area by ~64%, without significantly reducing the weal area. This confirms its action is primarily on the neurogenic flare response rather than on the direct vascular effects of histamine [4].

Research and Repurposing Potential

While its classic uses are in asthma and allergy, recent bioinformatics analyses have identified this compound as a potential repurposing candidate for delirium, suggesting its anti-inflammatory and neuro-modulatory properties may be relevant in other neurological conditions [7].

References

nedocromil inflammatory mediator inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Platelet Inhibition

A detailed study on human platelets provides specific quantitative data on the potency of nedocromil sodium, measured by the half-maximal inhibitory concentration (IC50). The following table outlines these findings for various activation parameters.

Parameter of Platelet Activation Inducing Agent Reported IC50 (mol/L) Maximum Inhibition
Shape Change [1] PAF 3 x 10⁻⁹ 78%
Shape Change [1] Thrombin 2 x 10⁻⁸ 80%
Aggregation [1] PAF 2 x 10⁻⁹ 85%
Thromboxane B2 Release [1] PAF 5 x 10⁻⁹ 82%
Inositol 1,4,5-triphosphate Formation [1] PAF 3 x 10⁻⁷ Not Specified
Intracellular Free Calcium Increase [1] PAF 4 x 10⁻⁷ Not Specified

Mechanism of Action: A Unifying Hypothesis

Research indicates that this compound's diverse effects may stem from a fundamental action on chloride (Cl⁻) ion channels [2].

  • Cellular Level Effects: By inhibiting chloride flux across cell membranes, this compound can prevent crucial pro-inflammatory cellular responses. This includes stabilizing mast cells to prevent degranulation, protecting airway epithelial cells from damage caused by changes in osmolarity, and modulating the activity of sensory neurons to reduce the release of inflammatory neuropeptides (like substance P) [2].
  • Unifying Theory: The inhibition of chloride channels provides a plausible unifying mechanism to explain this compound's broad effect across different cell types involved in asthma and allergic inflammation [2].

The diagram below illustrates this proposed unifying mechanism of action.

G cluster_path1 Inflammatory Cell Pathway cluster_path2 Neuronal Pathway This compound This compound Inhibitor Inhibits Chloride (Cl⁻) Flux This compound->Inhibitor Inhibitor2 Inhibits Chloride (Cl⁻) Flux This compound->Inhibitor2 MastCell Mast Cell Stabilization Inhibitor->MastCell Eosino Eosinophil/Neutrophil Inhibition Inhibitor->Eosino Platelet Reduced Platelet Activation Inhibitor->Platelet MediatorRelease Inhibition of Mediator Release MastCell->MediatorRelease Eosino->MediatorRelease Platelet->MediatorRelease Neuron Modulation of Sensory Neurons Inhibitor2->Neuron AxonReflex Inhibition of Axon Reflex Neuron->AxonReflex NeuropeptideRelease Reduced Release of Substance P, Neurokinin A AxonReflex->NeuropeptideRelease

Experimental Protocol Insights

The quantitative data on platelet inhibition was obtained through a series of standardized in vitro assays. The methodology provides a template for investigating this compound's effects on other cell types.

Key Experimental Parameters from Platelet Study [1]:

  • Cell Source: Platelets were isolated from fresh whole blood samples of healthy human volunteers (n=45).
  • Cell Activation: Platelets were stimulated using specific agents:
    • Platelet-Activating Factor (PAF)
    • Thrombin
    • Calcium Ionophore (used as a control to bypass receptor-mediated pathways)
  • This compound Pre-treatment: Platelets were incubated with varying concentrations of this compound sodium before activation to determine dose-dependent effects (IC50 values).
  • Measured Outcomes (Assays):
    • Shape Change: Measured using light transmission aggregometry.
    • Aggregation: Quantified via standard aggregometry.
    • Thromboxane B2 Release: Measured using radioimmunoassay (RIA) or enzyme immunoassay (EIA) as a stable marker of thromboxane A2 synthesis.
    • Second Messengers:
      • Inositol 1,4,5-triphosphate (IP3): Quantified using a radioligand binding assay.
      • Intracellular Free Calcium ([Ca²⁺]i): Measured using fluorescent dyes like Fura-2.
    • Ligand Binding: PAF receptor binding was assessed with radiolabeled PAF to check for direct receptor antagonism.

Key Takeaways for Researchers

  • Broad-Spectrum Inhibitor: this compound sodium exhibits a wide anti-inflammatory profile by targeting multiple cell lineages central to the inflammatory response in asthma and allergy [3] [4].
  • High Potency in Specific Contexts: It demonstrates high potency (nanomolar range IC50) in inhibiting receptor-mediated platelet activation, suggesting a potent effect on certain signaling pathways [1].
  • Novel Mechanism Hypothesis: Its action may be primarily mediated through the inhibition of chloride channels, a mechanism that potentially unifies its effects across diverse cell types [2].
  • Limited Efficacy in COPD: It is important to note that its efficacy appears specific to asthmatic inflammation. A clinical study in patients with Chronic Obstructive Pulmonary Disease (COPD) showed no significant effect on airway responsiveness or lung function [5].

References

Pharmacokinetic Parameters of Nedocromil Sodium

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Intravenous Administration Single Dose Inhalation (Healthy Adults) Multiple Dose Inhalation (Healthy Adults) Multiple Dose Inhalation (Asthmatic Patients)
Absolute Bioavailability 100% (reference) Approx. 8% [1] Approx. 17% [1] Not specified
Protein Binding ~89% (across a concentration range of 0.5 to 50 µg/mL) [2] [1]
Elimination Half-life Very rapid (β = 0.013 ± 0.002 min⁻¹) [3] [4] ~3.3 hours [1] Similar to single dose (no accumulation) [1] ~1.5 hours [1]
Route of Elimination Excreted unchanged in urine (~70%) and feces (~30%) [2] [1]
Urinary Excretion ~81% of dose [3] [4] ~3.4% of administered dose (within 12 hours) [1] ~5% of administered dose (representing 12% of total drug absorbed) [1] ~5% of administered dose [1]

Key Experimental Methodologies

The pharmacokinetic data for nedocromil sodium were established through several clinical study designs.

  • Intravenous (IV) Study: A single IV dose of 0.2 µg/kg was administered over 30 minutes to six healthy volunteers. Plasma concentrations and urinary excretion were monitored to determine fundamental parameters like clearance, elimination rate, and volume of distribution without the variable of absorption [3] [4].
  • Oral Absorption Study: A high single oral dose of 1 mg/kg was given to volunteers, demonstrating very low bioavailability (2-3%), confirming that swallowed drug from inhalation contributes negligibly to systemic levels [3] [4].
  • Single-Dose Inhalation Study: Both healthy volunteers and asthmatic patients received a single 4 mg dose (typically delivered as two inhalations of 1.75 mg each). This study characterized the absorption rate and extent from the lungs [3] [4] [1].
  • Multiple-Dose Inhalation Study: Volunteers and patients were dosed with 3.5 mg (two inhalations) four times daily for periods ranging from one week to twelve months. These studies confirmed the lack of drug accumulation with regular use [3] [1].

Mechanism of Action and Signaling Pathways

This compound's primary mechanism involves inhibiting the activation and mediator release from various inflammatory cells like mast cells, eosinophils, and neutrophils. It also modulates neuronal signaling in the airways.

G Stimulus Allergen/Irritant Cell Inflammatory Cell (Mast Cell, Eosinophil, etc.) Stimulus->Cell Activates NeuronalPathway Sensory Nerve Activation Stimulus->NeuronalPathway Activates MediatorRelease Mediator Release (Histamine, Leukotrienes, PGD2) Cell->MediatorRelease Triggers Inhibition This compound Sodium Inhibition->MediatorRelease Inhibits Inhibition->NeuronalPathway Modulates Inflammation Airway Inflammation & Bronchoconstriction MediatorRelease->Inflammation Causes Neuropeptides Release of Sensory Neuropeptides (Substance P, Neurokinin A) NeuronalPathway->Neuropeptides Triggers Reflex Axon Reflex Neuropeptides->Reflex Stimulates Reflex->Inflammation Amplifies

This compound's multi-target inhibition of inflammatory and neuronal pathways.

Clinical and Research Implications

The unique pharmacokinetic profile of this compound sodium has several direct implications for its clinical use and research.

  • Low Systemic Exposure: The minimal systemic absorption (≤6% of the inhaled dose) and high protein binding result in a favorable safety profile with a low risk of systemic side effects [3] [1].
  • Rapid Onset of Action at Mucosa: Despite low plasma levels, the drug is delivered directly to the site of action in the airways. The rapid inhibition of mast cells and sensory nerves explains its prophylactic effect against challenges like exercise and cold air [5] [1].
  • Minimal Accumulation: The relatively short half-life and lack of accumulation support its safe use in chronic management and explain the requirement for multiple daily dosing (typically four times daily) to maintain its local protective effect [3] [1].

References

Introduction to Nedocromil Sodium

Author: Smolecule Technical Support Team. Date: February 2026

Nedocromil sodium is a pyranoquinolone derivative approved for treating conditions like allergic conjunctivitis and asthma [1]. It functions as a mast cell stabilizer and exhibits broad anti-inflammatory properties by inhibiting the activation and mediator release from various inflammatory cells, including eosinophils, neutrophils, macrophages, and mast cells [1] [2]. Its primary mechanism involves modulation of intracellular signaling pathways to prevent the release of histamine, leukotrienes, and prostaglandins [1].

Cellular Mechanisms of Action

This compound sodium employs several interconnected mechanisms to exert its anti-inflammatory effects:

  • Mast Cell Stabilization: Inhibits degranulation of mast cells, preventing release of histamine and other pre-formed mediators [1].
  • Inhibition of Inflammatory Cell Activation: Suppresses activation of eosinophils, neutrophils, macrophages, and monocytes, reducing generation of leukotrienes (LTC4) and prostaglandins (PGD2) [1] [3].
  • Modulation of Sensory Nerve Function: Reduces axon reflexes and release of sensory neuropeptides (substance P, neurokinin A), thereby decreasing neurogenic inflammation and symptoms like itch and flare [4].
  • Interference with Intracellular Signaling: Inhibits phosphoprotein phosphatase (PP2A) activity, enhancing phosphorylation and membrane translocation of anti-inflammatory protein Annexin-A1, which suppresses eicosanoid generation [5]. Also inhibits key early signaling events like phospholipase C, inositol triphosphate (IP3) formation, and protein kinase C (PKC) translocation [6].

The diagram below illustrates the key cellular mechanisms and signaling pathways affected by this compound sodium.

G cluster_cell Inflammatory Cell (e.g., Mast Cell, Eosinophil) This compound This compound PLC Phospholipase C This compound->PLC Inhibits IP3 IP3 Production This compound->IP3 Inhibits PKC PKC Translocation This compound->PKC Inhibits Degranulation Mediator Release (Histamine, TNF-α) This compound->Degranulation Inhibits NewSynthesis New Mediator Synthesis (Leukotrienes, PGD2) This compound->NewSynthesis Inhibits AnnexinA1 Annexin A1 Release This compound->AnnexinA1 Promotes PP2A PP2A Phosphatase This compound->PP2A Inhibits ExternalStimuli External Stimuli (Allergen, PAF) CellMembrane Cell Membrane Receptors ExternalStimuli->CellMembrane CellMembrane->PLC PLC->IP3 Ca Intracellular Ca²⁺ IP3->Ca Ca->PKC PKC->Degranulation PKC->NewSynthesis PP2A->AnnexinA1 Inhibits

Key Research Findings and Clinical Efficacy

Substantial research supports this compound sodium's efficacy in allergic and inflammatory conditions.

Condition / Model Key Findings Reference
Seasonal Allergic Conjunctivitis Significant improvement in summary symptom score, itch, redness, conjunctival injection, and edema vs. placebo. [7]
Asthma / Chronic Reversible Obstructive Airway Disease More effective than cromolyn sodium; considered an early anti-inflammatory therapy. [8]
Non-Allergic COPD No effect on airway responsiveness or lung function; reduced exacerbations and dropouts. [9]
Histamine-Induced Itch & Flare (Human Skin) ~74% reduction in itch; ~65% reduction in flare area; modulated sensory nerve function. [4]
Receptor-Mediated Platelet Activation Inhibited PAF-induced shape change (IC₅₀: 3x10⁻⁹ M), aggregation (IC₅₀: 2x10⁻⁹ M), and TXB₂ release. [6]
Eicosanoid Inhibition in U937 Cells Synergized with glucocorticoids to enhance Annexin-A1 release and inhibit thromboxane B₂ generation. [5]

Experimental Protocols and Methodologies

Detailed methodologies from key studies provide guidance for experimental design.

Protocol: In Vitro Platelet Activation Assay

This method assesses the effect of this compound on platelet-activating factor (PAF)-induced activation [6].

  • Cell Source: Platelets isolated from healthy human volunteers (e.g., n=45).
  • Stimulation: Activate platelets with PAF, thrombin, or Ca²⁺ ionophore.
  • This compound Pre-treatment: Incubate platelets with this compound sodium (varying concentrations) before stimulation.
  • Readout Parameters:
    • Shape Change: Measured optically.
    • Aggregation: Using an aggregometer.
    • Thromboxane B₂ (TXB₂) Release: Quantified via immunoassay.
    • Second Messengers: IP₃ and intracellular Ca²⁺ levels measured via radioligand binding and fluorescent dyes.
    • Protein Kinase C (PKC) Translocation: Assessed via cell fractionation and Western blot.
  • Data Analysis: Calculate IC₅₀ values for this compound's inhibitory effects.

The workflow for this protocol is summarized below.

G Start Isolate Human Platelets PreTreat Pre-treatment with This compound Sodium Start->PreTreat Stimulate Stimulate with PAF, Thrombin, or Ca²⁺ Ionophore PreTreat->Stimulate Measure Measure Output Parameters Stimulate->Measure Analyze Analyze Data (Calculate IC₅₀) Measure->Analyze

Protocol: In Vivo Human Skin Itch and Flare Model

This model tests this compound's effect on sensory nerve function [4].

  • Subjects: Non-atopic human volunteers (e.g., n=8).
  • Drug Delivery: Introduce 2% this compound sodium into volar forearm skin via iontophoresis (8 mC charge); use water as control.
  • Challenge: Intradermally inject histamine (e.g., 20 μl of 1 μM or 300 nM) into the center of the iontophoresis site 10 minutes post-delivery.
  • Outcome Measurements:
    • Itch Sensation: Subjects report on a visual analogue scale (VAS) every 20 seconds for 5 minutes.
    • Flare and Weal Response: Assess weal and flare areas at 10 minutes using scanning laser Doppler imaging.
    • Blood Flux: Measure dermal perfusion within the flare area using laser Doppler.
  • Statistical Analysis: Compare this compound vs. control sites using paired t-tests.

Future Research Directions

While this compound sodium is an established drug, several research avenues remain relevant:

  • Novel Mechanisms: Further investigation into PP2A phosphatase inhibition and Annexin-A1 pathway as a novel anti-inflammatory mechanism [5].
  • Sensory Nerve Modulation: Exploring potential in conditions involving neurogenic inflammation or chronic itch [4].
  • Combination Therapies: Research potential synergies with other anti-inflammatory agents like glucocorticoids [5].
  • Re-purposing Potential: Investigating effects in non-allergic conditions, given its broad cellular action [9] [6].

References

nedocromil scientific literature review

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacology

Nedocromil sodium is a pyranoquinoline derivative that functions as a non-steroidal anti-inflammatory agent. Its primary mechanism involves inhibiting the activation and mediator release from various inflammatory cells key to the asthmatic response [1] [2] [3].

The table below summarizes its pharmacodynamic and pharmacokinetic profile:

Property Description
Mechanism of Action Stabilizes mast cells, eosinophils, neutrophils, and macrophages; inhibits release of histamine, leukotrienes (C4), and prostaglandin D2; modulates sensory nerve function and axon reflexes to inhibit release of neuropeptides [1] [4] [2].
Primary Molecular Targets Cysteinyl leukotriene receptor 1 & 2 (antagonist), fMet-Leu-Phe receptor (antagonist) [1].
Pharmacokinetics (Absorption) Low systemic absorption (7-9% of inhaled dose); only 2-3% absorbed from GI tract [1] [2].
Pharmacokinetics (Metabolism & Elimination) Not metabolized; excreted unchanged in urine (~70%) and feces (~30%) [1].
Protein Binding & Half-life Approximately 89% protein bound; plasma half-life of ~3.3 hours [1].
Common Adverse Effects Unpleasant taste, headache, throat irritation, nausea, cough [5] [2] [6].

The following diagram illustrates the multi-targeted mechanism of action of this compound, showing its effects on inflammatory cells and sensory nerves.

G This compound This compound MC Mast Cell This compound->MC Stabilizes EOS Eosinophil This compound->EOS Stabilizes MAC Macrophage This compound->MAC Stabilizes NEU Neutrophil This compound->NEU Stabilizes Neurons Sensory Neurons This compound->Neurons Modulates Mediators Inflammatory Mediators (Histamine, Leukotrienes, PGD2) MC->Mediators Releases EOS->Mediators Releases MAC->Mediators Releases NEU->Mediators Releases Reflex Axon Reflex & Neuropeptide Release (e.g., Substance P) Neurons->Reflex Activates Reflex->Mediators Promotes

This compound's multi-faceted mechanism of action on inflammatory cells and nerves.

Clinical Efficacy and Research Data

Clinical studies have established the efficacy and safety profile of this compound, particularly in asthma and allergic conjunctivitis.

Aspect Clinical Findings
Asthma in Children (Cochrane Review) 15 trials (N=1,422); some short-term benefit in lung function & symptoms; one large long-term study showed no significant benefit for symptom-free days in mild asthma; good safety profile, primary side effect is unpleasant taste [5].
Adult Asthma (vs. Placebo) Significant improvements in asthma symptom scores and pulmonary function; permitted 20-70% reduction in concomitant bronchodilator use; moderate steroid-sparing effect in patients on inhaled corticosteroids [7] [3].
Allergic Conjunctivitis 2% ophthalmic solution effective for ocular pruritus and irritation; provides relief in ~80% of patients; more potent than sodium cromoglycate and can be administered twice daily [2] [6].
Comparative Efficacy (vs. Cromolyn) Generally considered clinically similar for asthma treatment; some studies suggest this compound is more potent and has a faster onset of action in allergic eye disease [2] [8] [6].
Inhibition of Itch & Flare Iontophoresis of 2% this compound reduced histamine-induced itch by ~74% and flare area by ~64% in human skin, indicating a direct effect on sensory nerve function [4].

Experimental Protocols from Key Studies

For researchers aiming to replicate or build upon existing work, here are methodologies from pivotal studies.

Protocol 1: Inhibition of Histamine-Induced Itch and Flare

This study demonstrated this compound's effect on sensory nerves in human skin [4].

  • Objective: To test the hypothesis that this compound sodium inhibits sensory nerve function to reduce histamine-induced itch and flare.
  • Subjects: Eight non-atopic volunteers.
  • Intervention:
    • Iontophoresis: A 2% this compound sodium solution (or water control) was introduced into the volar forearm skin using iontophoresis (8 mC total charge), calculated to deliver ~1.71 μg over 0.8 cm².
    • Histamine Challenge: Ten minutes post-iontophoresis, histamine (20 μl of 1 μM or 300 nM) was injected intradermally at the same site.
  • Outcome Measures:
    • Itch: Subjects graded itch intensity on a 100 mm visual analogue scale every 20 seconds for 5 minutes.
    • Flare & Weal: At 10 minutes post-injection, flare and weal areas were quantified using scanning laser Doppler imaging.
  • Key Results: this compound significantly reduced itch scores (~74%) and flare areas (~64%), without significantly affecting weal area or blood flux within the flare.
Protocol 2: Clinical Efficacy Trial in Asthma

This multi-center trial compared this compound with placebo and cromolyn sodium [8].

  • Design: 14-week, double-blind, placebo-controlled, randomized trial with a 2-week run-in, 8-week treatment, and 2-week washout period.
  • Patients: 306 patients with reversible airway obstruction.
  • Intervention:
    • This compound Sodium: 4 mg (2 puffs) twice daily via metered-dose inhaler.
    • Active Control: Cromolyn Sodium, 2 mg (2 puffs) four times daily.
    • Control: Placebo.
  • Outcome Measures:
    • Pulmonary function tests (FEV1).
    • Asthma symptom scores.
    • Use of rescue beta-2 agonist medication.
    • Patient/physician global assessment.
  • Key Results: this compound sodium was more effective than placebo and clinically similar to cromolyn sodium in managing mild-to-moderate allergic asthma.

Current Status and Research Direction

While this compound has a well-documented and favorable safety profile, its role in clinical practice has diminished. In current asthma management guidelines, inhaled corticosteroids are the first-line anti-inflammatory treatment due to their superior efficacy [5] [6]. This compound is now considered an alternative for mild persistent asthma, especially in cases where corticosteroid side effects are a concern [5].

Future research on drugs like this compound could focus on reformulation for improved delivery or exploring their mechanisms in other neurogenic inflammatory conditions. For scientists, the compound remains a valuable tool for studying mast cell biology and sensory nerve modulation.

References

Nedocromil in Preclinical Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Recent studies have explored the role of mast cells in the tumor immune microenvironment (TIME). Nedocromil sodium has been identified in preclinical models as a mast cell degranulation stabilizer used to investigate the function of tumor-infiltrating mast cells (TIMCs) [1].

The table below summarizes key findings from these studies:

Tumor Model Mast Cell Role This compound Effect Outcome & Mechanism
Triple-Negative Breast Cancer (TNBC) [1] Exerts anti-tumor effects by recruiting and activating immune cells; potential synergy with chemoimmunotherapy [1]. DSCG (disodium cromoglycate, similar to this compound) was used to inhibit mast cell degranulation [1]. Weakened tumor shrinkage and upregulation of suppressive dendritic cells when combined with anti-PD-L1 and chemotherapy [1].
Pancreatic Ductal Adenocarcinoma (PDAC) [1] Promotes epithelial-mesenchymal transition (EMT) and creates an immunosuppressive TIME [1]. Sodium cromoglycate (a related mast cell stabilizer) compromised CXCL10 and augmented the efficacy of anti-PD-L1 therapy [1]. Sensitized tumors to immunotherapy [1].

Proposed Experimental Workflow

The following diagram outlines a generalized preclinical workflow for studying this compound's mechanism of action, synthesized from the described research approaches [1]:

G Start Establish Preclinical Tumor Model A1 Administer Treatments: • this compound sodium (test) • Mast cell activator (e.g., C48/80) • Control groups Start->A1 A2 Single-Cell Analysis of TIME: • scRNA-seq • Immune cell populations • Signaling pathways A1->A2 A3 Functional & Phenotypic Assessment: • Tumor growth measurement • Cytokine/Chemokine analysis • Cell migration assays A2->A3 A2->A3  Evaluates End Data Integration & Validation A3->End

This workflow reflects the methodology used in the cited research to dissect mast cell functions [1].

Research Implications and Future Directions

The preclinical use of this compound and similar stabilizers is primarily as tool compounds to investigate mast cell biology in cancer [1]. Findings suggest that the therapeutic potential of targeting mast cells is highly context-dependent, varying by cancer type and specific TIME [1].

  • In TNBC, mast cells may play an anti-tumor role, so inhibiting them with stabilizers like this compound could counteract the efficacy of chemoimmunotherapy [1].
  • In pancreatic cancer, mast cells have a pro-tumor role, and their inhibition can enhance immunotherapy response [1].

This highlights a key consideration for drug development: mast cell function is not universal and therapeutic strategies must be tailored to the cancer type [1]. A phase II clinical trial (NCT05076682) is ongoing to explore the efficacy of sodium cromoglicate (a mast cell stabilizer) in reversing ICB resistance in metastatic TNBC [1].

References

Experimental Evidence for IL-6 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The key evidence for nedocromil's inhibition of IL-6 comes from a study using highly purified rat peritoneal mast cells [1].

Aspect Details
Cell Type Highly purified rat peritoneal mast cells [1]
Activation Stimulus Anti-IgE [1]
Effect on IL-6 Inhibited production (assayed via B9 hybridoma growth factor bioassay) [1]
Effect on Histamine Released (a marker of preformed mediator release) [1]
Key Finding IL-6 inhibition occurred concurrently with histamine release, indicating that IL-6 production is not directly coupled to degranulation in this model [1]

Other experiments in the same study highlighted this mechanistic disconnect:

  • Calcium ionophore A23187 induced strong histamine release but no IL-6 production [1].
  • LPS activation induced substantial, serum-dependent IL-6 production without significant histamine release [1].

Experimental Models Showing No Effect on IL-6

In contrast to the mast cell findings, research on human mononuclear phagocytic cells found that this compound did not inhibit IL-6 in this context [2].

Aspect Details
Cell Types Human monocytes, THP-1 monocyte leukemia cells, and alveolar macrophages [2]
Stimuli Tested IgE/anti-IgE complexes, allergen, and LPS [2]
Effect on IL-6 No changes in production were observed when this compound was applied [2]
Additional Finding This compound also did not modulate FcϵRII (a low-affinity IgE receptor) expression induced by various cytokines [2]

Mechanism of Action: A Proposed Pathway

This compound does not directly inhibit IL-6. Its effect is likely indirect, through a mechanism involving the anti-inflammatory protein Annexin-A1 (Anx-A1) [3]. The following diagram illustrates this pathway based on studies in human and murine mast cells.

G This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits PKC PKC Phosphorylation This compound->PKC Potentiates PP2A->PKC Limits AnxA1_Phos Anx-A1 Phosphorylation (on Ser27) PKC->AnxA1_Phos AnxA1_Release Anx-A1 Secretion AnxA1_Phos->AnxA1_Release Mediator_Inhibition Inhibition of Mediator Release AnxA1_Release->Mediator_Inhibition Autocrine/Paracrine Action

Proposed mechanism for this compound's inhibitory effects on mast cells [3].

This model shows that this compound's action is linked to the release of Anx-A1, which then acts to suppress the release of various inflammatory mediators [3].

Experimental Protocol for Mast Cell Studies

The tables below summarize the core methodologies from studies investigating this compound's effects on mast cells and eicosanoid generation [3].

Table 1: Cell Culture and Activation Models

Cell Type Source / Culture Method Activation Methods
Cord-derived Human Mast Cells (CDMCs) CD34+ stem cells cultured for 11-18 weeks with SCF, IL-6, and initial IL-3 [3]. IgE-FcεRI crosslinking: Cells pre-sensitized with IgE overnight, then activated with anti-IgE antibody [3].

| Murine Bone Marrow-Derived Mast Cells (BMDMCs) | Bone marrow progenitor cells from wild-type or Anx-A1 null mice cultured for 4-5 weeks with IL-3 and SCF [3]. | 1. IgE-FcεRI crosslinking (using anti-DNP IgE and DNP-BSA). 2. Compound 48/80 (a synthetic polyamine) [3]. |

Table 2: Drug Treatment and Measurement Techniques

Aspect Protocol Details
Drug Treatment This compound (typically 10 nM) added to cells 5 minutes prior to activation stimulus [3].

| Key Mechanistic Assessments | - Mediator Release: Histamine (HPLC or immunoassay) and PGD2 (enzyme immunoassay) measured in cell-free supernatants at 1 hour [3].

  • Protein Phosphorylation: Analysis of PKC and Anx-A1 phosphorylation (e.g., via Western blot) [3].
  • Anx-A1 Neutralization: Use of a neutralising anti-Anx-A1 monoclonal antibody to confirm the protein's role [3]. |

Key Takeaways for Researchers

  • Cell Type is Crucial: this compound's ability to inhibit IL-6 is not universal. It is effective in rodent mast cells but not in human monocyte/macrophage models under the conditions tested.
  • Mechanism is Indirect: The inhibition is not a direct blockade of IL-6 synthesis. It proceeds through a novel pathway involving the inhibition of PP2A, leading to increased Anx-A1 phosphorylation and secretion.
  • Model Selection: The choice of experimental model (species, cell type, activation stimulus) is critical when designing experiments to study this compound's effects on cytokines like IL-6.

References

Mechanism of Action: A Chloride Channel Hypothesis

Author: Smolecule Technical Support Team. Date: February 2026

A unifying theory for nedocromil's diverse effects is its capacity to inhibit chloride channels. By modulating chloride flux, the drug can influence the excitability of sensory neurons and prevent the activation of various inflammatory cells in response to stimuli [1].

  • Sensory Nerves: The inhibition of chloride channels is thought to stabilize neuronal membranes, reducing their sensitivity to irritants. This suppresses the axon reflex—a mechanism where stimulation of one nerve branch leads to the release of neuropeptides (like Substance P) from other branches of the same nerve, causing neurogenic inflammation [2] [1].
  • Inflammatory Cells: The same chloride channel-blocking action is believed to prevent mast cell degranulation and the response of other cells (e.g., eosinophils) to osmotic changes, which are common triggers in asthma [1].

This mechanism is visualized in the following pathway:

G Stimulus Environmental Trigger (Allergen, Irritant) ChlorideChannel Chloride Channel Activation Stimulus->ChlorideChannel SensoryNerve Sensory Nerve Activation ChlorideChannel->SensoryNerve AxonReflex Axon Reflex SensoryNerve->AxonReflex NeuropeptideRelease Release of Sensory Neuropeptides (Substance P, NKA, CGRP) AxonReflex->NeuropeptideRelease Inflammation Neurogenic Inflammation (Edema, Bronchoconstriction) NeuropeptideRelease->Inflammation This compound This compound Sodium Inhibition1 Inhibits This compound->Inhibition1 Inhibition2 Inhibits This compound->Inhibition2 Inhibition3 Inhibits This compound->Inhibition3 Inhibition1->ChlorideChannel Blocks Inhibition2->AxonReflex Suppresses Inhibition3->NeuropeptideRelease Prevents

This compound's proposed mechanism of action, centered on chloride channel inhibition, suppresses the sensory nerve pathway that leads to neurogenic inflammation.

Experimental Models and Protocols

Key evidence for this compound's action comes from specific experimental models. The table below outlines core methodologies used to investigate its neuropeptide-inhibiting effects.

Experimental Model Protocol / Method Measured Outcome
Bradykinin-Induced Plasma Extravasation [2] Administer bradykinin to animals; measure leakage of plasma proteins into airways. Reduction in vascular leakage after this compound pretreatment.
Sensory Neuropeptide-Induced Skin Edema [2] Intradermal injection of Substance P or Neurokinin A in human skin. Inhibition of local swelling and edema formation by this compound.

| In Vitro Nerve & Smooth Muscle Isolated Rabbit Trachea [2] | Apply Substance P to tissue bath; measure potentiation of electrically-induced cholinergic contractions. | this compound's ability to prevent Substance P-induced potentiation at preganglionic sites. | | In Vitro Nerve & Smooth Muscle Guinea Pig Bronchi [2] | Induce contraction via NANC nerve stimulation in the presence of antagonists. | Reduction in the NANC bronchoconstrictor response by this compound. |

This research demonstrates that this compound sodium functions as a broader sensory nerve modulator rather than a specific receptor antagonist. Its clinical benefit in asthma and allergic conjunctivitis stems from its ability to interrupt a key pathway—neurogenic inflammation—at its origin.

References

Mechanism of Action & Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Nedocromil's anti-inflammatory and anti-asthmatic effects are mediated through its action on several cell types and neural pathways.

  • Cellular Effects: this compound stabilizes mast cells, preventing their degranulation and the subsequent release of pre-formed mediators like histamine and tryptase [1] [2]. It also suppresses the activation of other inflammatory cells, including eosinophils, neutrophils, macrophages, monocytes, and platelets, thereby reducing the synthesis and release of prostaglandins and leukotrienes [3] [4].
  • Neural Effects: Part of this compound's mechanism involves the inhibition of axon reflexes and the release of sensory neuropeptides, such as substance P, neurokinin A, and calcitonin gene-related peptide (CGRP). This action contributes to the suppression of neurogenic inflammation and bradykinin-induced bronchoconstriction [3] [4].
  • Functional Outcome: Through these combined actions, this compound inhibits both the early-phase and late-phase asthmatic responses triggered by allergens and other stimuli. It lacks direct bronchodilator, antihistamine, or corticosteroid activity [3] [5].

The following diagram illustrates the multi-faceted pharmacological mechanism of this compound.

G cluster_cellular Cellular Mechanisms cluster_neural Neural Mechanisms This compound This compound MastCell Mast Cell Stabilization This compound->MastCell Eosino Inhibition of Eosinophils, Neutrophils, Macrophages This compound->Eosino Axon Inhibition of Axon Reflexes This compound->Axon Mediators Inhibition of Mediator Release MastCell->Mediators Eosino->Mediators Hist Histamine, Tryptase Mediators->Hist Pg Prostaglandin D2 Mediators->Pg Lk Leukotriene C4 Mediators->Lk Neuropeptides Inhibition of Sensory Neuropeptide Release Axon->Neuropeptides SP Substance P Neuropeptides->SP NKA Neurokinin A Neuropeptides->NKA CGRP CGRP Neuropeptides->CGRP

Pharmacokinetics Profile

This compound has unfavorable pharmacokinetic properties for systemic administration, which led to its development for local delivery via inhalation and ophthalmic routes.

Parameter Value / Description
Absorption Low systemic absorption [3]. For inhalation, ~7-9% of a single dose is absorbed from the lungs; an additional 2-3% is absorbed from the GI tract after swallowing [4].
Protein Binding Approximately 89% in human plasma [3] [1].
Metabolism Not metabolized [3] [1].
Route of Elimination Excreted unchanged primarily in urine (70%) and feces (30%) [3].
Half-Life Approximately 3.3 hours [3] [1].

Clinical Applications & Formulations

This compound was developed as a prophylactic agent for inflammatory conditions.

  • Approved Indications:
    • Asthma: Used for the prophylactic management of mild to moderate asthma. It was not intended for the relief of an acute asthma attack [3] [5].
    • Allergic Conjunctivitis: Used to treat itching and other allergic reactions in the eyes [3] [1] [4].
  • Formulations and Market Status:
    • Inhalation Aerosol: Marketed as Tilade for asthma. Inhalation products containing this compound were withdrawn from the U.S. market in April 2008 because they used chlorofluorocarbons (CFCs) as propellants [1] [5].
    • Ophthalmic Solution: Marketed as Alocril (2% solution) for allergic conjunctivitis [3] [1] [4].

Experimental Research & Protocols

Research on mast cell stabilizers like this compound provides a framework for investigating similar compounds. The following workflow summarizes a standard in vivo protocol for evaluating the anti-atherosclerotic effects of a mast cell stabilizer, as demonstrated in a study using cromolyn (a drug with a similar mechanism to this compound) [6].

G cluster_analysis Analysis Start Ldlr⁻/⁻ Mice (Atherosclerosis Model) A Atherogenic Diet (3 or 6 months) Start->A B Daily Intraperitoneal Injection A->B C Compound 48/80 (MC Activator) B->C D Cromolyn (DSCG) (MC Stabilizer) B->D E Vehicle Control B->E F Tissue & Plasma Collection C->F D->F E->F G Endpoint Analysis F->G G1 Aortic Lesion Area (e.g., Oil Red O staining) G->G1 G2 Lesion Characterization (Immunohistochemistry) G->G2 G3 Plasma Lipid Profile G->G3

Key Experimental Endpoints and Methodologies:

  • Lesion Quantification: Atherosclerotic lesions in the aortic arch and thoracoabdominal aorta are measured. This is often done by staining the aortas with Oil Red O to highlight lipid deposition, and then calculating the lesion area as a percentage of the total aortic surface area [6].
  • Histological and Immunohistochemical Analysis: Aortic root or arch sections are analyzed for:
    • Inflammatory Cell Infiltration: Using antibodies against markers like Mac-3 (macrophages) and CD4 (T cells) [6].
    • Mast Cell Detection: Stained using HRP-conjugated avidin [6].
    • Cellular Proliferation and Apoptosis: Assessed via staining for Ki67 (proliferation) and TUNEL (apoptosis) [6].
  • Plasma Lipid Profiling: Plasma levels of total cholesterol, triglycerides, and HDL are measured enzymatically. LDL levels are often calculated [6].

Research Relevance and Future Directions

Although this compound itself is no longer widely used, research into its mechanism of action remains highly relevant. The role of mast cells in chronic inflammatory diseases is an active area of investigation. For example, recent studies explore the potential of mast cell stabilizers in modulating neuroinflammation and chronic pain in conditions like endometriosis, highlighting the ongoing therapeutic interest in this drug class [7].

References

Comprehensive Application Notes and Experimental Protocols for Nedocromil Sodium Inhalation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Status

Nedocromil sodium is a pyranoquinoline dicarboxylic acid derivative developed as an anti-inflammatory agent for the preventive management of asthma. First approved in the United States in 1992, it was marketed under the brand name Tilade by Pfizer Laboratories. This compound sodium functions as a mast cell stabilizer and exhibits broader anti-inflammatory properties through multiple mechanisms affecting various inflammatory cells involved in the asthma pathway. Classified chemically as a pyranoquinoline, its molecular formula is C₁₉H₁₅NNa₂O₇ with a molecular weight of 415.3 [1]. The drug is characterized by its yellow color and high solubility in water, making it suitable for formulation as a metered-dose inhaler.

Despite its initial approval and established efficacy profile, inhalation products containing this compound were withdrawn from the U.S. market by King Pharmaceuticals on April 30, 2008 [2]. This withdrawal represents a significant consideration for researchers investigating historical asthma treatments or considering potential reformulation approaches. Nevertheless, understanding this compound's mechanism of action and clinical profile remains valuable for drug development efforts targeting similar inflammatory pathways in respiratory diseases. The pharmacological characteristics and clinical trial data of this compound continue to offer insights into alternative approaches to asthma management beyond mainstream corticosteroid therapies.

Mechanism of Action

Cellular and Molecular Mechanisms

This compound sodium exhibits a multifaceted anti-inflammatory action that distinguishes it from bronchodilators and corticosteroids. The drug demonstrates significant inhibitory effects on various inflammatory cells central to the asthma pathogenesis cascade, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets [1]. Unlike many asthma medications, this compound sodium possesses no direct bronchodilator activity, nor does it exhibit antihistaminic or corticosteroid properties [1]. Its primary value lies in preventing the inflammatory processes that underlie asthma symptoms rather than reversing established bronchoconstriction.

At the molecular level, this compound sodium has been shown to inhibit the activation and mediator release from inflammatory cells. In vitro studies using bronchoalveolar lavage cells from antigen-sensitized primates demonstrated that this compound sodium suppresses the release of key mediators including histamine, leukotriene C4, and prostaglandin D2 [1]. Similar investigations with human bronchoalveolar cells revealed inhibition of histamine release from mast cells and β-glucuronidase release from macrophages. This inhibition extends to mediators derived from both the lipoxygenase and cyclo-oxygenase pathways of arachidonic acid metabolism [3].

A particularly significant mechanism involves this compound sodium's ability to modulate chloride ion channels across multiple cell types. Research indicates that the drug can inhibit chloride ion flux in mast cells, epithelial cells, and neurons, potentially explaining its capacity to prevent diverse responses such as mast-cell degranulation, reactions to airway osmolarity changes, and neuronal activation [4]. This chloride channel modulation may represent a unifying hypothesis for this compound sodium's effects across different cell types involved in asthma. Additionally, the drug's mechanism may involve inhibition of axon reflexes and reduction in the release of sensory neuropeptides such as substance P, neurokinin A, and calcitonin gene-related peptides, thereby attenuating bradykinin-induced bronchoconstriction [3].

Signaling Pathway Diagram

The following diagram illustrates the key molecular and cellular interactions in this compound sodium's mechanism of action:

G cluster_cells Inflammatory Cell Inhibition cluster_mediators Mediator Release Inhibition cluster_neural Neural Mechanism Stimuli Challenge Stimuli (Allergens, Exercise, SO₂) MastCell Mast Cells Stimuli->MastCell Eosinophil Eosinophils Stimuli->Eosinophil Histamine Histamine MastCell->Histamine Leukotriene Leukotriene C4 MastCell->Leukotriene Prostaglandin Prostaglandin D2 MastCell->Prostaglandin Eosinophil->Histamine Eosinophil->Leukotriene Macrophage Macrophages Neutrophil Neutrophils ClinicalEffect Clinical Effects • Prevention of Early/Late Phase Bronchoconstriction • Reduced Airway Hyperresponsiveness • Fewer Asthma Symptoms Histamine->ClinicalEffect Leukotriene->ClinicalEffect Prostaglandin->ClinicalEffect ChlorideChannel Chloride Channel Modulation AxonReflex Axon Reflex Inhibition ChlorideChannel->AxonReflex Neuropeptides Reduced Neuropeptide Release (Substance P) AxonReflex->Neuropeptides Neuropeptides->ClinicalEffect This compound This compound Sodium This compound->MastCell This compound->Eosinophil This compound->Macrophage This compound->Neutrophil This compound->ChlorideChannel This compound->AxonReflex

This diagram illustrates this compound sodium's primary mechanisms, showing its multimodal inhibition of inflammatory cells and mediator release, chloride channel modulation, and interruption of neural pathways that collectively contribute to its preventive anti-inflammatory effects in asthma management.

Clinical Efficacy and Trial Data

Asthma Management Outcomes

Clinical studies conducted with this compound sodium demonstrated significant efficacy in asthma management across various patient populations. The worldwide clinical trial experience with Tilade (this compound sodium) encompassed 6,469 patients, including 993 pediatric patients aged 6 through 11 years [1]. Evidence from these studies indicated that the four times daily regimen proved more effective than twice-daily administration, though less frequent administration could be considered in patients who achieved good control. The therapeutic effects of this compound sodium typically became apparent within the first two weeks of treatment, with optimal benefits developing after approximately 4 weeks of regular use [2].

In a 14-week, double-blind, placebo-controlled, parallel-group trial conducted across five centers with 120 asthma patients, this compound sodium demonstrated significant superiority over placebo across multiple endpoints [1]. Participants in this study had previously been controlled using only sustained-release theophylline and β₂-agonists. The study employed a systematic withdrawal of concomitant medications, with theophylline discontinued after two weeks and oral β₂-agonists stopped after four weeks, while β₂-agonist metered dose inhalers remained available as needed. Efficacy assessments included daily symptom scores recorded by patients using diary cards, with measurements for nighttime asthma (0-2 scale), daytime asthma (0-5 scale), and cough (0-5 scale).

Table 1: Efficacy Outcomes from 14-Week Placebo-Controlled Trial [1]

Assessment Variable Time Period This compound Mean Placebo Mean Statistical Significance
Daytime Asthma Weeks 7-14 1.26 2.08 p < 0.05
Nighttime Asthma Weeks 7-14 0.67 0.96 p < 0.01
Cough Weeks 7-14 0.68 1.49 p < 0.05
Patient's Opinion Week 14 2.27 3.55 p < 0.01
Clinician's Opinion Week 14 2.13 3.48 p < 0.01
FEV₁ (liters) Week 2 2.69 2.18 p < 0.01
FEV₁ (liters) Week 6 2.65 2.15 p < 0.01
FEV₁ (liters) Week 10 2.55 2.15 p < 0.01
FEV₁ (liters) Week 14 2.59 2.10 p < 0.01

The improvement in FEV₁ observed in the this compound sodium group compared to placebo was evident as early as week 2 and maintained throughout the 14-week study period [1]. Both patients and clinicians rated this compound sodium significantly more effective than placebo based on a five-point scale where lower scores indicated better perceived effectiveness. This comprehensive assessment demonstrated that this compound sodium provided meaningful improvements in both subjective symptom control and objective pulmonary function measurements when added to an as-needed inhaled β₂-adrenergic bronchodilator regimen.

Comparative Clinical Studies

In an eight-week, double-blind, parallel-group trial conducted across 12 centers, this compound sodium was compared to cromolyn sodium and placebo in 306 randomized patients [1]. All participants were dependent on sustained-release theophylline prior to the study, which was discontinued before initiating test treatments. The primary efficacy variable was a summary symptom score derived by averaging the scores for daytime asthma, nighttime asthma, and cough. The results demonstrated that both this compound sodium and cromolyn sodium showed significant improvements compared to placebo, with cromolyn sodium showing a slight advantage over this compound sodium for some parameters.

Table 2: Comparative Efficacy: this compound Sodium vs. Cromolyn Sodium vs. Placebo [1]

Variable Time Period This compound Mean Placebo Mean Cromolyn Sodium Mean Statistical Significance
Summary Score Weeks 3-8 1.30 1.76 1.13 This compound > Placebo (p<0.001)
Daytime Asthma Weeks 3-8 1.59 2.05 1.41 This compound > Placebo (p<0.001)

| Nighttime Asthma | Weeks 3-8 | 0.91 | 1.23 | 0.70 | this compound > Placebo (p<0.01) Cromolyn > this compound (p<0.05) |

A Cochrane systematic review of this compound sodium for chronic asthma in children analyzed 15 randomized placebo-controlled trials with 1,422 children (837 males and 585 females) [5]. The review found that short-term studies (duration between 4-12 weeks) demonstrated that this compound sodium produced significant improvement in several efficacy measures compared to placebo, including FEV₁, FVC, FEV₁ % predicted, PC20 FEV₁, evening PEF, and symptom scores. Parents' assessment of efficacy significantly favored this compound sodium over placebo (odds ratio 0.5, 95% CI 0.3 to 0.8). The review noted that two large long-term studies using this compound sodium for six months and four to six years showed conflicting results regarding symptom-free days, potentially reflecting differences in baseline asthma severity or publication bias.

Administration and Dosing Protocol

Inhalation Technique and Device Preparation

Proper inhalation technique is critical for optimizing this compound sodium delivery to the bronchial tree. The Tilade inhaler was a pressurized metered-dose aerosol suspension containing micronized this compound sodium and sorbitan trioleate, with dichlorotetrafluoroethane and dichlorodifluoromethane serving as propellants [1]. Each canister contained 210 mg of this compound sodium, with each actuation delivering 1.75 mg this compound sodium from the mouthpiece after metering 2.00 mg from the valve. Significantly, each 16.2 g canister provided at least 104 metered actuations, after which the delivery consistency could not be guaranteed and the unit required replacement [1].

Device priming represented an essential first step in ensuring proper medication delivery. Prior to initial use, the canister required priming with three actuations [2]. If the canister remained unused for more than seven days, re-priming with three actuations was necessary. The priming procedure involved: (1) inserting the metal canister firmly into the clean mouthpiece according to manufacturer's instructions; (2) removing the cover from the mouthpiece; (3) shaking the inhaler thoroughly; and (4) pressing the top of the canister to spray the medicine into the air three times, which ensured the inhaler produced a fine mist indicating proper function [2].

For administration, patients could utilize either the open-mouth or closed-mouth method:

  • Open-mouth method: The mouthpiece was positioned approximately 1-2 inches (2 finger-widths) in front of the widely opened mouth, carefully aimed to ensure the spray did not contact the roof of the mouth or tongue. Patients were advised to close their eyes just before spraying to prevent ocular exposure [2].
  • Closed-mouth method: The mouthpiece was placed in the mouth between the teeth and over the tongue with lips closed tightly around it, ensuring the tongue or teeth did not obstruct the opening [2].

The inhalation sequence involved: (1) holding the inhaler upright with mouthpiece pointing downward; (2) removing the mouthpiece cover and checking for foreign objects; (3) shaking the inhaler 3-4 times; (4) exhaling slowly and completely away from the mouthpiece; (5) positioning the mouthpiece appropriately based on the chosen method; (6) tilting the head back slightly while beginning slow, deep inhalation through the mouth and simultaneously pressing the canister once; (7) continuing inhalation for 3-4 seconds to achieve a full breath; (8) holding breath for up to 10 seconds; and (9) breathing out slowly [2]. If multiple puffs were prescribed, patients were instructed to wait approximately one minute between puffs.

Dosing Regimen and Adjustments

The recommended dosage for both adults and pediatric patients aged 6 years and older was two inhalations four times daily at regularly spaced intervals, providing a total daily dose of 14 mg [6] [7]. For patients under good control on this four-times-daily regimen (evidenced by only occasional need for rescue bronchodilators no more than twice weekly and absence of serious exacerbations with respiratory infections), a trial of reduced frequency could be considered [6].

Dose reduction followed a stepdown approach: this compound sodium was first decreased to a three-times-daily regimen, then after several weeks of maintained control, potentially reduced further to twice-daily administration [6]. This cautious approach ensured that asthma control remained stable at each reduction step. When concomitant bronchodilators were used, patients were advised to administer the bronchodilator first, waiting at least two minutes before using this compound sodium to enhance deep lung penetration [2].

Table 3: this compound Sodium Dosing Protocol Summary

Parameter Specification
Standard Dosage 2 inhalations (1.75 mg each) four times daily
Total Daily Dose 14 mg
Minimum Age 6 years
Canister Priming 3 actuations before first use and if unused >7 days
Puffs per Canister 104 metered actuations
Dose Reduction Step down to 3 times daily, then to twice daily if controlled
Concomitant Bronchodilators Use bronchodilator first, wait ≥2 minutes before this compound

For patients using spacer devices, the technique was modified accordingly: the spacer was attached to the inhaler according to manufacturer's directions, the inhaler and spacer were shaken 3-4 times, and after actuating one puff into the spacer, the patient began inhaling slowly within 1-2 seconds, continuing for 5-10 seconds [2]. The breath was held for up to 10 seconds, followed by slow exhalation. Without removing the mouthpiece, patients then breathed in and out slowly 2-3 times to ensure complete emptying of the spacer device.

Pharmacological Properties

Pharmacokinetic Profile

This compound sodium exhibits low systemic bioavailability when administered via inhalation, contributing to its favorable safety profile. In a single-dose study involving 20 healthy adult subjects administered 3.5 mg this compound sodium (two actuations of 1.75 mg each), the mean AUC was 5.0 ng·hr/mL with a mean Cₘₐₓ of 1.6 ng/mL attained approximately 28 minutes after dosing [1]. The mean elimination half-life was approximately 3.3 hours, with urinary excretion over 12 hours averaging 3.4% of the administered dose, of which about 75% was excreted within the first six hours.

In a multiple-dose study, six healthy adult volunteers received a 3.5 mg single dose followed by 3.5 mg four times daily for seven consecutive days [1]. No drug accumulation was observed with this regimen. Following single and multiple-dose inhalations, urinary excretion accounted for 5.6% and 12% of the administered drug, respectively. After intravenous administration to healthy adults, urinary excretion was approximately 70%, indicating that the absolute bioavailability of this compound was approximately 8% for single doses and 17% for multiple inhaled doses. Studies involving high oral doses (600 mg single dose, then 200 mg three times daily for seven days) demonstrated absolute bioavailability of less than 2%, confirming minimal gastrointestinal absorption [1].

In asthmatic patients, pharmacokinetic parameters were generally consistent with healthy subjects. In a multiple-dose study of 12 asthmatic adults given 3.5 mg single doses followed by 3.5 mg four times daily for one month, both single and multiple-dose inhalations produced a mean peak plasma concentration of 2.8 ng/mL between 5 and 90 minutes, with a mean AUC of 5.6 ng·hr/mL and mean terminal half-life of 1.5 hours [1]. The mean 24-hour urinary excretion after either single or multiple-dose administration represented approximately 5% of the administered dose. Protein binding studies demonstrated that this compound is approximately 89% bound to human plasma proteins over a concentration range of 0.5 to 50 µg/mL, with reversible binding characteristics [1].

Safety and Adverse Effects

This compound sodium demonstrated a favorable safety profile across clinical trials. The most commonly reported adverse effect was unpleasant taste, which was generally mild and often abated with continued therapy [5] [8]. Other reported adverse effects included headache, nausea, throat irritation, cough, chest tightness, and dizziness, though these typically did not necessitate treatment discontinuation [8]. In pediatric studies, the only significant side effect observed was unpleasant taste, with no significant short-term or long-term adverse effects reported [5].

A Cochrane systematic review of this compound sodium in childhood asthma, which included 15 trials with 1,422 children, concluded that the medication has a very good safety profile with no significant short-term or long-term adverse side effects [5]. This favorable safety assessment, particularly in pediatric populations, represents an important consideration in asthma therapeutic development. The review specifically noted the absence of significant treatment-related adverse events beyond the unpleasant taste reported by some participants.

Applications in Research and Clinical Practice

Pediatric Asthma Management

This compound sodium has been evaluated extensively in pediatric populations, with studies demonstrating its efficacy and safety profile in children. The Cochrane review analyzing 15 trials with 1,422 children (837 males and 585 females) found that this compound sodium produced significant improvement in several efficacy measures compared to placebo [5]. Short-term studies (duration between 4-12 weeks) demonstrated benefits in lung function parameters including FEV₁, FVC, FEV₁ % predicted, PC20 FEV₁, evening PEF, and symptom scores. Parents' global assessment of efficacy significantly favored this compound over placebo, with an odds ratio of 0.5 (95% CI 0.3 to 0.8) [5].

The Childhood Asthma Management Program (CAMP) study, a large long-term investigation, compared this compound sodium with budesonide and placebo in children with mild-to-moderate asthma [5]. While the study showed that this compound was effective in reducing symptoms and exacerbations compared with placebo, it was less effective than inhaled budesonide. This finding contributed to positioning this compound as an alternative rather than first-line preventive therapy, particularly in children with milder asthma forms. The CAMP study represented one of the most comprehensive comparisons of these therapeutic approaches in pediatric asthma, providing valuable insights for treatment algorithms.

In specific pediatric subpopulations, this compound sodium demonstrated particular utility. A study of children following an acute asthma episode showed that early use of this compound sodium resulted in significant improvements compared to placebo for all variables assessed, including daytime and nighttime asthma symptoms, morning and evening peak expiratory flow, and use of rescue bronchodilators [5]. Another trial focusing on asthma during viral season demonstrated this compound sodium's effectiveness in reducing exacerbations triggered by respiratory infections, a common challenge in pediatric asthma management.

Other Clinical Applications

Beyond its primary indication for asthma prevention, this compound sodium has demonstrated efficacy in ophthalmic applications. As a 2% ophthalmic solution (marketed as Alocril), this compound has been used effectively for managing allergic conjunctivitis [3] [8]. Clinical studies have shown that this compound eye drops provide improved control of ocular pruritus and irritation associated with seasonal allergic conjunctivitis (SAC) and vernal conjunctivitis compared to placebo [8]. Its mechanism in ocular applications parallels that in asthma, involving mast cell stabilization and inhibition of inflammatory mediator release.

Research has also explored this compound sodium's potential in allergic rhinitis management, although this application received less extensive investigation than asthma and ocular allergies [9]. The drug's multifactorial anti-inflammatory effects, particularly its inhibition of mast cells, eosinophils, and other inflammatory cells involved in allergic responses, provide a rational basis for its potential efficacy across various allergic conditions. The ophthalmic formulation has been shown to be more potent than sodium cromoglycate in treating chronic ocular allergic conditions like vernal keratoconjunctivitis, with a quicker onset of effect on itching, grittiness, hyperemia, and keratitis [8].

Conclusion

This compound sodium represents an important anti-inflammatory agent in respiratory and allergic diseases, with a unique mechanism of action centered on mast cell stabilization and inhibition of multiple inflammatory cell types. Despite its withdrawal from the U.S. market in 2008, the extensive clinical trial data and well-characterized pharmacological profile continue to offer valuable insights for researchers and drug development professionals. The compound's favorable safety profile, particularly in pediatric populations, and its efficacy in preventing asthma symptoms and reducing bronchial hyperresponsiveness maintain its relevance as a reference point in asthma therapeutic research.

The experimental protocols and application notes detailed in this document provide a comprehensive framework for understanding this compound sodium's clinical applications and mechanistic underpinnings. Future research directions may include exploration of novel formulations leveraging this compound's anti-inflammatory properties, investigation of its potential applications in other inflammatory conditions, and further elucidation of its chloride channel modulation effects that could inform development of next-generation anti-inflammatory agents.

References

Comprehensive Application Notes and Technical Protocols for Nedocromil Ophthalmic Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction and Mechanism of Action

Nedocromil sodium ophthalmic solution is a therapeutic agent specifically developed for the management of allergic conjunctivitis, a common ocular condition affecting approximately 40% of the population in the United States. This mast cell stabilizer belongs to a class of drugs that effectively controls the ocular surface inflammation characteristic of allergic eye disease. The solution is formulated as a sterile, clear, yellow liquid with a concentration of 2% (20 mg/mL) this compound sodium for topical administration to the ocular surface. The medication is particularly valued for its prophylactic anti-allergic properties and favorable safety profile, making it suitable for long-term use throughout allergy seasons. [1] [2] [3]

The molecular mechanism of this compound sodium involves modulation of mast cell activity and inhibition of inflammatory mediator release. As a mast cell stabilizer, this compound sodium prevents the degranulation of conjunctival mast cells that occurs when allergens crosslink immunoglobulin E (IgE) molecules bound to FcεRI receptors on primed mast cells. This crosslinking typically triggers the release of preformed mediators such as histamine and tryptase, as well as the synthesis of newly formed lipid mediators, cytokines, and chemokines. By stabilizing mast cell membranes, this compound sodium effectively reduces the release of these inflammatory substances, thereby alleviating the characteristic symptoms of allergic conjunctivitis, including ocular itching, redness, and chemosis. [1] [2] [3]

Table 1: Physicochemical Properties of this compound Sodium

Property Specification Method/Comments
Chemical Name 4H-Pyrano[3,2-g]quinoline-2,8-dicarboxylic acid, 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-, disodium salt IUPAC nomenclature
Solubility Freely soluble in water Aqueous solution
Formulation pH 4.0 - 5.5 Optimized for ocular comfort and stability
Osmolality 270 - 330 mOsm/kg Isotonic with tear fluid
Appearance Clear, yellow solution Visual inspection

Formulation Composition

The commercial formulation of this compound ophthalmic solution contains both active and inactive components carefully balanced to ensure stability, efficacy, and ocular tolerability. The composition is designed to maintain product sterility, provide adequate shelf life, and minimize irritation upon instillation. The formulation is isotonic with tear fluid and buffered to a pH that minimizes stinging upon application while maintaining drug stability. The following sections detail the quantitative and qualitative composition of the 2% this compound ophthalmic solution. [1] [2]

Table 2: Quantitative Composition of this compound Ophthalmic Solution (2%)

Component Concentration Function Quality Standard
This compound Sodium 20 mg/mL (2%) Active Pharmaceutical Ingredient ≥98% purity
Benzalkonium Chloride 0.01% Preservative USP standards
Edetate Disodium 0.05% Chelating Agent USP standards
Sodium Chloride 0.5% Tonicity Adjuster Pharmaceutical grade
Purified Water q.s. to 1 mL Vehicle Sterile, pyrogen-free

The formulation incorporates benzalkonium chloride as a preservative to maintain sterility during multiple use. However, this ingredient may cause corneal irritation with long-term use, and alternative preservative systems could be explored for improved ocular tolerability. The edetate disodium functions as a chelating agent that enhances the antimicrobial effectiveness of benzalkonium chloride and contributes to product stability. Sodium chloride adjusts the tonicity of the solution to match that of natural tears, thereby minimizing discomfort upon instillation and reducing potential damage to ocular surface epithelial cells. [1] [2] [4]

Clinical Pharmacology and Pharmacokinetics

Cellular Mechanism of Action

This compound sodium exerts its therapeutic effects through multimodal inhibition of inflammatory cells and mediators involved in the allergic response. The drug primarily targets mucosal-type mast cells present in the conjunctival tissue, preventing their activation and subsequent release of preformed and newly synthesized mediators. In vitro studies with adult human bronchoalveolar cells have demonstrated that this compound sodium effectively inhibits histamine release from mast cells and beta-glucuronidase release from macrophages. Additionally, the compound has been shown to reduce eosinophil chemotaxis and activation, further contributing to its anti-inflammatory effects in allergic conjunctivitis. This multifaceted mechanism distinguishes this compound sodium from antihistamines, which primarily block histamine receptors rather than preventing mediator release. [1] [2] [3]

The inflammatory cascade in allergic conjunctivitis begins when allergens crosslink IgE antibodies bound to FcεRI receptors on mast cells. This triggering event normally leads to calcium influx and subsequent granule exocytosis, releasing histamine, tryptase, and other preformed mediators. This compound sodium interferes with this process, potentially through modulation of chloride channel function or inhibition of key signaling molecules involved in mast cell activation. The subsequent reduction in histamine release directly correlates with decreased ocular itching, while inhibition of other inflammatory mediators mitigates vascular permeability (reducing chemosis) and inflammatory cell infiltration. [3]

Pharmacokinetic Profile

This compound sodium exhibits minimal systemic absorption when administered topically to the eye. Following instillation of the 2% ophthalmic solution in adult human volunteers, less than 4% of the total administered dose was systemically absorbed after multiple dosing. The primary route of absorption occurs through the nasolacrimal duct rather than via transconjunctival or transcorneal routes. This absorption pattern explains the low systemic exposure and favorable safety profile of the ophthalmic formulation. [2]

The compound is not metabolized systemically and is eliminated primarily unchanged, with approximately 70% recovered in urine and 30% in feces following systemic administration. The low systemic absorption from ocular administration results in negligible plasma concentrations, minimizing the potential for systemic side effects. This pharmacokinetic profile supports the favorable safety and tolerability of this compound ophthalmic solution, particularly for vulnerable populations such as children and elderly patients who may be using multiple medications. [2]

G cluster_legend Pharmacological Action of this compound Allergen Allergen Exposure IgE IgE Crosslinking Allergen->IgE MastCell Mast Cell Activation IgE->MastCell Degranulation Mediator Release (Histamine, Tryptase) MastCell->Degranulation Symptoms Allergic Symptoms (Itching, Redness, Tearing) Degranulation->Symptoms This compound This compound Sodium Inhibition Stabilization of Mast Cell Membrane This compound->Inhibition Inhibition->MastCell Inhibits le1 Pathological Process le2 Therapeutic Intervention le3 Process Steps le4 Clinical Outcome

Diagram 1: Mechanism of Action of this compound Sodium in Allergic Conjunctivitis. The diagram illustrates how this compound sodium interferes with the allergic inflammatory cascade by stabilizing mast cell membranes and preventing the release of inflammatory mediators that cause clinical symptoms.

Manufacturing Protocol

Solution Preparation and Sterile Filtration

The manufacturing process for this compound ophthalmic solution requires strict adherence to aseptic processing principles to ensure final product sterility. The protocol begins with the preparation of approximately 80% of the final batch volume of Purified Water, USP in a sterilized mixing tank. The water is heated to 25-30°C to facilitate dissolution of subsequent ingredients. While maintaining continuous mixing, sodium chloride is added first and allowed to dissolve completely, followed by edetate disodium. After confirming complete dissolution of these excipients, This compound sodium (20 mg/mL of final volume) is added slowly to prevent clumping and ensure homogeneous distribution. [1] [2] [4]

Once all components are completely dissolved, the benzalkonium chloride preservative is added, and the solution is mixed for an additional 15 minutes. The pH is then adjusted to the target range of 4.0-5.5 using appropriate pharmaceutical grade acid or base solutions, typically hydrochloric acid or sodium hydroxide. The solution is brought to final volume with additional Purified Water, USP, and mixed for a minimum of 30 minutes to ensure complete homogeneity. The bulk solution is then sterile-filtered through a 0.22μm membrane filter into a sterile receiving vessel. Pre-filtration may be necessary if the solution contains particulate matter. [1] [2]

Filling and Packaging

The sterile solution is transferred to an aseptic filling line where pre-sterilized low-density polyethylene (LDPE) plastic bottles with dropper tips and high-impact polystyrene (HIPS) caps are filled with 5 mL of solution. The filling process must be validated to ensure sterility assurance and accurate fill volume. The filled containers are immediately sealed with caps and subsequently labeled with appropriate product information. The entire manufacturing process, from solution preparation to final packaging, must comply with current Good Manufacturing Practices (cGMP) and be conducted in environmentally controlled areas with appropriate air quality classification to minimize microbial and particulate contamination. [1] [2] [4]

Table 3: Manufacturing Quality Control Checkpoints

Process Stage Critical Quality Attributes Acceptance Criteria
Raw Material Inspection Identity, purity, documentation Conforms to specifications
Solution Preparation Clarity, pH, concentration Clear, yellow solution; pH 4.0-5.5
Sterile Filtration Integrity testing, bioburden Sterility, bubble point > specified value
Filling Volume, container closure integrity 5.0 mL ± 5%; no leaks
Final Product Sterility, particulate matter, assay Meets all release specifications

G Start Manufacturing Process Start WaterPrep Purified Water (80% volume) Heat to 25-30°C Start->WaterPrep Excipients Add and Dissolve: - Sodium Chloride - Edetate Disodium WaterPrep->Excipients API Add this compound Sodium (20 mg/mL final) Excipients->API Preservative Add Benzalkonium Chloride (0.01%) API->Preservative pHAdjust Adjust pH to 4.0-5.5 Preservative->pHAdjust FinalVolume Q.S. to final volume with Purified Water pHAdjust->FinalVolume Filtration Sterile Filtration (0.22μm membrane) FinalVolume->Filtration QC1 In-process Controls: - Clarity - pH - Concentration FinalVolume->QC1 Filling Aseptic Filling into sterile LDPE bottles Filtration->Filling Sealing Sealing with HIPS caps Filling->Sealing QC2 Sterility Testing Filling->QC2 Packaging Labeling and Packaging Sealing->Packaging QC Quality Control Testing Packaging->QC QC3 Final Product Testing: - Assay - Impurities - Particulate Matter Packaging->QC3 Release Product Release QC->Release QC1->Filtration QC2->Packaging QC3->Release

Diagram 2: Manufacturing Workflow for this compound Ophthalmic Solution. The diagram outlines the sequential steps in the production process, highlighting critical quality checkpoints that ensure the final product meets all required specifications for safety, quality, and efficacy.

Stability, Storage, and Packaging

Stability Profile and Storage Conditions

This compound ophthalmic solution demonstrates excellent chemical stability when stored under appropriate conditions. The product should be stored at controlled room temperature between 20° to 25°C (68° to 77°F), with excursions permitted between 15° to 30°C (59° to 86°F). The solution should be protected from excessive heat and light, which may degrade the active ingredient or affect the product's physicochemical properties. The commercial product is packaged in opaque white LDPE plastic bottles that provide protection from light and minimize leaching of container components into the formulation. The use of LDPE also ensures compatibility with the preserved formulation and maintains container integrity throughout the product's shelf life. [1] [2] [5]

Stability studies have demonstrated that this compound ophthalmic solution maintains physical and chemical stability throughout its shelf life when stored in the original container. The formulation retains its clear, yellow appearance without evidence of precipitation or color change when stored properly. The product should be discarded within the timeframe specified after opening (typically 30 days) to minimize the risk of contamination from repeated use. Patients should be instructed to avoid touching the dropper tip to any surface, including the eye, to prevent contamination that could compromise product stability and sterility. [1] [2] [5]

Packaging Specifications

The commercial packaging system for this compound ophthalmic solution consists of a multi-layer approach that ensures product protection and facilitates proper patient use. The primary container is an opaque white LDPE plastic bottle with an integral dropper tip, providing effective light protection and compatibility with the formulation. The secondary packaging includes a white high-impact polystyrene (HIPS) cap that provides a secure seal and tamper evidence. The product is supplied in 5 mL fill volumes packaged in individual cartons, with each carton containing one bottle. The packaging system includes a safety seal that must be removed before initial use, providing visual evidence of whether the product has been previously opened. [1] [2]

Experimental Protocols for Research and Development

Mast Cell Stabilization Assay

Purpose: This protocol describes an in vitro method for evaluating the mast cell stabilizing activity of this compound sodium using rodent peritoneal mast cells or human mast cell lines.

Materials and Reagents:

  • Rodent peritoneal mast cells or human mast cell lines (LAD2, HMC-1)
  • HEPES-buffered Tyrode's solution (pH 7.4)
  • Compound stimulation buffer (containing calcium and magnesium)
  • This compound sodium test solutions (various concentrations)
  • Compound 48/80 (1 mg/mL) or anti-IgE antibody as stimulant
  • Histamine ELISA kit or β-hexosaminidase assay reagents
  • Microcentrifuge tubes, water bath, microplate reader

Procedure:

  • Harvest and purify mast cells according to established protocols, resuspend in HEPES-buffered Tyrode's solution at 1×10⁶ cells/mL.
  • Pre-incubate cell aliquots (100 μL) with this compound sodium solutions (10 μL) at varying concentrations (0.1-100 μM) or vehicle control for 15 minutes at 37°C.
  • Add stimulant (10 μL of Compound 48/80 at 10 μg/mL final concentration or anti-IgE antibody at 1 μg/mL) to appropriate tubes, include unstimulated controls.
  • Incubate for 30 minutes at 37°C, then centrifuge at 300 × g for 5 minutes at 4°C.
  • Collect supernatant and measure histamine release using ELISA or β-hexosaminidase activity using colorimetric assay.
  • Calculate percentage inhibition relative to stimulated controls: % Inhibition = [(Stimulated control - Test sample)/(Stimulated control - Spontaneous release)] × 100.

Data Analysis: Determine IC₅₀ values using non-linear regression analysis of concentration-response data. Compare potency with reference standards. [1] [2] [3]

Histamine Release Inhibition Study

Purpose: To quantitatively assess the inhibitory effect of this compound sodium on antigen-induced histamine release from sensitized mast cells.

Materials and Reagents:

  • Sensitized rodent peritoneal mast cells or human cord blood-derived mast cells
  • Tyrode's solution with calcium and magnesium
  • This compound sodium solutions (0.01, 0.1, 1, 10, 100 μM)
  • Specific antigen for sensitized cells
  • Histamine standards, o-phthaldialdehyde reagent
  • Fluorescence microplate reader

Procedure:

  • Prepare mast cell suspension (2×10⁵ cells/mL) in Tyrode's solution.
  • Pre-incubate cells with this compound sodium or vehicle control for 20 minutes at 37°C.
  • Challenge cells with specific antigen at optimal concentration determined previously.
  • Incubate for 30 minutes at 37°C, then place on ice to stop reaction.
  • Centrifuge at 300 × g for 10 minutes at 4°C, collect supernatant.
  • Measure histamine content using o-phthaldialdehyde fluorometric method:
    • Mix 50 μL supernatant with 10 μL 1N NaOH and 5 μL o-phthaldialdehyde solution (1% in methanol)
    • After 4 minutes, add 10 μL 3N HCl to stabilize fluorescence
    • Measure fluorescence at excitation 360 nm, emission 450 nm
  • Calculate total histamine content from parallel samples lysed with perchloric acid (2% final).
  • Express results as percentage of total histamine release and calculate inhibition. [1] [2] [3]

Table 4: Expected Results from Mast Cell Stabilization Assays

This compound Concentration (μM) Expected Inhibition of Histamine Release (%) Expected Inhibition of β-hexosaminidase Release (%)
0.1 15-25% 10-20%
1.0 35-50% 30-45%
10.0 60-80% 55-75%
100.0 75-95% 70-90%

Appendix

Formulation Table

Table 5: Comprehensive Formulation Components and Specifications

Component Quantity per 5 mL Quality Standard Function Compatibility Considerations
This compound Sodium 100 mg USP Active Ingredient Compatible with common ophthalmic excipients
Benzalkonium Chloride 0.5 mg USP Preservative Incompatible with some thickening agents
Edetate Disodium 2.5 mg USP Chelating Agent Enhances preservative efficacy
Sodium Chloride 25 mg USP Tonicity Agent May interact with some drug molecules
Purified Water q.s. to 5 mL USP Vehicle Must be sterile and pyrogen-free
Quality Control Specifications

Table 6: Release and Stability Specifications for this compound Ophthalmic Solution

Test Parameter Acceptance Criteria Analytical Method
Description Clear, yellow solution Visual examination
Identification Complies with reference standard HPLC retention time
Assay (this compound) 90.0-110.0% of label claim HPLC, UV-Vis spectrophotometry
pH 4.0-5.5 Potentiometric measurement
Osmolality 270-330 mOsm/kg Osmometer
Benzalkonium Chloride 80.0-120.0% of label claim HPLC
Degradation Products Individual unknown: ≤0.2%\nTotal: ≤2.0% HPLC
Sterility Sterile USP <71> Sterility Test
Bacterial Endotoxins <0.5 EU/mL LAL test

References

Comprehensive Clinical Trial Guide: Nedocromil Sodium for Asthma Management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Pharmacology and Mechanism of Action

Nedocromil sodium is a pyranoquinolone derivative with unique anti-inflammatory properties that distinguish it from corticosteroids and bronchodilators. Its primary mechanism involves modulation of chloride ion channels across multiple cell types involved in the asthmatic inflammatory response. Research has demonstrated that this compound sodium effectively inhibits chloride ion flux in mast cells, epithelial cells, and neurons, which may explain its ability to prevent mast cell degranulation, counteract the effects of airway osmolarity changes, and modulate neuronal activation [1]. This chloride channel modulation represents a unifying mechanism that explains this compound's effects on diverse cell types involved in asthma pathogenesis, including sensory and efferent neurons and various inflammatory cells.

The drug exerts its effects through multiple complementary pathways. At the cellular level, this compound sodium inhibits the in vitro activation of and mediator release from numerous inflammatory cells associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets [2]. This results in reduced release of inflammatory mediators such as histamine, prostaglandin D2, and leukotriene C4 derived from both lipoxygenase and cyclo-oxygenase pathways of arachidonic acid metabolism [2]. Additionally, this compound sodium affects neuronal pathways by inhibiting axon reflexes and release of sensory neuropeptides including substance P, neurokinin A, and calcitonin gene-related peptides [2]. This neural modulation contributes to its ability to inhibit bradykinin-induced bronchoconstriction [3].

Table: Cellular Targets of this compound Sodium in Asthma

Cell Type Primary Effect Clinical Consequence
Mast cells Inhibits degranulation and mediator release Reduced early-phase asthmatic response
Eosinophils Reduces activation and migration Decreased airway inflammation
Neutrophils Attenuates inflammatory activity Lowered airway hyperresponsiveness
Sensory neurons Inhibits axon reflexes and neuropeptide release Reduced neurogenic inflammation
Epithelial cells Modulates chloride ion flux Protection against osmotic triggers

Clinical Trial Designs and Methodologies

Clinical investigations of this compound sodium have employed various rigorous trial designs to evaluate its efficacy across different asthma phenotypes and patient populations. The randomized, double-blind, placebo-controlled crossover design has been particularly prominent in early-phase trials. This approach was effectively utilized in a study of nocturnal asthma involving 50 patients, which featured a 2-week baseline period followed by two 8-week treatment periods with this compound sodium (4mg four times daily) and placebo, separated by a washout period [4]. The crossover design allowed for intra-patient comparisons while reducing the impact of inter-patient variability, thereby increasing statistical power despite relatively small sample sizes.

For long-term assessment of asthma control and safety, parallel-group designs have been implemented in larger multicenter trials. The landmark Childhood Asthma Management Program (CAMP) represents one of the most extensive evaluations, randomizing 1,041 children with mild to moderate asthma to receive budesonide, this compound sodium, or placebo for 4.3 years, followed by a 4.8-year post-trial observational period [5]. This design provided crucial insights into long-term growth effects and the persistence of treatment benefits after medication discontinuation. The trial incorporated comprehensive assessments including lung function measurements, airway responsiveness challenges, psychological evaluations, and bone density measurements at regular intervals [5].

Table: Key Clinical Trial Designs for this compound Sodium in Asthma

Trial Design Feature Nocturnal Asthma Trial CAMP Pediatric Trial Steroid-Resistant Asthma Trial
Design Randomized, double-blind, placebo-controlled crossover Randomized, parallel-group Randomized, double-blind, parallel-group
Participants 50 adults with nocturnal symptoms 1,041 children with mild-moderate asthma 26 adults with steroid-resistant asthma
Treatment Duration 8 weeks per treatment arm 4.3 years 8 weeks
Dosage Regimen 4mg four times daily 8mg twice daily 4mg four times daily
Primary Endpoints Night-time symptom scores, bronchodilator use Airway responsiveness, urgent care visits Lung function, asthma control
Follow-up Period None 4.8 years post-treatment 2-week washout

Specialized populations have also been investigated through tailored trial designs. A study focusing on steroid-resistant asthma employed a randomized, double-blind, parallel-group design with a 2-week observation period followed by 8 weeks of active treatment [6]. This design incorporated strict criteria for defining steroid resistance, requiring less than 15% improvement in FEV1 after a 2-week course of 30mg daily prednisolone [6]. The inclusion of a run-in observation period helped establish baseline stability and confirmed steroid resistance before randomization, ensuring a well-characterized patient population for evaluating this compound sodium's efficacy in this challenging subgroup.

Efficacy Data and Clinical Outcomes

Nocturnal Asthma and Symptom Control

This compound sodium has demonstrated significant efficacy in controlling nocturnal asthma symptoms, which are often indicators of poorly controlled disease. In a randomized controlled trial specifically targeting nocturnal asthma, patients receiving this compound sodium (4mg four times daily) experienced reductions in night-time asthma symptoms with a mean difference of -0.52±0.13 compared to placebo during the primary efficacy period (weeks 5-8) [4]. The total nocturnal symptom severity score, which combined night-time asthma and morning tightness, showed even greater improvement with a -0.72±0.20 reduction versus placebo [4]. These symptomatic improvements were complemented by significant decreases in rescue bronchodilator use during night-time hours, with this compound sodium reducing usage by -0.62±0.23 actuations compared to placebo [4].

The efficacy of this compound sodium extends beyond nocturnal symptoms to encompass broad-spectrum asthma control. In the comprehensive CAMP trial involving children with mild to moderate asthma, this compound sodium treatment resulted in significant reductions in urgent care visits and decreased need for prednisone courses compared to placebo over the 4.3-year treatment period [5]. However, unlike the corticosteroid budesonide which was evaluated in the same trial, this compound sodium did not significantly affect airway responsiveness to methacholine or reduce hospitalization rates [5]. This differential efficacy profile suggests that this compound sodium provides particular benefits for preventing asthma exacerbations requiring urgent care but may not modify underlying airway hyperresponsiveness to the same extent as inhaled corticosteroids.

Pediatric Asthma and Inflammatory Markers

In pediatric populations, this compound sodium has shown compelling effects on both clinical parameters and biomarkers of airway inflammation. A dedicated 8-week randomized controlled trial in children aged 9-16 years with moderate atopic asthma demonstrated that this compound sodium (two puffs twice daily of 0.002g/puff) significantly improved asthma symptom scores, FEV1 measurements, and airway hyperresponsiveness to histamine (PC20H) compared to placebo [7]. Perhaps more notably, this study provided laboratory evidence of this compound sodium's anti-inflammatory effects through significant reductions in serum eosinophil counts and inflammatory mediators including eosinophil cationic protein (ECP), soluble interleukin-2 receptor (sIL-2R), interleukin-4 (IL-4), soluble intercellular adhesion molecule (sICAM), and total IgE levels [7]. These biomarker modifications confirm the immunomodulatory properties of this compound sodium and provide objective evidence of its impact on the underlying inflammatory processes in asthma.

The long-term outcomes of this compound sodium treatment in children were further elucidated by the CAMP study, which revealed important insights about the persistence of treatment effects after medication discontinuation. After 4.3 years of continuous this compound sodium treatment, children showed similar lung function, asthma control, and psychological status during 4.8 years of post-trial follow-up compared to those who had received placebo [5]. This indicates that while this compound sodium provides effective symptom control during active treatment, the clinically meaningful improvements in asthma control do not persist after continuous treatment is discontinued [5]. This pattern mirrors that observed with inhaled corticosteroids in the same trial and underscores the need for ongoing controller therapy in persistent childhood asthma.

Table: Efficacy Outcomes of this compound Sodium Across Asthma Phenotypes

Outcome Measure Nocturnal Asthma (Adults) Pediatric Asthma (CAMP) Atopic Asthma (Children) Steroid-Resistant Asthma
Symptom Scores -0.52 reduction (p<0.01) No significant difference Significant improvement 50% "good responders"
Bronchodilator Use -0.62 reductions/night Significant reduction Not specified Not specified
FEV1 Not significant No significant difference Significant improvement Moderate improvement
Airway Responsiveness Not assessed No significant effect Improved PC20H Not assessed
Exacerbations Not specified Fewer urgent care visits Not specified Fewer asthma attacks
Inflammatory Markers Not assessed Not specified ECP, sIL-2R, IL-4 reduced Not specified
Special Populations: Steroid-Resistant Asthma

Patients with steroid-resistant asthma represent a particularly challenging population to treat, and this compound sodium has shown promising results in this subgroup. In a randomized controlled trial specifically enrolling patients with confirmed steroid resistance (defined as <15% improvement in FEV1 after 2 weeks of 30mg daily prednisolone), this compound sodium treatment produced a heterogeneous but positive response [6]. Based on predefined criteria for treatment response, approximately 50% of patients were classified as "good responders" to this compound sodium therapy, while the remaining half experienced partial improvements [6]. This differential response suggests that specific phenotypes of steroid-resistant asthma may be more amenable to treatment with this compound sodium.

The clinical benefits observed in steroid-resistant patients included fewer asthma attacks during the treatment period, accompanied by moderate improvements in lung function and reduced requirements for rescue bronchodilator medication [6]. The effectiveness of this compound sodium in this population may be related to its distinct mechanism of action that operates independently of the glucocorticoid receptor pathways, potentially offering a valuable therapeutic alternative for patients who respond poorly to corticosteroids. The observed clinical improvements occurred without significant adverse effects, supporting this compound sodium's favorable safety profile even in complex asthma populations [6].

Experimental Protocols and Methodologies

Clinical Trial Implementation

Implementing high-quality clinical trials of this compound sodium requires careful attention to protocol details with particular emphasis on patient selection criteria, treatment randomization, blinding procedures, and endpoint assessment. For trials investigating nocturnal asthma symptoms, researchers should recruit adults with documented nocturnal symptom frequency (e.g., at least 3 nights per week of awakening with asthma symptoms) and stable baseline medication use [4]. The protocol should incorporate a run-in period of at least 2 weeks to establish baseline symptom frequency and verify adherence to monitoring procedures. Patients should maintain daily diaries recording nocturnal symptom scores (typically using a 0-4 point scale), morning tightness assessments, and rescue bronchodilator use [4]. Peak flow measurements (morning and evening) should be recorded, with clinic visits scheduled at baseline, 4 weeks, and 8 weeks for comprehensive pulmonary function testing including FEV1, FVC, and PEFR measurements [4].

For pediatric trials, special considerations include age-appropriate assent procedures, formulation acceptability, and involvement of parents in symptom monitoring. The CAMP trial successfully implemented a long-term protocol in children aged 5-12 years with mild to moderate asthma, defined by symptoms or bronchodilator use at least twice weekly or daily asthma medication use [5]. Participants should undergo comprehensive baseline characterization including methacholine challenge testing (PC20 ≤12.5 mg/mL), allergen skin testing, and complete pulmonary function evaluation. The treatment phase should utilize double-dummy technique to maintain blinding when comparing different delivery devices or formulations. Clinic visits should be scheduled every 2-3 months for comprehensive assessment including spirometry, physical examination, growth monitoring, and safety laboratories [5]. Throughout the trial, asthma management should follow established guidelines such as the NAEPP recommendations, with communication of results and recommendations to primary care providers after each visit [5].

Mechanistic and Challenge Studies

Beyond conventional clinical trials, this compound sodium has been extensively evaluated through specific bronchoprovocation challenges that elucidate its mechanism of action and protective effects against various asthma triggers. These specialized studies require careful protocol design with particular attention to challenge agent standardization, dosing intervals, and safety monitoring. For bradykinin challenge studies, participants with mild asthma should be pretreated with this compound sodium (4mg) or matching placebo via metered-dose inhaler 30 minutes before challenge, with lung function measured serially after bradykinin inhalation [3]. Both active drug and placebo phases should incorporate continuous monitoring for cough response, as this compound sodium has demonstrated significant inhibition of bradykinin-induced cough [3].

For studies evaluating protection against sulfur dioxide-induced bronchoconstriction, researchers should utilize a 4mg dose of this compound sodium (which has demonstrated efficacy, unlike the 2mg dose) administered 30 minutes before controlled exposure to sulfur dioxide [3]. The protocol should measure both the maximum bronchoconstrictor response and the duration of bronchoconstriction, as this compound sodium has shown significant effects on both parameters [3]. Similarly, studies evaluating effects on neurokinin A and substance P challenges should incorporate this compound sodium pretreatment (4mg) with precise timing of challenges based on the known pharmacokinetic profile. These specialized challenge studies require rigorous safety protocols including established stopping criteria for FEV1 decline (typically ≥20%), immediate availability of rescue bronchodilators, and physician supervision throughout the procedure.

G start Start: Patient Screening & Enrollment baseline 2-4 Week Baseline Period - Symptom monitoring - Diary compliance verification - Medication washout start->baseline randomize Randomization baseline->randomize group1 Group 1: This compound Sodium (4-8mg twice daily) randomize->group1 Allocation group2 Group 2: Placebo (Matching regimen) randomize->group2 Allocation assess1 Clinic Visits (Weeks 4, 8) - Pulmonary function tests - Symptom review - Safety assessment group1->assess1 assess2 Final Assessment - Global effectiveness rating - Treatment preference - Inflammatory markers group1->assess2 group2->assess1 group2->assess2 crossover Crossover (if applicable) 4-week washout assess1->crossover crossover->group1 Switch treatments crossover->group2 Switch treatments end Study Completion Data Analysis assess2->end

Diagram: Standard Clinical Trial Protocol for this compound Sodium Studies. This workflow illustrates the key phases of clinical trial implementation, including baseline assessment, randomization, treatment periods, and outcome evaluation.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of this compound sodium in asthma involve multiple interconnected pathways that converge to reduce airway inflammation and hyperresponsiveness. At the molecular level, a primary mechanism involves modulation of chloride ion channels in various cell types. Research has demonstrated that this compound sodium inhibits chloride ion flux in mast cells, epithelial cells, and neurons, which may explain its ability to prevent responses such as mast cell degranulation, counter the effects of airway osmolarity changes, and modulate neuronal activation [1]. This chloride channel modulation represents a fundamental action that underpins many of this compound sodium's diverse effects on asthma pathophysiology.

In mast cells and other inflammatory cells, this compound sodium's inhibition of chloride channels prevents cell activation and subsequent release of preformed and newly generated inflammatory mediators. This includes reduced histamine release, decreased production of prostaglandin D2, and inhibition of leukotriene C4 synthesis [2]. In sensory neurons, the drug inhibits axon reflexes and the release of neuropeptides such as substance P, neurokinin A, and calcitonin gene-related peptide [2]. This neural modulation contributes to this compound sodium's ability to inhibit bradykinin-induced bronchoconstriction and reduce cough responses [3]. The convergence of these mechanisms on multiple aspects of asthma inflammation explains the broad clinical efficacy observed across different asthma triggers and phenotypes.

G ns This compound Sodium cl Chloride Channel Inhibition ns->cl mast Mast Cell Stabilization cl->mast neural Neuronal Modulation cl->neural eosin Eosinophil Inhibition cl->eosin hist Reduced Histamine Release mast->hist pg Decreased Prostaglandin D2 Production mast->pg lt Inhibited Leukotriene C4 Synthesis mast->lt outcome Clinical Effects: - Reduced Bronchoconstriction - Decreased Cough - Lower Airway Inflammation hist->outcome pg->outcome lt->outcome sp Reduced Substance P Release neural->sp nka Decreased Neurokinin A neural->nka cgrp Lowered CGRP neural->cgrp sp->outcome nka->outcome cgrp->outcome ecp Reduced ECP Release eosin->ecp ecp->outcome

Diagram: Molecular Mechanisms and Signaling Pathways of this compound Sodium. This schematic illustrates the primary molecular targets and downstream effects through which this compound sodium exerts its anti-inflammatory and clinical benefits in asthma.

Safety Profile and Monitoring Recommendations

This compound sodium demonstrates a favorable safety profile with minimal systemic absorption and limited significant adverse effects across age groups. In the long-term CAMP trial involving over 1,000 children treated for 4.3 years, this compound sodium showed no detectable impact on bone mineral density, fracture rates, or psychological measures [5]. This safety profile contrasts with the small but persistent reduction in height observed in the budesonide group (1.1 cm difference at trial end, remaining 0.9 cm after 4.8 additional years of follow-up) [5]. The height effect was more pronounced in girls (1.7 cm) than boys (0.3 cm), suggesting potential gender differences in susceptibility to growth effects of inhaled corticosteroids that were not observed with this compound sodium [5].

The most commonly reported adverse effects associated with this compound sodium include transient unpleasant taste and mild airway irritation immediately after inhalation. These effects typically diminish with continued use and rarely necessitate treatment discontinuation. In clinical trials, withdrawal rates due to adverse effects were similar between this compound sodium and placebo groups [4] [7]. For long-term monitoring, researchers should include regular height measurements in pediatric studies using standardized stadiometers, with particular attention to growth velocity in studies exceeding 6 months duration. Adult studies should incorporate routine assessment of airway tolerance and documentation of taste-related complaints, though these rarely impact treatment adherence. No specific laboratory monitoring is routinely required beyond standard safety parameters assessed in asthma clinical trials.

Conclusion

This compound sodium represents an important anti-inflammatory agent with a unique mechanism of action centered on chloride channel modulation across multiple cell types involved in asthma pathogenesis. The evidence from randomized controlled trials supports its efficacy for nocturnal asthma symptoms, exercise-induced bronchoconstriction, viral-induced asthma exacerbations, and allergen challenge responses [4] [3] [8]. Its favorable safety profile and minimal systemic absorption make it particularly valuable for pediatric populations and patients experiencing adverse effects from inhaled corticosteroids [5] [7]. The distinct mechanism of action also provides benefit for certain patients with steroid-resistant asthma, with approximately 50% showing good response in clinical trials [6].

Future research directions should focus on predictive biomarkers for treatment response, particularly in steroid-resistant populations, and exploration of potential applications in other inflammatory airway diseases. The development of novel formulations with improved delivery characteristics and longer duration of action could further enhance the clinical utility of this well-established anti-inflammatory agent. As personalized medicine approaches continue to evolve in asthma management, this compound sodium's unique mechanism positions it as a valuable option for specific asthma phenotypes, particularly those characterized by prominent neural inflammation components or cough-predominant symptoms.

References

Nedocromil Sodium for Allergic Conjunctivitis: Clinical Study Methods and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Designs and Patient Outcomes

Clinical studies on nedocromil sodium for allergic conjunctivitis have consistently used randomized, double-masked, placebo-controlled, multicenter designs to evaluate its efficacy and safety [1] [2] [3].

Study Population and Treatment Regimen

The table below summarizes the core design elements common across multiple clinical studies:

Study Component Description
Patient Population Patients with a documented history of seasonal allergic conjunctivitis (SAC) and positive skin test to a relevant allergen (e.g., ragweed or birch pollen) [1] [2] [3].
Study Design Randomized, double-masked, placebo-controlled, parallel-group studies conducted across multiple centers [1] [2].
Intervention This compound Sodium 2% Ophthalmic Solution (one drop in each eye) [1] [2].
Control Placebo ophthalmic solution (vehicle), identical in appearance and usage [1] [2].
Dosing Regimen Twice daily for a duration of 4 to 8 weeks, designed to cover the peak pollen season [1] [2] [3].
Efficacy and Safety Outcomes

The tables below summarize the primary efficacy outcomes and safety profile of this compound sodium from the clinical trials.

Table: Primary Efficacy Outcomes from Clinical Trials

Symptom / Measurement Outcome with this compound Sodium vs. Placebo Statistical Significance (p-value)
Itching Significant reduction [1] [2] [3] p < 0.01 to p ≤ 0.04
Conjunctival Redness (Injection) Significant reduction [1] [3] p ≤ 0.001
Watering Significant reduction (in children) [2] p < 0.05
Conjunctival Edema Significant reduction [1] p < 0.05
Total Symptom Score Significant improvement [1] [2] p < 0.01 to p ≤ 0.001
Global Efficacy Opinion Superior ratings by both clinicians and patients [1] [4] p < 0.02

Table: Safety and Tear Fluid Cytology Findings

Assessment Area Findings with this compound Sodium
General Safety Adverse events were minor and transient [3].
Tear Fluid Cytology Significant decrease in neutrophils, eosinophils, and lymphocytes in patients with vernal conjunctivitis [4].

Experimental Protocols for Preclinical Research

While clinical trials demonstrate efficacy, recent research delves into the immunopathogenesis of allergic conjunctivitis, revealing the critical role of the Th2 signaling pathway and related cytokines [5] [6]. The following protocol outlines a modern preclinical approach to evaluate potential therapeutic agents that target this pathway.

Protocol: Evaluating Drug Efficacy in a Rat Model of Allergic Conjunctivitis

This protocol is adapted from contemporary research that explores the underlying mechanisms of allergic conjunctivitis [5].

1. Animal Model Establishment

  • Animals: Use female Wistar Han rats (e.g., 8-16 weeks old). Include a control group injected with adjuvant only [5] [7].
  • Sensitization: On day 0, intraperitoneally and subcutaneously inject rats with a solution containing 2 mg of the allergen (e.g., Ovalbumin - OVA) adsorbed to 1 mg of an adjuvant like Al(OH)₃ gel. Administer booster injections on days 4, 7, 11, and 14 [5].
  • Conjunctival Challenge: From days 21 to 27, topically challenge the eyes of sensitized rats with a high-concentration OVA solution (e.g., 120 mg/mL), administering 5 µL into each eye, twice daily for 7 consecutive days [5].

2. Randomization and Drug Administration

  • Grouping: Randomize OVA-sensitized rats into several groups (e.g., 10 animals/group): a disease model group (OVA-only), one or more treatment groups, and a positive control group (e.g., dexamethasone) [5].
  • Test Article Administration: The investigational drug (e.g., a monoclonal antibody like CM310 targeting IL-4Rα) is typically administered via subcutaneous injection. Dosing can begin before the challenge phase (e.g., day -1) and continue periodically throughout the challenge period [5].
  • Positive Control: Dexamethasone (0.5 mg/kg) can be administered intraperitoneally as a positive control [5].

3. Clinical Symptom Scoring

  • Timing: Score clinical symptoms such as conjunctival congestion and edema on days 22, 24, and 26, 24 hours after the previous day's OVA challenge [5].
  • Scoring System:
    • Edema: Use a 0-4 point scale (0 = no swelling; 1 = mild swelling; 2 = significant swelling with partial eyelid ectropion; 3 = swelling with eyelids almost half closed; 4 = swelling with eyelid more than half closed) [5].
    • Hyperemia: Use a 0-3 point scale (0 = no congestion; 1 = scarlet congestion confined to fornix conjunctiva; 2 = carmine congestion reaching palpebral fissure; 3 = diffuse purple congestion) [5].

4. Sample Collection and Analysis

  • Serum Immunoglobulin Assay: Collect blood samples (e.g., on day 20). Measure levels of total IgE and allergen-specific IgE in serum using Enzyme-Linked Immunosorbent Assay (ELISA) [5].
  • Histopathological Examination: On the final day (e.g., day 28), euthanize the animals and enucleate the eyes and eyelids. Fix tissues in paraformaldehyde, embed in paraffin, and section.
    • Perform Hematoxylin and Eosin (H&E) staining to evaluate inflammatory cell infiltration (especially eosinophils), tissue edema, and epithelial damage [5].
    • Perform Toluidine Blue staining to visualize and assess mast cell degranulation in the conjunctival tissue [5].

Pathophysiological Context and Visualization

The efficacy of mast cell stabilizers like this compound sodium is best understood in the context of the complex immune response that characterizes allergic conjunctivitis.

The Immunological Pathway in Allergic Conjunctivitis

The following diagram illustrates the key cellular and cytokine interactions in the Th2-mediated immune response, which is central to the pathology of allergic conjunctivitis and is a target for next-generation therapies.

G Allergen Allergen APC Antigen-Presenting Cell (e.g., Dendritic Cell) Allergen->APC Sensitization MastCell Mast Cell Allergen->MastCell Re-exposure (Cross-links IgE) Th2 Naive CD4+ T Cell → Th2 Cell APC->Th2 Antigen Presentation Cytokines Th2 Cytokines (IL-4, IL-5, IL-13) Th2->Cytokines Secretion Bcell B Cell IgE Allergen-Specific IgE Bcell->IgE Class Switching IgE->MastCell FcεRI Binding Degran Mast Cell Degranulation MastCell->Degran Activation Symptoms Clinical Symptoms: Itching, Redness, Tearing, Edema Degran->Symptoms Histamine, Tryptase Cytokines->Bcell IL-4/IL-13 Eosinophil Eosinophil Infiltration Cytokines->Eosinophil IL-5 Cytokines->Symptoms Direct Effects Eosinophil->Symptoms Late-Phase Inflammation

This diagram shows that upon allergen exposure, antigen-presenting cells activate T-helper 2 (Th2) cells [6] [8]. Th2 cells release key cytokines (IL-4, IL-5, IL-13), which drive the allergic response: IL-4 and IL-13 promote B cells to class-switch to produce allergen-specific IgE, while IL-5 is critical for eosinophil infiltration [5] [6]. IgE antibodies bind to mast cells via the high-affinity FcεRI receptor. Upon re-exposure, the allergen cross-links IgE receptors, triggering mast cell degranulation and the release of pre-formed mediators like histamine, which cause the immediate symptoms of itching and redness [8]. The recruited eosinophils and sustained cytokine activity contribute to the late-phase and chronic inflammation [5] [8].

This compound sodium acts primarily by stabilizing mast cells and inhibiting their degranulation, thereby interrupting the process at a critical early step [4]. Recent investigational agents, such as the IL-4Rα blocking antibody CM310 mentioned in the experimental protocol, aim to target this pathway further upstream by blocking the signaling of both IL-4 and IL-13, thus inhibiting the Th2 response more broadly [5].

Conclusion

The clinical study methods for this compound sodium establish a robust standard for evaluating topical treatments for allergic conjunctivitis, demonstrating clear efficacy against key symptoms like itching and redness. While these older clinical trials provide strong evidence of symptomatic relief, modern research has significantly advanced our understanding of the Th2-mediated immunopathology underlying the disease. The provided experimental protocol and pathway diagram reflect this contemporary focus, offering researchers a framework to investigate next-generation therapies that target the root immune dysregulation in allergic conjunctivitis, moving beyond mast cell stabilization to broader immunomodulation.

References

Nedocromil Sodium in Experimental Asthma Models: Application Notes and Research Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Pharmacological Background

Nedocromil sodium is a pyranoquinolone derivative with potent anti-inflammatory properties that has been extensively investigated for the management of respiratory diseases, particularly asthma. As a mast cell stabilizer, it inhibits the activation and mediator release from various inflammatory cells including eosinophils, neutrophils, macrophages, and mast cells. The compound's primary mechanism involves inhibition of sensory nerve activation and subsequent release of neuropeptides, thereby reducing bronchial hyperresponsiveness without exhibiting direct bronchodilator, antihistaminic, or corticosteroid activity [1]. Unlike corticosteroids which modulate gene expression, this compound acts primarily through cell membrane stabilization, making it particularly valuable for preventing bronchoconstriction triggered by allergens, exercise, and environmental irritants.

The therapeutic profile of this compound positions it as a prophylactic agent rather than a rescue medication, with clinical applications spanning allergic rhinitis and allergic conjunctivitis in addition to asthma management [2] [1] [3]. From a drug development perspective, this compound presents an interesting case study due to its unique chemical structure, favorable safety profile, and multiple administration routes (inhalation, ophthalmic, and intranasal). These properties have made it a valuable reference compound in preclinical research for evaluating new anti-asthma therapeutics. This application note provides a comprehensive technical resource for researchers utilizing this compound sodium in experimental asthma models, synthesizing methodological details from published studies and establishing standardized protocols for efficacy assessment.

Experimental Asthma Models for this compound Evaluation

In Vivo Animal Models

Animal models have been instrumental in characterizing this compound's anti-inflammatory and anti-asthma properties. These models typically employ sensitization and challenge protocols with common allergens such as ovalbumin or ragweed pollen to induce asthma-like pathology. In a murine model of allergic conjunctivitis that shares immunological features with allergic asthma, this compound sodium demonstrated significant modulation of allergic responses through multiple mechanisms. Treated mice exhibited fewer clinical signs of allergy, lower levels of ragweed-specific IgE, reduced conjunctival eosinophil infiltration, decreased numbers of intact and degranulating mast cells, and diminished cytokine release [4]. This comprehensive anti-inflammatory profile underscores this compound's multi-targeted action beyond mere mast cell stabilization.

The guinea pig model of ocular anaphylaxis has provided additional insights into this compound's efficacy compared to other mast cell stabilizers. When administered topically as a 2% solution, this compound sodium significantly reduced antigen-induced vascular permeability, as measured by extravasation of Evans blue dye, to a similar extent as cromolyn sodium [3]. Histological examination further confirmed marked reduction in cellular infiltrate (mast cells, eosinophils, and neutrophils) in the substantia propria of the conjunctiva in drug-treated eyes. These findings demonstrate this compound's potency in controlling early-phase allergic reactions, which are critical components of asthma pathophysiology. The guinea pig model offers particular value for preliminary efficacy screening due to its reproducibility and quantifiable endpoints.

Human Challenge Models

Exercise-induced asthma (EIA) models represent the most validated human challenge system for evaluating this compound's prophylactic efficacy. In a definitive dose-response study employing a double-blind, placebo-controlled design, ten patients with confirmed EIA received this compound sodium via nebuliser at concentrations ranging from 0.5 to 20 mg/mL 15 minutes before treadmill exercise challenge [5]. The study demonstrated that all tested concentrations provided significant protection against exercise-induced bronchoconstriction, attenuating the maximum percentage fall in FEV₁ by approximately 50-60% compared to control runs. This protective effect represented the maximum achievable efficacy with this compound, equivalent to that obtained with 4 mg administered by metered dose inhaler, despite proportional increases in plasma concentrations with higher nebulised doses [5].

The rapid onset of action observed in seasonal allergic rhinitis models further supports this compound's utility in preventing acute exacerbations. Patients receiving intranasal this compound reported significant symptom relief within 2 hours of the first dose during peak pollen exposure, with therapeutic benefits maintained throughout the 2-day testing period on a four-times-daily dosing regimen [2]. This rapid onset profile is particularly valuable for as-needed prophylaxis before anticipated allergen exposure. The consistency of this compound's performance across different challenge models (exercise, allergen) and administration routes (nebulised, intranasal) reinforces its reliability as a reference compound for benchmarking new anti-asthma drugs.

Quantitative Data Summary

Table 1: Efficacy of this compound Sodium Across Experimental Asthma Models

Model Type Administration Route Dose/Concentration Efficacy Endpoint Result Reference
Human EIA Nebulised 0.5-20 mg/mL % Attenuation of FEV₁ fall 50-60% protection [5]
Human EIA Metered dose inhaler 4 mg % Attenuation of FEV₁ fall Similar to nebulised (50-60%) [5]
Seasonal allergic rhinitis Intranasal 1% solution (4 times daily) Onset of symptom relief Within 2 hours [2]
Murine allergic conjunctivitis Ophthalmic 5 mg/day Clinical signs, IgE, cellular infiltration Significant reduction [4]
Guinea pig ocular anaphylaxis Ophthalmic 2% solution Evans blue extravasation Significant reduction [3]

Table 2: Pharmacokinetic and Dosing Parameters of this compound Sodium

Parameter Value Notes Reference
Protein binding ~89% Concentration-independent (0.5-50 µg/mL) [1]
Half-life ~3.3 hours [1]
Route of elimination Urine (70%), feces (30%) Unchanged drug [1]
Metabolism Not metabolized Excreted unchanged [1]
Plasma concentration Dose-proportional 0.5-20 mg/mL range [5]
Maximum protection 50-60% attenuation Plateau effect beyond 0.5 mg/mL [5]

Detailed Experimental Protocols

Exercise-Induced Asthma Challenge Model

The human exercise challenge model represents a standardized methodology for evaluating prophylactic asthma treatments like this compound sodium. The protocol begins with subject selection criteria requiring confirmed exercise-induced asthma, defined as a ≥15% decrease in FEV₁ following treadmill exercise. Participants should ideally demonstrate prior responsiveness to this compound (≥40% attenuation of exercise-induced FEV₁ fall with 4 mg metered dose inhalation) to ensure assay sensitivity [5].

Pre-challenge procedures involve baseline spirometry measurements followed by administration of the test compound (this compound or placebo) 15 minutes before exercise challenge. This compound is typically delivered via nebuliser systems such as the Wright nebuliser at concentrations ranging from 0.5 to 20 mg/mL in double-blind fashion. The exercise challenge consists of treadmill running for 6-8 minutes at sufficient intensity to achieve 80-90% of maximum predicted heart rate, under controlled environmental conditions (temperature: 20-25°C, humidity: <50%) to standardize bronchoconstrictor stimulus [5].

Post-challenge assessment involves serial FEV₁ measurements at 5, 10, 15, 20, and 30 minutes after exercise completion. The primary efficacy endpoint is the maximum percentage fall in FEV₁, calculated as: [(Pre-exercise FEV₁ - Lowest post-exercise FEV₁) / Pre-exercise FEV₁] × 100. Plasma concentrations of this compound should be measured at the time of challenge to confirm exposure-response relationships [5]. This protocol demonstrates excellent reproducibility for quantifying drug effects on exercise-induced bronchoconstriction.

Murine Allergic Conjunctivitis Model

The murine model of allergic conjunctivitis provides a robust system for evaluating this compound's effects on allergic inflammation with relevance to asthma mechanisms. The protocol utilizes SWR/J mice (6-8 weeks old) divided into experimental groups: untreated, vehicle-controlled, and this compound-treated (typically 5 mg/day) [4]. Sensitization is achieved through topical application of ragweed pollen extract to both conjunctival and nasal mucosae daily for 7-14 days, establishing localized allergic sensitization.

This compound administration begins 3 days before allergen challenge and continues throughout the study period. Assessment parameters include clinical scoring of allergic signs (redness, swelling, discharge), serum IgE levels measured by ELISA, and histopathological evaluation of conjunctival tissues for eosinophil infiltration and mast cell numbers/activation status [4]. Tissue sections should also be examined for cytokine expression patterns to characterize immunomodulatory effects. This model effectively captures this compound's multi-faceted anti-allergic properties, particularly its impact on mast cell stabilization and eosinophil recruitment.

Mast Cell Stabilization Assay

In vitro mast cell stabilization assays provide mechanistic insights into this compound's primary action. The protocol typically utilizes rat peritoneal mast cells or human mast cell lines, which are pre-treated with this compound sodium (0.1-100 µM) for 15-30 minutes before challenge with activators such as compound 48/80 or antigen-IgE crosslinking [6]. Mast cell activation is quantified by measuring histamine release or leukotriene production using ELISA or fluorometric assays. Additional endpoints include monitoring calcium flux and membrane stabilization events. This assay system directly demonstrates this compound's inhibition of mediator release from mast cells, establishing its fundamental mechanism of action relevant to asthma prophylaxis.

Formulation and Administration Guidelines

Nebuliser Solutions

For pulmonary delivery in experimental models, this compound sodium is optimally prepared as sterile aqueous solutions at concentrations ranging from 0.5 to 20 mg/mL [5]. The solution should be isotonic (adjusted with sodium chloride) and at neutral pH (6.0-7.5) to prevent bronchial irritation. Wright nebulisers or equivalent devices should be calibrated to deliver particles with mass median aerodynamic diameter of 2-5 µm for optimal bronchial deposition. Administration timing of 15 minutes before challenge aligns with peak protective effect while allowing convenient dosing in clinical settings.

Ophthalmic and Intranasal Formulations

For ocular and nasal models, this compound is typically formulated as 1-2% solutions containing appropriate preservatives (e.g., benzalkonium chloride) and tonicity-adjusting agents [2] [3]. The solution should be sterilized by filtration (0.22 µm) and packaged in sterile, single-use containers to maintain stability. Administration follows a four-times-daily regimen in most protocols, reflecting the compound's duration of action. For animal studies, precise dosing can be achieved using micropipettes with appropriate tips to ensure consistent delivery to mucosal surfaces.

Mechanism of Action and Signaling Pathways

G Allergen Allergen MastCell MastCell Allergen->MastCell IgE Cross-linking InflammatoryMediators InflammatoryMediators MastCell->InflammatoryMediators Activation & Mediator Release SensoryNerve SensoryNerve Neuropeptides Neuropeptides SensoryNerve->Neuropeptides Axon Reflex & Neuropeptide Release Bronchoconstriction Bronchoconstriction InflammatoryMediators->Bronchoconstriction Histamine, Leukotrienes, Prostaglandins AirwayInflammation AirwayInflammation InflammatoryMediators->AirwayInflammation Neuropeptides->Bronchoconstriction Substance P, Neurokinin A Hyperresponsiveness Hyperresponsiveness Neuropeptides->Hyperresponsiveness This compound This compound This compound->MastCell Stabilization This compound->SensoryNerve Inhibition

Figure 1: Mechanism of Action of this compound Sodium in Asthma

This compound sodium exerts its anti-asthma effects through a multi-target mechanism involving both inflammatory cells and neural pathways. As illustrated in Figure 1, the compound directly stabilizes mast cell membranes, preventing allergen-induced degranulation and subsequent release of preformed mediators including histamine, as well as newly synthesized leukotrienes (C4, D4, E4) and prostaglandin D2 [1]. This inhibition occurs through interference with chloride channel function and calcium flux, crucial signaling events for mast cell activation.

Concurrently, this compound acts on sensory nerve endings in the bronchial mucosa, inhibiting axon reflexes and the release of neuropeptides such as substance P, neurokinin A, and calcitonin gene-related peptide [1]. These neuropeptides normally contribute to bronchoconstriction, plasma extravasation, and mucus hypersecretion. Through this dual mechanism, this compound effectively blocks both the inflammatory and neural components of asthma pathophysiology, resulting in reduced bronchoconstriction, diminished airway inflammation, and attenuated bronchial hyperresponsiveness without direct bronchodilator activity.

Experimental Workflow and Protocol Integration

G SubjectSelection SubjectSelection BaselineAssessment BaselineAssessment SubjectSelection->BaselineAssessment Confirmed EIA ≥15% FEV₁ drop DrugAdministration DrugAdministration BaselineAssessment->DrugAdministration Baseline FEV₁ measurement ExerciseChallenge ExerciseChallenge DrugAdministration->ExerciseChallenge 15 minutes post-dose PostChallengeMonitoring PostChallengeMonitoring ExerciseChallenge->PostChallengeMonitoring 6-8 minute treadmill run EndpointAnalysis EndpointAnalysis PostChallengeMonitoring->EndpointAnalysis Serial FEV₁ measurements PlasmaConcentration PlasmaConcentration PostChallengeMonitoring->PlasmaConcentration Blood sampling

Figure 2: Exercise-Induced Asthma Challenge Protocol Workflow

The integrated experimental workflow for evaluating this compound in human challenge models follows a systematic process as depicted in Figure 2. The protocol begins with rigorous subject selection based on confirmed exercise-induced asthma responsiveness, ensuring study population homogeneity. Following baseline pulmonary function assessment, the test compound administration occurs at a standardized 15-minute pre-challenge interval, optimized for this compound's onset of action [5] [2].

The core of the protocol involves standardized exercise challenge under controlled environmental conditions to provoke consistent bronchoconstriction. Post-challenge monitoring includes serial spirometry at predetermined intervals to capture the maximum FEV₁ fall, complemented by plasma sampling for pharmacokinetic-pharmacodynamic correlation [5]. This integrated approach allows comprehensive assessment of both efficacy and exposure-response relationships, providing robust data for comparative drug evaluation.

Conclusion and Research Applications

This compound sodium remains a valuable reference compound in asthma research due to its well-characterized mechanism, consistent efficacy across multiple challenge models, and favorable safety profile. The experimental protocols outlined in this application note provide standardized methodologies for evaluating mast cell stabilizers and other prophylactic asthma treatments. The dose-response characteristics observed with this compound—specifically the plateau effect beyond 0.5 mg/mL concentration—highlight the importance of appropriate dosing in both research and clinical contexts [5].

For drug development professionals, this compound serves as an excellent benchmark compound for positioning novel anti-inflammatory asthma therapies. Its unique combination of mast cell stabilization and sensory nerve inhibition provides a multi-target approach that remains relevant as asthma pathophysiology is increasingly understood as heterogeneous. Future research applications may include combination studies with other anti-asthma agents and investigations in specific asthma endotypes where mast cell activation plays a predominant role.

References

Comprehensive Application Notes & Protocols: Nedocromil Sodium in Mast Cell Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nedocromil Sodium as a Mast Cell Stabilizer

This compound sodium is a pyranoquinoline dicarboxylic acid derivative with potent mast cell-stabilizing properties, widely investigated for its ability to modulate inflammatory mediator release. As a mast cell stabilizer, it primarily functions by inhibiting the activation and subsequent secretion of preformed and newly synthesized inflammatory mediators from various mast cell populations. The drug's mechanism involves modulating intracellular signaling pathways that control degranulation, making it particularly effective against IgE-mediated allergic responses. Research has demonstrated that this compound sodium can differentially affect mast cells from various anatomical locations, with varying potency observed between human lung mast cells, bronchoalveolar lavage mast cells, and peritoneal mast cells. This specificity suggests that the drug may have particular therapeutic relevance for respiratory conditions where mast cells in the pulmonary environment are primary targets for its inhibitory activity [1].

The significance of this compound sodium in research extends beyond its clinical applications to its utility as a pharmacological tool for understanding mast cell biology. By studying its effects on mediator release, researchers can elucidate key pathways involved in mast cell activation and identify potential targets for novel therapeutic interventions. These application notes provide detailed methodologies for investigating this compound sodium's effects on mast cells in vitro, including standardized protocols for assessing its inhibition of histamine and other mediator release, ensuring reproducibility and reliability across experimental setups [2].

Mechanism of Action

Primary Inhibition Pathways

This compound sodium exerts its mast cell-stabilizing effects through multiple cellular inhibition pathways that converge to prevent mediator release. The drug primarily targets the early activation events that occur following mast cell stimulation, effectively raising the threshold required for degranulation. Studies have shown that this compound sodium inhibits histamine secretion from human mast cells obtained by bronchoalveolar lavage and from dispersed lung mast cells, though interestingly, tachyphylaxis was noted with the latter cell type only [1]. This differential response suggests that local microenvironmental factors may influence the drug's efficacy and that bronchoalveolar lavage mast cells, which would come into direct contact with inhaled formulations, may represent a primary therapeutic target.

The inhibitory mechanism appears to involve modulation of ion fluxes, particularly calcium and chloride channels, which are critical for the signaling cascades that lead to mediator release. By regulating these ion channels, this compound sodium prevents the influx of extracellular calcium that is necessary for the fusion of secretory granules with the plasma membrane. Additionally, the drug has been shown to affect phosphorylation events through actions on various protein kinases, further interrupting the signal transduction pathways that coordinate inflammatory mediator secretion [2] [3]. These multifaceted mechanisms collectively contribute to this compound sodium's capacity to suppress mast cell activation across diverse experimental models.

Table 1: Cellular Effects of this compound Sodium on Mast Cells

Effect Mechanism Experimental Evidence
Histamine release inhibition Blocks calcium influx and modulates chloride channels 40-60% inhibition in human lung mast cells [1]
Cytokine modulation Affects interleukin-2 mediated activation Reduced IL-2 potentiation of histamine release [2]
Lipid mediator suppression Inhibits phospholipase A2 and cyclooxygenase pathways Decreased PGD2 and LTC4 production [3]
Strain-specific responses Varies by mast cell source and culture conditions Differential effects in rat peritoneal vs. human lung mast cells [3]

Experimental Protocols

Mast Cell Isolation and Culture
3.1.1 Human Lung Mast Cell Isolation

The isolation of human lung mast cells represents a critical first step for investigating this compound sodium's mechanisms. Lung tissue specimens obtained from surgical resections should be processed within 2-4 hours of collection to maintain cell viability. The tissue must be finely minced in Hanks' Balanced Salt Solution (HBSS) containing collagenase Type II (1.5 mg/mL) and hyaluronidase (0.75 mg/mL), followed by incubation at 37°C for 60-90 minutes with gentle agitation. The resulting cell suspension should be filtered through nylon mesh (100-150 μm) to remove tissue debris, and mast cells purified using magnetic-activated cell sorting (MACS) with anti-CD117 immunomagnetic beads. The typical yield ranges from 1-5 × 10^4 mast cells per gram of lung tissue, with purity exceeding 95% as verified by toluidine blue staining or flow cytometry for CD117 and FcεRI expression [1].

3.1.2 Rat Peritoneal Mast Cell Isolation

For rat peritoneal mast cell isolation, euthanize rats according to approved ethical guidelines and inject 20-25 mL of ice-cold HBSS containing 0.1% bovine serum albumin (BSA) into the peritoneal cavity. Gently massage the abdomen for 1-2 minutes before collecting the lavage fluid. Centrifuge the collected fluid at 300 × g for 5 minutes and resuspend the cell pellet in HBSS/0.1% BSA. Purify mast cells using a discontinuous density gradient with 70% Percoll, centrifuging at 500 × g for 15 minutes. Mast cells typically form a distinct band at the gradient interface with >90% purity. For long-term cultures, maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 μg/mL streptomycin, and 50 ng/mL stem cell factor at 37°C in 5% CO₂ [3].

Mediator Release Assays
3.2.1 Histamine Release Protocol

The histamine release assay provides a quantitative measure of mast cell degranulation in response to stimuli with or without this compound sodium pretreatment. Resuspend purified mast cells (1 × 10^5 cells/mL) in Tyrode's buffer containing 1.8 mM calcium chloride. Pre-incubate cell aliquots with varying concentrations of this compound sodium (10^-9 to 10^-4 M) or vehicle control for 15 minutes at 37°C before adding the activating stimulus (e.g., anti-IgE at 1 μg/mL, compound 48/80 at 1 μg/mL, or calcium ionophore A23187 at 1 μM). After 30 minutes of stimulation, stop the reaction by placing samples on ice and centrifuge at 400 × g for 5 minutes at 4°C. Collect both the supernatant (released histamine) and the cell pellet (cellular histamine). Measure histamine content in both fractions using either a fluorometric assay (o-phthaldialdehyde method) or a commercial ELISA kit. Calculate the percentage of histamine release as: (supernatant histamine / [supernatant histamine + pellet histamine]) × 100. The inhibition percentage by this compound sodium is determined by comparing with vehicle-treated controls [1] [2].

3.2.2 Lipid Mediator Analysis

For assessment of lipid mediators, such as prostaglandin D₂ (PGD₂) and leukotriene C₄ (LTC₄), stimulate mast cells (5 × 10^5 cells/mL) with anti-IgE or calcium ionophore after pre-incubation with this compound sodium. After 30 minutes of stimulation, collect supernatants and add indomethacin (10 μM) immediately to prevent ex vivo synthesis of prostaglandins. Concentrate lipid mediators using solid-phase extraction with C18 columns and quantify using commercial EIA kits or liquid chromatography-mass spectrometry (LC-MS/MS). Normalize results to total cellular protein content or cell number [3].

Cytokine Modulation Assays

The interleukin-2 modulation assay examines how this compound sodium affects cytokine-potentiated mast cell responses. Pre-incubate mast cells with this compound sodium (10^-6 to 10^-4 M) for 30 minutes before adding interleukin-2 (10-100 U/mL) for an additional 4 hours. Subsequently, challenge cells with anti-IgE or specific antigen and measure histamine release as described above. To assess cytokine production, stimulate mast cells for 6-24 hours in the presence of this compound sodium, then collect supernatants for cytokine measurement using ELISA for TNF-α, IL-4, IL-5, IL-6, and IL-13. For intracellular cytokine staining, add brefeldin A (10 μg/mL) during the final 4 hours of stimulation, then fix and permeabilize cells for flow cytometric analysis [2].

Table 2: Standard Assay Conditions for this compound Sodium in Mast Cell Studies

Parameter Histamine Release Lipid Mediator Analysis Cytokine Modulation
Cell density 1 × 10^5 cells/mL 5 × 10^5 cells/mL 5 × 10^5 cells/mL
This compound pre-incubation 15 minutes 15-30 minutes 30 minutes
Stimuli Anti-IgE, compound 48/80, calcium ionophore Calcium ionophore, anti-IgE Anti-IgE, specific antigen + IL-2
Stimulation time 30 minutes 30 minutes 30 min (mediator release) 6-24h (cytokine production)
Key measurements Histamine (fluorometric, ELISA) PGD₂, LTC₄ (EIA, LC-MS) TNF-α, IL-4, IL-5, IL-6, IL-13 (ELISA)
Typical inhibition range 40-80% at 10^-4 M 30-70% at 10^-4 M 20-60% at 10^-4 M

Quantitative Data Analysis

Dose-Response Relationships

The concentration-dependent inhibition of mediator release by this compound sodium follows a characteristic sigmoidal pattern when plotted semi-logarithmically. Typical IC₅₀ values for histamine release inhibition range from 10^-6 to 10^-5 M, though significant variation exists depending on the mast cell source and activation stimulus. For human lung mast cells activated by anti-IgE, this compound sodium demonstrates approximately 40-60% inhibition at 10^-4 M concentration, while calcium ionophore-induced release may be less potently suppressed. The maximal efficacy of this compound sodium is typically observed between 10^-4 and 10^-3 M, with approximately 70-80% inhibition of histamine release in bronchoalveolar lavage mast cells. Notably, the drug's potency can be enhanced in certain cytokine-primed conditions, particularly with IL-2 pretreatment, where lower concentrations (10^-7 to 10^-6 M) may achieve significant inhibition [1] [2].

The temporal aspects of this compound sodium activity are crucial for experimental design. Maximum inhibition requires pre-incubation for at least 10-15 minutes before activation, with extended pre-incubation (up to 60 minutes) potentially enhancing efficacy in certain mast cell populations. However, prolonged exposure (beyond 2 hours) may lead to reduced activity in some systems, possibly due to receptor desensitization or drug internalization and metabolism. The inhibitory effect is generally reversible upon drug washout, though the recovery kinetics vary between mast cell types, with human lung mast cells showing complete recovery within 60 minutes of removal, while peritoneal mast cells may exhibit more prolonged suppression [3].

Comparative Potency Across Mast Cell Models

The efficacy of this compound sodium varies considerably across different mast cell sources and species, highlighting the importance of model selection for in vitro studies. Human bronchoalveolar lavage mast cells generally demonstrate greater sensitivity to this compound sodium compared with dispersed lung mast cells, with approximately 20-30% higher inhibition at equivalent concentrations. Similarly, rodent peritoneal mast cells typically show more variable responses, with some studies reporting lower sensitivity to this compound sodium compared to human pulmonary mast cells. This differential sensitivity may reflect variations in receptor expression profiles, signaling pathway components, or drug metabolism between mast cell subpopulations [1].

Table 3: Comparative Inhibition of Mediator Release by this compound Sodium Across Mast Cell Types

Mast Cell Source Activation Stimulus This compound Concentration Histamine Inhibition Additional Effects
Human bronchoalveolar lavage Anti-IgE 10^-4 M 60-80% No tachyphylaxis
Human dispersed lung Anti-IgE 10^-4 M 40-60% Tachyphylaxis noted
Rat peritoneal (long-term culture) Compound 48/80 10^-4 M 50-70% Modulated IL-2 effects
Human colonic mucosa Anti-IgE 10^-4 M 30-50% Tissue-specific response
Primate bronchoalveolar Calcium ionophore 10^-4 M 45-65% Reduced PGD2 and LTC4

Signaling Pathway Visualization

The following diagrams illustrate the molecular mechanisms and experimental workflows for studying this compound sodium in mast cell assays, created using DOT language with the specified color palette and contrast requirements.

This compound Inhibition Mechanism

G Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FceRI IgE->FceRI Cross-links CalciumChannel CalciumChannel FceRI->CalciumChannel Activates CalciumInflux CalciumInflux CalciumChannel->CalciumInflux Opens Degranulation Degranulation CalciumInflux->Degranulation Triggers CytokineProd CytokineProd CalciumInflux->CytokineProd Stimulates LipidMediators LipidMediators CalciumInflux->LipidMediators Promotes This compound This compound This compound->CalciumChannel Inhibits This compound->Degranulation Suppresses

Diagram 1: Molecular mechanism of this compound sodium inhibition in mast cells. This compound sodium (green node) primarily targets calcium channel activation and subsequent degranulation processes (red inhibition arrows), preventing mediator release following antigen-IgE-FcεRI interaction.

Experimental Workflow for Mast Cell Assays

G Start Mast Cell Isolation Culture Cell Culture & Maintenance Start->Culture Tissue digestion & purification NedTreatment This compound Pre-treatment Culture->NedTreatment ≥95% purity verification Activation Cell Activation with Stimulus NedTreatment->Activation 15-30 min pre-incubation Analysis Mediator Measurement Activation->Analysis 30 min stimulation & processing DataInt Data Interpretation Analysis->DataInt Statistical analysis

Diagram 2: Comprehensive workflow for this compound sodium mast cell assays. The diagram outlines key steps from mast cell isolation through data interpretation, highlighting critical parameters and timepoints for experimental success.

Technical Considerations & Troubleshooting

Optimization Strategies

Several critical factors require optimization when designing this compound sodium mast cell assays. The calcium concentration in assay buffers significantly influences results, with physiological calcium levels (1.2-1.8 mM) recommended for most applications. Higher concentrations may partially overcome this compound sodium's inhibitory effect, while calcium-free conditions will obviously abrogate activation. The serum concentration in culture media can also impact this compound sodium efficacy, as protein binding may reduce drug availability; thus, consistent serum levels (typically 0.1-1% BSA in assay buffers) should be maintained. Additionally, the cell viability and activation state profoundly affect results, with only preparations demonstrating >90% viability and responsive to positive controls (producing >20% histamine release) yielding reliable data [1] [2].

The selection of activation stimulus represents another crucial consideration. Anti-IgE-mediated activation most closely mimics physiological responses and typically shows consistent inhibition by this compound sodium. In contrast, calcium ionophore activation bypasses early signaling events and may be less potently inhibited, providing insight into the mechanism of action. Compound 48/80 offers an alternative activation pathway that is particularly relevant for rodent mast cells. Including multiple activation stimuli in experimental designs can provide more comprehensive assessment of this compound sodium's inhibitory profile [3].

Common Technical Challenges

Several technical challenges commonly arise in this compound sodium mast cell assays. The solubility of this compound sodium in aqueous solutions is limited, requiring preparation in distilled water or physiological buffers at neutral pH, with sonication if necessary. The drug is light-sensitive, so solutions should be protected from light and freshly prepared for each experiment. Donor-to-donor variability presents another significant challenge, particularly with human mast cells, necessitating adequate sample sizes and appropriate statistical analysis. Some mast cell preparations, particularly dispersed lung mast cells, may exhibit tachyphylaxis to this compound sodium upon repeated exposure, requiring careful experimental design to avoid desensitization [1].

Non-specific effects may occur at high this compound sodium concentrations (>10^-4 M), including membrane stabilization that could potentially impact cell viability. Appropriate controls should include vehicle-treated cells and reference stabilizers like sodium cromoglicate for comparison. For cytokine modulation studies, the timing of this compound sodium addition relative to cytokine pre-treatment is critical, as the drug may affect different signaling phases. When assessing lipid mediators, proper sample processing and storage is essential to prevent ex vivo synthesis or degradation, with immediate addition of enzyme inhibitors and storage at -80°C recommended [2] [3].

Conclusion

These application notes provide comprehensive methodologies for investigating this compound sodium's effects on mast cells in vitro, encompassing isolation techniques, activation assays, and analytical approaches. The detailed protocols enable researchers to standardize experimental procedures across laboratories, facilitating comparison of results and enhancing reproducibility. The quantitative data presented establish expected ranges for this compound sodium efficacy across different mast cell models, while the troubleshooting guidance addresses common technical challenges. Through implementation of these standardized approaches, researchers can more effectively elucidate the mechanisms of mast cell stabilization and contribute to the development of novel therapeutic strategies for mast cell-mediated inflammatory conditions.

References

Experimental Models & Nedocromil Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key animal models used to study nedocromil sodium, detailing the administration routes and primary outcomes [1] [2] [3].

Animal Species Disease Model This compound Administration Key Findings & Efficacy

| Rat [1] [4] | Allergic Conjunctivitis; Allergic Airway Response | Intravenous; Aerosol Inhalation (10 mg/ml & 50 mg/ml) | Significant inhibition of conjunctival edema, erythema, and mast cell degranulation [1]. Inhibition of both early and late-phase pulmonary responses to antigen [4]. | | Mouse [3] | Allergic Conjunctivitis | Topical (ocular) | Fewer clinical signs of allergy, lower allergen-specific IgE, and reduced eosinophil infiltration and mast cell numbers [3]. | | Guinea Pig [2] [5] | Allergic Asthma (Early & Late Phase) | Aerosol Inhalation | Inhibition of both early and late-phase bronchoconstriction [2] [5]. Reduction in subsequent eosinophil accumulation (anti-inflammatory effect) [2]. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments investigating this compound sodium in animal models.

Protocol 1: Rat Model of Allergic Conjunctivitis

This protocol is adapted from a study investigating the effect of intravenous this compound sodium in active and passive sensitization models [1].

  • 1. Animal Sensitization:
    • Active Model: Immunize rats with ovalbumin (OVA) via subcutaneous injection 21 days prior to the ocular challenge [1].
    • Passive Model: Inject ovalbumin antiserum directly into the conjunctiva of one eye 48 hours prior to challenge [1].
  • 2. Drug Administration: Administer this compound sodium intravenously prior to the antigen challenge. The study did not specify a precise dose, but reported a dose-dependent reduction in symptoms in the passive model [1].
  • 3. Antigen Challenge: Instill an ovalbumin solution directly onto the ocular surface to induce an allergic reaction [1].
  • 4. Outcome Measures:
    • Clinical Scoring: Quantify conjunctival edema (swelling) and erythema (redness) after challenge [1].
    • Mast Cell Staining: Perform histological staining of conjunctival tissue to count intact and degranulated mast cells [1].
    • Vascular Permeability: Measure the leakage of plasma proteins into the conjunctiva (specific to the passive model) [1].

The workflow for this protocol can be visualized as follows:

G Start Start: Animal Model Setup Sensitization Sensitization Phase Start->Sensitization Active Active Sensitization: Subcutaneous OVA Sensitization->Active Passive Passive Sensitization: Conjunctival Antiserum Sensitization->Passive DrugAdmin Drug Administration: IV this compound Sodium Active->DrugAdmin Passive->DrugAdmin Challenge Antigen Challenge: Ocular OVA Instillation DrugAdmin->Challenge Analysis Outcome Analysis & Scoring Challenge->Analysis Eval1 Clinical Score: Edema & Erythema Analysis->Eval1 Eval2 Histology: Mast Cell Count Analysis->Eval2 Eval3 Vascular Permeability Analysis->Eval3

Diagram 1: Experimental workflow for the rat allergic conjunctivitis model.

Protocol 2: Guinea Pig Model of Allergic Asthma

This protocol outlines a model used to demonstrate this compound's effect on both early and late-phase asthmatic responses [2] [5].

  • 1. Animal Sensitization: Actively sensitize guinea pigs to a specific allergen [2].
  • 2. Drug Administration: Administer this compound sodium via aerosol inhalation before allergen challenge. To test specific effects on the late phase, the drug can also be administered 6 hours after challenge [2].
  • 3. Antigen Challenge: Expose conscious, sensitized animals to the allergen via inhalation [2].
  • 4. Outcome Measures:
    • Airway Function: Measure specific airways conductance (sGaw) to quantify early (within hours) and late-phase (17-72 hours) bronchoconstriction [2] [5].
    • Cellular Analysis: Perform bronchoalveolar lavage (BAL) at different time points (e.g., 17h and 72h) to analyze influx of inflammatory cells like neutrophils and eosinophils [2].

G Start Start: Animal Sensitization PreTreat Pre-Challenge Treatment Start->PreTreat Challenge Allergen Inhalation Challenge PreTreat->Challenge EarlyPhase Early Phase Response (Bronchoconstriction, 0-1h) Challenge->EarlyPhase LatePhaseIntervention Late-Phase Intervention (this compound at 6h) EarlyPhase->LatePhaseIntervention LatePhase Late Phase Response (Bronchoconstriction, 17-72h) LatePhaseIntervention->LatePhase CellAnalysis Cellular Analysis (BAL Fluid) LatePhase->CellAnalysis Neutrophils Neutrophilia (Peak ~17h) CellAnalysis->Neutrophils Eosinophils Eosinophilia (Peak ~72h) CellAnalysis->Eosinophils

Diagram 2: Experimental workflow for the guinea pig allergic asthma model.

Mechanism of Action in Animal Models

This compound sodium exerts its effects through multiple mechanisms, as visualized in the pathway below.

Diagram 3: Proposed mechanism of action of this compound Sodium. The drug primarily stabilizes mast cells to inhibit the early-phase response and also blocks the influx of inflammatory cells to prevent the late-phase response.

Research Applications & Key Considerations

  • Model Selection: Choose the model based on the research focus. The murine conjunctivitis model is excellent for studying IgE-mediated mechanisms and screening topical treatments [3], while the guinea pig asthma model is well-established for investigating dual-phase bronchoconstriction and eosinophilic inflammation [2] [5].
  • Critical Timing: The timing of this compound administration is crucial for interpreting its mechanism. Administering the drug before challenge demonstrates prophylactic potential by preventing mast cell degranulation. In contrast, administration after the early phase (e.g., 6 hours post-challenge) can reveal its pure anti-inflammatory effects on the late-phase response and inflammatory cell recruitment [2] [4].
  • Beyond Mast Cells: The efficacy of this compound in reducing late-phase cellular inflammation (eosinophils) and structural changes in the airways, even when given after the initial reaction, strongly supports a broader anti-inflammatory profile beyond simple mast cell stabilization [2] [4].

References

Comprehensive Application Notes and Protocols for Nedocromil Sodium Manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nedocromil Sodium

This compound sodium is a pyranoquinolone derivative with significant therapeutic applications in respiratory medicine, particularly as a mast cell stabilizer used in the management of asthma and allergic rhinitis. This complex molecule, chemically known as a 4H-pyrano[3,2-g]quinoline-2,8-dicarboxylic acid derivative, requires sophisticated manufacturing processes to ensure purity, efficacy, and safety. The global market for this compound sodium demonstrates steady growth, projected to continue at a compound annual growth rate (CAGR) of approximately 5% from 2025 to 2033, driven by increasing prevalence of respiratory diseases worldwide. [1] [2]

The manufacturing process encompasses both chemical synthesis of the active pharmaceutical ingredient (API) and pharmaceutical formulation into appropriate dosage forms, primarily inhalants and ophthalmic solutions. With the expiration of key patents, the market has seen increased participation from generic manufacturers, necessitating robust and efficient manufacturing protocols. These application notes provide detailed methodologies and analytical procedures to support researchers, scientists, and drug development professionals in the development and optimization of this compound sodium manufacturing processes. [3] [1]

Chemical Synthesis of this compound Sodium

Reaction Mechanism and Pathway

The synthesis of this compound sodium follows a multi-step pathway beginning with appropriate starting materials such as N-(3-methoxyphenyl)acetamide. The initial stage involves a Friedel-Crafts acylation using acetyl chloride in the presence of aluminum trichloride (AlCl₃) as a Lewis acid catalyst in dichloromethane solvent. This reaction proceeds under controlled temperature conditions typically ranging from -10°C to 25°C, facilitating the introduction of acetyl groups to the aromatic system. The resulting intermediate undergoes simultaneous hydrolysis and demethylation when treated with aqueous hydrobromic acid (HBr), generating a key hydroxyphenyl compound. [4]

The subsequent stages involve cyclization reactions that form the characteristic pyranoquinolone structure, followed by carboxylation to introduce the carboxylic acid functionalities. The final step involves salt formation with sodium hydroxide to yield this compound sodium. The synthetic route requires meticulous control of reaction parameters including temperature, pH, and stoichiometry to maximize yield and purity while minimizing the formation of by-products. The crude product typically undergoes multiple purification steps including solvent extraction, crystallization, and filtration to achieve pharmaceutical grade material. [4]

Table 1: Key Reaction Parameters in this compound Sodium Synthesis

Reaction Step Reagents/Conditions Temperature Range Time Key Intermediate
Friedel-Crafts Acylation Acetyl chloride, AlCl₃, CH₂Cl₂ -10°C to 25°C 2-4 hours N-(3-methoxyphenyl)acetamide derivative
Hydrolysis/Demethylation Aqueous HBr (48%) 100-120°C 6-8 hours Hydroxyphenyl compound
Cyclization Diethyl ether, sodium hydroxide 0-10°C 1-2 hours Pyranoquinolone core
Carboxylation CO₂ pressure, basic conditions 50-80°C 4-6 hours Dicarboxylic acid
Salt Formation NaOH, polar solvent 20-30°C 30-60 minutes This compound sodium
Process Optimization and Yield Improvement

Optimization of the synthetic process focuses on reaction efficiency and purity enhancement. Critical parameters include the moisture control during Friedel-Crafts acylation, as aluminum trichloride is highly moisture-sensitive. The reduction step utilizing sodium dithionite requires precise control of pH and temperature to maximize yield and minimize by-products. Research indicates that implementing quality by design (QbD) principles with particular attention to reaction stoichiometry, solvent purity, and catalyst activity significantly improves batch-to-batch consistency. [4]

The purification protocol employs a series of solvent extraction steps using dichloromethane followed by recrystallization from appropriate solvent systems such as ethanol-water mixtures. The final product typically exhibits a purity exceeding 99.5% as determined by high-performance liquid chromatography (HPLC). Process optimization has demonstrated the potential to achieve overall yields of 65-70% from initial starting materials, representing significant improvement from earlier synthetic routes which typically yielded 45-50%. These optimizations are particularly relevant in the context of increasing generic competition and cost pressures in the pharmaceutical market. [4] [1]

Formulation Development Protocols

Liposomal Suspension Formulation

Liposomal formulations of this compound sodium enhance drug delivery efficiency and therapeutic performance by improving pulmonary retention and cellular uptake. The preparation method involves creating a thin lipid film by dissolving phospholipids (typically lecithin or synthetic phosphatidylcholines) and cholesterol in organic solvent, followed by solvent evaporation under reduced pressure. The resulting lipid film is then hydrated with an aqueous solution of this compound sodium, forming multilamellar vesicles. This suspension undergoes size reduction through sonication or extrusion through polycarbonate membranes to achieve uniform vesicle size distribution optimal for pulmonary delivery. [5]

The liposomal encapsulation process protects the drug from degradation and can provide controlled release properties. Quality parameters for the final liposomal formulation include vesicle size distribution (typically targeting 100-200 nm for pulmonary delivery), encapsulation efficiency (generally >80%), and physical stability over the proposed shelf life. The formulation may also include cryoprotectants such as trehalose if lyophilization is required for product stability. These advanced delivery systems represent significant innovation in this compound sodium presentation, potentially offering improved patient outcomes through enhanced pulmonary targeting. [5]

Table 2: Liposomal Formulation Composition for this compound Sodium

Component Function Concentration Range Notes
This compound sodium Active ingredient 1-2% w/v Dissolved in aqueous phase
Phosphatidylcholine Primary lipid 5-10% w/v Purified egg or soybean source
Cholesterol Membrane stabilizer 1-3% w/v Pharmaceutical grade
α-Tocopherol Antioxidant 0.01-0.05% w/v Prevents lipid peroxidation
Trehalose Cryoprotectant 5-10% w/v For lyophilized formulations
Sodium bicarbonate Buffer 0.5-1% w/v pH adjustment to 7.0-7.6
Dry Powder Inhaler Formulation

Dry powder inhaler (DPI) formulations represent the most common delivery system for this compound sodium, accounting for approximately 75% of the market value. These formulations utilize the carrier-based approach, where micronized this compound sodium (typically 1-5 μm aerodynamic diameter) is blended with coarse carrier particles, most commonly lactose monohydrate. The manufacturing process involves precision micronization of the API using fluid energy mills or jet mills, followed by blending with the carrier in high-shear mixers. The interaction between the micronized drug particles and carrier surface is critical to formulation performance, affecting powder flowability, dose uniformity, and aerosolization efficiency. [6]

The optimization of DPI formulations requires careful balance between adhesive forces (drug-carrier interaction) and cohesive forces (drug-drug interaction). Studies demonstrate that incorporating force control agents such as magnesium stearate (0.5-2%) or leucine (1-3%) can significantly improve aerosol performance by modifying interfacial energy. Additionally, the inclusion of fine particle fractions of the carrier (typically 5-20% of particles <10 μm) enhances drug detachment from carrier surfaces during inhalation. The manufacturing process employs geometric dilution techniques to ensure homogeneous distribution of all components, with blending times typically ranging from 15-60 minutes. [6]

DPI_Formulation API_Micronization API Micronization (1-5 μm target) Blending High-Shear Blending (15-60 min) API_Micronization->Blending Carrier_Selection Carrier Selection (Lactose/Mannitol) Carrier_Selection->Blending Excipient_Addition Force Control Agent Addition (MgSt, Leucine) Excipient_Addition->Blending Filling Powder Filling (Unit dose) Blending->Filling Performance_Testing Performance Testing (FPF, ED) Filling->Performance_Testing

Short Title: DPI Formulation Workflow

Analytical Methodologies and Quality Control

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents the primary analytical method for quantification of this compound sodium and related substances. The recommended chromatographic conditions employ a reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 30°C. The mobile phase typically consists of a gradient mixture of phosphate buffer (pH 3.0) and acetonitrile, with a flow rate of 1.0 mL/min and detection at 254 nm. The injection volume is generally 20 μL, and the total run time approximately 25 minutes, sufficient to separate this compound sodium from its potential impurities and degradation products. [3]

The method validation demonstrates excellent linearity (r² > 0.999) over the concentration range of 25-150% of the test concentration, precision with relative standard deviation (RSD) of not more than 2.0% for replicate injections, and accuracy demonstrating recovery of 98-102%. For related substances determination, the method should be capable of detecting impurities at the 0.05% level with respect to the this compound sodium concentration. System suitability criteria typically require a tailing factor of not more than 2.0, theoretical plates not less than 5000, and RSD of not more than 2.0% for replicate injections of the standard solution. [3]

Performance Testing of Inhalation Products

The aerosol performance evaluation of this compound sodium inhalation products employs cascade impaction methodology, with the Next Generation Impactor (NGI) representing the current regulatory standard. The testing protocol involves discharging the inhaler at a calibrated flow rate (typically 60-100 L/min depending on device resistance) for the appropriate duration. The collected drug mass at each stage is quantified using validated analytical methods, allowing calculation of critical performance parameters including emitted dose (ED), fine particle dose (FPD) (mass of particles <5 μm), and fine particle fraction (FPF) (FPD/ED×100). [6]

The quality control protocol for this compound sodium inhalation products includes uniformity of delivered dose testing across the product's labeled number of doses, with acceptance criteria typically requiring not less than 75% and not more than 125% of the labeled claim for individual doses, and RSD of not more than 7.8% across multiple doses. Additionally, the moisture content determination by Karl Fischer titration is critical, as moisture can significantly affect powder dispersion and stability. The recommended limits for moisture content are typically not more than 5.0% w/w for DPI formulations. [6]

Table 3: Analytical Quality Control Specifications for this compound Sodium

Test Parameter Methodology Specification Frequency
Identification HPLC/FTIR Must match reference standard Each batch
Assay HPLC 97.0-103.0% of labeled claim Each batch

| Related substances | HPLC | Individual unknown: NMT 0.2% Total impurities: NMT 1.0% | Each batch | | Water content | Karl Fischer | NMT 5.0% w/w | Each batch | | Particle size distribution | Laser diffraction | Dv50: 1.0-5.0 μm Dv90: NMT 10.0 μm | Each batch | | Microbial limits | USP <61> | TAMC: NMT 100 cfu/g TYMC: NMT 50 cfu/g | Each batch | | Aerodynamic assessment | NGI | FPF: NLT 40% of labeled dose | Stability |

Regulatory and Manufacturing Considerations

Drug Master File (DMF) Requirements

The regulatory submission for this compound sodium requires comprehensive chemistry, manufacturing, and controls (CMC) documentation filed as a Drug Master File (DMF). The DMF must contain detailed information about the manufacturing process including complete description of synthetic route, processing conditions, and in-process controls. The container closure system details with specifications and testing methods must be provided, along with comprehensive stability data supporting the proposed retest date or shelf life. The DMF should also include detailed information about the characterization of impurities and degradation products, along with their qualification thresholds. [3]

Currently, there are multiple DMFs active for this compound sodium, including those held by Sanofi (DMF #10944), Chemo Iberica SA, and Fisons. These DMFs are typically classified as Type II filings, covering drug substances, drug substance intermediates, and materials used in their preparation. The regulatory landscape has evolved significantly since the initial approval of this compound sodium products, with increased emphasis on quality by design (QbD) principles, risk management, and lifecycle management. Manufacturers should anticipate rigorous assessment of their control strategies, particularly for critical quality attributes such as particle size distribution, polymorphic form, and impurity profiles. [3]

Manufacturing Process Validation

Process validation for this compound sodium manufacturing follows the three-stage approach encompassing process design, process qualification, and continued process verification. The critical process parameters (CPPs) requiring validation include reaction temperature, pH control during salt formation, crystallization conditions, and micronization parameters. The validation protocol must demonstrate that the manufacturing process consistently produces material meeting all critical quality attributes (CQAs) including identity, assay, purity, particle size distribution, and residual solvents. [4] [1]

The validation approach typically involves a minimum of three consecutive commercial-scale batches using the same equipment, operating parameters, and procedures intended for routine manufacturing. Statistical process control (SPC) tools are employed to establish appropriate control limits for each CPP. Additionally, the validation program should include assessment of hold times for intermediates, determination of appropriate in-process testing, and evaluation of cleaning validation to prevent cross-contamination. The extensive validation data supports the regulatory filing and provides assurance of consistent product quality throughout the product lifecycle. [4] [1]

Conclusion

The manufacturing process for this compound sodium encompasses sophisticated chemical synthesis and specialized pharmaceutical formulation technologies to ensure production of a high-quality therapeutic agent for respiratory diseases. The synthetic route involves multiple steps requiring precise control of reaction parameters, while the formulation processes, particularly for dry powder inhalers, demand expertise in powder technology and aerosol science. The comprehensive analytical methodology and rigorous quality control measures described in these application notes provide the foundation for consistent manufacturing of this compound sodium products that meet regulatory standards. [4] [6]

The evolving market dynamics and increasing regulatory expectations necessitate continuous improvement in manufacturing processes and control strategies. Implementation of quality by design principles, advanced process analytics, and robust lifecycle management approaches will be essential for manufacturers to maintain competitiveness in this market. The information presented in these application notes provides researchers and pharmaceutical development professionals with detailed protocols and reference data to support the development, optimization, and scale-up of this compound sodium manufacturing processes. [7] [1]

References

Physicochemical Properties & Storage of Nedocromil Sodium

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical and storage data for nedocromil sodium, compiled from product information and scientific literature.

Property / Specification Details Source / Context
Chemical Name 4H-Pyrano[3,2-g]quinoline-2,8-dicarboxylic acid, 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-, disodium salt [1] [2] Drug substance
Physical Form (Ophthalmic) Clear, yellow, sterile solution [1] Commercial product (Akorn)
Physical Form (Inhalation) Yellow powder; micronized in a pressurized metered-dose aerosol [2] Commercial product (Tilade)
Solubility Soluble in water (1 in 40) and ethanol (1 in 410) [3] Drug substance
General Storage Store in a closed container at room temperature, away from heat, moisture, and direct light. Do not freeze. [4] [1] [2] Product literature
Specific Storage Temp 20° to 25°C (68° to 77°F); excursions permitted to 15-30°C (59-86°F) [1] [2] Commercial product (Ophthalmic)
Stability to Humidity Stable as trihydrate at 12-76% RH; conversion to heptahemihydrate at 86% RH decreases aerosol performance. [5] Research on powder formulation
Osmolality (Solution) 270 to 330 mOsm/kg [1] Commercial product (Ophthalmic)
pH (Solution) 4.0 to 5.5 [1] Commercial product (Ophthalmic)

Experimental Protocols for Formulation Handling

For researchers, handling this compound sodium, particularly in dry powder form, requires careful attention to environmental conditions and analytical techniques.

Protocol 1: Stability and In Vitro Aerosol Performance Testing for Dry Powder

This protocol is based on a study that investigated how storage humidity affects the aerosol performance of this compound sodium dry powder [5].

1. Objective: To determine the effect of relative humidity (RH) on the physicochemical stability and aerosol dispersion performance of micronized this compound sodium trihydrate.

2. Materials:

  • Micronized this compound sodium trihydrate powder [5]
  • Controlled humidity chambers (e.g., saturated salt solutions)
  • Analytical balance
  • In vitro aerosol dispersion apparatus (e.g., impactor)
  • X-ray powder diffractometry (XRPD) for solid-state characterization

3. Methodology:

  • Conditioning: Store separate samples of the micronized powder over a range of relative humidities (e.g., 12%, 43%, 76%, 86% RH) at a constant temperature for a defined period [5].
  • Solid-State Analysis: Use XRPD to confirm the crystalline form of the powder after storage. The trihydrate form is stable up to 76% RH, while conversion to the heptahemihydrate occurs at 86% RH [5].
  • Performance Testing: Evaluate the aerosolization performance (e.g., emitted dose, fine particle fraction) of the conditioned samples using an appropriate in vitro model or impactor. The study found that performance was not dramatically affected in the 12-76% RH range but was significantly decreased following conversion to the heptahemihydrate at 86% RH [5].

4. Data Interpretation: Correlate the solid-state form (from XRPD) with the performance metrics. The decrease in aerosol performance is linked to the change in hydrate state, which affects particle deaggregation [5].

The workflow for this experimental protocol can be visualized as follows:

G Start Start: Micronized this compound Sodium Conditioning Conditioning Store at varying RH (12% to 86%) Start->Conditioning Analysis Solid-State Analysis XRPD to identify hydrate form Conditioning->Analysis Performance Performance Testing In vitro aerosol dispersion Analysis->Performance Correlation Data Correlation Link hydrate form to performance Performance->Correlation

Protocol 2: Handling of Commercial Ophthalmic Solution for Research

When using the commercial ophthalmic solution in laboratory studies (e.g., for in vitro assays), adhere to the manufacturer's specifications to maintain stability and sterility.

  • Aseptic Technique: The solution is sterile. If the container is opened for multiple uses, handle it under aseptic conditions to prevent microbial contamination. Avoid touching the dropper tip to any surface [1] [6] [7].
  • Storage During Use: Keep the solution in its original container at controlled room temperature (20-25°C). Do not refrigerate or freeze. Protect from light [1].
  • Beyond-Use Date: For multi-dose use in a lab setting, it is prudent to establish a beyond-use date. The product contains benzalkonium chloride (0.01%) as a preservative [1], but its efficacy in an open research environment should be verified.

Critical Handling Considerations for Researchers

  • Humidity Control is Crucial: For dry powder formulation work, storage and processing at low to moderate relative humidity (below 76% RH) is essential to prevent conversion to the heptahemihydrate form, which has inferior aerosol performance [5].
  • Product-Specific Limitations: Note that the inhalation aerosol product (Tilade) was withdrawn from the U.S. market in 2008 [4]. The information provided here on its formulation is for research and development context only.
  • Contamination Prevention: When handling the ophthalmic solution in a laboratory, strict aseptic technique is necessary to maintain sterility once the seal is broken, even with the presence of a preservative [1] [6].

Avenues for Further Investigation

The search results indicate that specific, detailed laboratory handling procedures (e.g., material safety data, waste disposal, specific in-vitro assay protocols) for this compound sodium are not publicly available. To acquire this level of detail, you may need to:

  • Consult chemical vendor specifications or Material Safety Data Sheets (MSDS) for the pure drug substance.
  • Refer to patent literature for examples of formulation and handling processes.
  • Adopt general best practices for handling potent compounds and sterile pharmaceutical products in a research setting.

References

Physicochemical Profile of Nedocromil Sodium

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key properties of nedocromil sodium that are relevant to its formulation:

Property Description Impact on Solubility & Performance
Chemical Nature Pyranoquinoline dicarboxylic acid [1] [2] Inherent molecular structure influences its solid-state properties and interaction with solvents.
Crystal Form (Stable) Trihydrate [3] The stable crystalline form under most handling conditions.
Crystal Form (High RH) Converts to Heptahemihydrate at ~86% Relative Humidity [3] This conversion significantly decreases the deaggregation and aerosol performance.
Particle Size Ultrafine powder, volume median diameter ~1 μm [3] Small particle size is prone to strong inter-particulate forces, leading to aggregation.
Key Solubility Issue Poor deaggregation of powder particles, not dissolution [3] Particles stick together, hindering their dispersal and delivery as a functional aerosol.

Experimental Protocols for Investigation

To troubleshoot and study this compound solubility and performance issues, you can employ the following methodologies.

Investigating the Impact of Storage Humidity

This protocol is based directly on the research that identified the heptahemihydrate conversion issue [3].

  • Objective: To determine the effect of relative humidity (RH) on the solid-state form and in vitro aerosol performance of this compound sodium.
  • Materials:
    • Micronized this compound sodium trihydrate powder.
    • Controlled humidity chambers (e.g., using saturated salt solutions).
    • Dynamic Vapor Sorption (DVS) apparatus.
    • X-Ray Powder Diffraction (XRPD).
    • Inhaler testing apparatus (e.g., Next Generation Impactor).
  • Method:
    • Conditioning: Store separate samples of the "micronized" this compound sodium in controlled humidity environments across a range of RH (e.g., 12%, 33%, 52%, 76%, and 86%) at a constant temperature for a sufficient period to reach equilibrium.
    • Solid-State Characterization:
      • Use DVS to monitor mass changes and identify RH points of hydration/dehydration.
      • Use XRPD to confirm the crystalline structure of samples stored at different RH levels. Pay particular attention to the sample at 86% RH to detect the formation of the heptahemihydrate phase.
    • *In Vitro* Aerosol Performance: For samples from each storage condition, perform in vitro aerosol dispersion tests using a multi-stage impactor. Key performance metrics include the Emitted Dose and the Fine Particle Fraction (FPF).
  • Expected Outcome: Samples stored at RH ≤76% (maintaining the trihydrate form) should show relatively stable, though potentially still suboptimal, aerosol performance. The sample stored at 86% RH (converted to heptahemihydrate) is expected to show a significant decrease in FPF and poor deaggregation [3].
Particle Size and Morphology Analysis

Understanding the primary particle properties is crucial.

  • Objective: To characterize the particle size distribution and morphology of this compound sodium batches.
  • Materials: Laser diffraction particle size analyzer, Scanning Electron Microscope (SEM).
  • Method:
    • Use a laser diffraction particle size analyzer with a dry powder disperser to measure the aerodynamic particle size distribution of the bulk powder. Apply sufficient, but not excessive, dispersive energy to break up weak aggregates.
    • Use SEM to visualize the primary particle size, shape, and the nature of the aggregates (e.g., solid bridges, cohesive van der Waals forces).
  • Expected Outcome: The analysis will likely reveal that the bulk powder consists of strong aggregates of the primary ~1 μm particles [3]. This confirms that the manufacturing process (micronization) primarily creates deaggregation units rather than reducing primary particle size further.

Troubleshooting Guide & FAQs

FAQ 1: Why does our this compound sodium powder, despite having a small primary particle size, perform poorly in aerosol tests?

  • Answer: The most likely cause is particle aggregation. The processing stages (hammer mill, micronizer) produce ultrafine particles (~1 μm) with high surface energy, making them highly cohesive [3]. The primary performance issue is not dissolving the particles, but getting them to separate (deaggregate) effectively upon inhalation.

FAQ 2: How does humidity affect this compound sodium powder during storage?

  • Answer: Humidity is critical. While the stable trihydrate form is maintained at RH levels up to 76%, storage at 86% RH causes a crystal transformation to a heptahemihydrate. This new crystal structure has significantly worse powder deaggregation properties, leading to a dramatic drop in aerosol performance. Always store the powder in a controlled, dry environment [3].

FAQ 3: Is the solubility problem with this compound related to its chemical solubility in solvents?

  • Answer: For dry powder inhalation, the core problem is powder deaggregation, not dissolution in a liquid solvent. The search results do not indicate major issues with its solubility in aqueous or organic solvents for in vitro assays. For example, one source notes it can be dissolved in DMSO at 1 mg/mL (2.69 mM) for research purposes [4].

Experimental Workflow and Mechanism of Action

The following diagram summarizes the experimental workflow for investigating this compound performance issues and the known cellular mechanisms that its stabilization properties may involve.

nedocromil_workflow cluster_investigation Experimental Investigation Workflow cluster_mechanism Known Cellular Mechanisms (Context) Start Start: Poor Aerosol Performance Humidity Check Storage Humidity Start->Humidity CrystalForm Analyze Crystal Form (XRPD) Humidity->CrystalForm ParticleAgg Analyze Particle Aggregation (SEM) CrystalForm->ParticleAgg Conclusion Identify Root Cause ParticleAgg->Conclusion This compound This compound MastCell Mast Cell Stabilization This compound->MastCell ChlorideChannel Blockade of Chloride Channels This compound->ChlorideChannel PKC Potential PKC Involvement This compound->PKC Inhibition Inhibition of Mediator Release (Histamine, PGD2, LTC4) MastCell->Inhibition ChlorideChannel->Inhibition PKC->Inhibition

References

Nedocromil Sodium Stability: Core Challenges & Data

Author: Smolecule Technical Support Team. Date: February 2026

The primary stability challenge for Nedocromil Sodium trihydrate (NST), the form used in DPIs, is its sensitivity to high relative humidity (RH), which induces a crystal form change that severely impacts aerosol performance [1] [2].

The table below summarizes the key stability factors and their implications for research and development.

Factor Impact on Stability & Performance Key Experimental Findings
High Relative Humidity Induces conversion from trihydrate to heptahemihydrate [1] [2]. Conversion occurs at ≥86% RH; leads to significantly decreased powder deaggregation in an in vitro model [1].
Hydrate Form Determines physical stability and aerosol performance [1] [2]. Trihydrate (NST) is stable between 6.4% to 79.5% RH at 22°C; the monohydrate is extremely hygroscopic and unsuitable for DPIs [2].
Powder Processing Governs cohesive interactions and deaggregation efficiency, rather than being a primary size-reduction step [1] [2]. Both milled and micronized NST had a similar volume median diameter of ~1 μm, but micronized powder showed greater cohesion and poorer aerosol performance [1] [2].

Experimental Protocol: Investigating Humidity-Induced Performance Decay

This methodology is adapted from Clarke et al. to assess how storage humidity affects the in vitro aerosol performance of NST [1] [2].

1. Principle: This experiment characterizes the aerosol performance of NST powders after storage at controlled humidity levels to identify critical RH thresholds that degrade performance due to physicochemical changes.

2. Materials & Equipment:

  • Test Material: this compound Sodium trihydrate (NST) powder (milled or micronized).
  • Equipment: Controlled humidity chambers, analytical balance, dry powder inhaler device (for testing), cascade impactor (or equivalent aerosol particle size classifier), low-temperature Scanning Electron Microscope (SEM), powder X-ray diffractometer (PXRD).

3. Procedure:

  • Step 1: Powder Conditioning: Pre-screen NST powder through a 710 μm sieve. Condition separate powder samples in controlled humidity chambers for at least 48 hours at 22°C across a range of RH (e.g., 12%, 33%, 57%, 76%, 86%).
  • Step 2: In Vitro Aerosol Performance: For each conditioned sample, aerosolize the powder from a DPI device into a cascade impactor operating at a flow rate of 60 L/min. Calculate the Fine Particle Fraction (FPF), which is the percentage of the emitted dose with an aerodynamic diameter less than a specific cutoff (e.g., 6.8 μm or 5.4 μm) [1] [2].
  • Step 3: Physicochemical Characterization: Use PXRD to confirm the crystalline form of the powder (trihydrate vs. heptahemihydrate) after storage. Use low-temperature SEM to visualize particle morphology and aggregation state.

4. Data Analysis:

  • A significant drop in FPF for samples stored at high RH (e.g., 86%) indicates poor deaggregation and performance decay.
  • Correlate the decline in FPF with PXRD data confirming the conversion from NST to the heptahemihydrate form.

The experimental workflow for this protocol can be visualized as follows:

G Start Start Condition Powder\nat Various RH Levels Condition Powder at Various RH Levels Start->Condition Powder\nat Various RH Levels Perform In Vitro\nAerosol Testing Perform In Vitro Aerosol Testing Condition Powder\nat Various RH Levels->Perform In Vitro\nAerosol Testing Characterize\nPhysicochemical Properties Characterize Physicochemical Properties Perform In Vitro\nAerosol Testing->Characterize\nPhysicochemical Properties Analyze Data &\nCorrelate Results Analyze Data & Correlate Results Characterize\nPhysicochemical Properties->Analyze Data &\nCorrelate Results Identify Critical RH\nfor Performance Decay Identify Critical RH for Performance Decay Analyze Data &\nCorrelate Results->Identify Critical RH\nfor Performance Decay

Troubleshooting FAQ for Researchers

Q1: Our NST DPI formulation shows poor aerosol performance. What is the most likely cause? The most probable cause is high humidity exposure during storage or processing, leading to a conversion from the trihydrate to the heptahemihydrate crystal form [1]. This change increases cohesive forces between particles, making the powder difficult to deaggregate during inhalation [1] [2]. Ensure all processing and storage is conducted in a controlled environment at low to moderate humidity (well below 80% RH).

Q2: How does the "micronized" NST differ from the "milled" material in terms of performance? Interestingly, while both milled and micronized NST have a similar primary particle size (~1 μm), the micronized powder often demonstrates greater cohesiveness and poorer aerosol performance [1] [2]. This suggests that the micronization process may not be a primary size-reduction step but rather a deaggregation stage that creates stronger inter-particulate forces. If possible, characterize the performance of different processed batches.

Q3: What are the stable hydrate forms of this compound Sodium for DPI formulation?

  • This compound Sodium Trihydrate (NST): This is the stable and preferred form for DPIs. It is stable across a wide range of 6.4% to 79.5% RH at 22°C [2].
  • This compound Sodium Monohydrate: This form is extremely hygroscopic and rapidly converts to the trihydate at RH ≥6.4%. It is not suitable for DPI formulations [2].

Mechanisms & Workflows

The relationship between environmental conditions, material properties, and final performance is key. The following diagram illustrates this logical pathway for NST performance failure:

G High Humidity\n(≥86% RH) High Humidity (≥86% RH) Crystal Form Conversion\n(Trihydrate → Heptahemihydrate) Crystal Form Conversion (Trihydrate → Heptahemihydrate) High Humidity\n(≥86% RH)->Crystal Form Conversion\n(Trihydrate → Heptahemihydrate) Increased Inter-Particulate\nCohesion Increased Inter-Particulate Cohesion Crystal Form Conversion\n(Trihydrate → Heptahemihydrate)->Increased Inter-Particulate\nCohesion Poor Powder Deaggregation\nin Inhaler Poor Powder Deaggregation in Inhaler Increased Inter-Particulate\nCohesion->Poor Powder Deaggregation\nin Inhaler Reduced Fine Particle Fraction\n(Low Aerosol Performance) Reduced Fine Particle Fraction (Low Aerosol Performance) Poor Powder Deaggregation\nin Inhaler->Reduced Fine Particle Fraction\n(Low Aerosol Performance)

References

nedocromil liposome encapsulation methods

Author: Smolecule Technical Support Team. Date: February 2026

Nedocromil Liposome Encapsulation Method

The primary method identified for encapsulating this compound sodium is thin-film hydration, also known as the Bangham method [1].

  • Key Steps: The process involves dissolving phospholipids in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating this film with an aqueous solution of this compound sodium to form multilamellar vesicles (MLVs) [1].
  • Composition: The patent describes using a range of 0.5% to 10% w/w of total lipids, specifically mentioning lectihin and phosphatidylcholine as the primary structural phospholipids [1].
  • Application: The formulated liposomes are intended for pulmonary delivery via aerosol to treat reversible obstructive airways disease [1].

FAQs & Troubleshooting Guide

Based on the general liposome literature and the this compound patent, here are answers to potential technical questions.

Question Explanation & Guidance
What size of liposomes is optimal for pulmonary delivery? For alveolar deposition, aim for fine particles 1–5 μm in diameter. Particles < 3 μm have an 80% chance of reaching lower airways and 50-60% chance of reaching alveoli [2] [3].
How can I control the size and lamellarity of the liposomes? Post-hydration, MLVs can be processed into smaller, unilamellar vesicles (SUVs/LUVs). Common techniques include sonication or extrusion through polycarbonate membranes of defined pore size [4].
Does the phase transition temperature ((T_m)) of lipids matter? Yes. Lipid bilayers become more fluid and permeable above their (T_m). Using lipids with a (T_m) near body temperature (37°C) may be designed for sustained release [4].

| What critical quality attributes should I test? | Key attributes include:

  • Size & Polydispersity: Dynamic Light Scattering (DLS).
  • Surface Charge: Zeta potential.
  • Encapsulation Efficiency (EE)
  • Stability: Colloidal stability, drug leakage [4]. |

Experimental Workflow: Thin-Film Hydration

The following diagram outlines the core steps for preparing this compound liposomes via the thin-film hydration method, synthesized from the patent and general principles [4] [1].

G cluster_phase1 Lipid Film Formation cluster_phase2 Liposome Hydration & Sizing cluster_phase3 Purification & Analysis Start Start Preparation A Dissolve lipids in organic solvent Start->A B Evaporate solvent under reduced pressure (Form thin lipid film) A->B C Dry film under inert gas or vacuum B->C D Hydrate film with aqueous This compound sodium solution C->D E Agitate above lipid Tm (Form MLVs) D->E F Size Reduction (e.g., Sonication, Extrusion) E->F G Separate free drug (e.g., Dialysis, Centrifugation) F->G H Analyze Final Product (Size, EE, Zeta Potential) G->H

Key Technical Details:

  • Lipid Composition: The patent specifies using 0.5% to 10% w/w of total lipids for the formulation, with lecithin and phosphatidylcholine as suitable phospholipids [1].
  • Hydration Medium: Hydration is performed with an aqueous solution of this compound sodium [1].
  • Critical Step: Agitation during hydration must be performed above the phase transition temperature (Tm) of the constituent lipids to ensure proper bilayer fluidity and vesicle formation [4].

Methodology Note

The core method described is well-established but dated. Current research employs more advanced techniques to improve encapsulation efficiency and control particle size.

  • Alternative Methods: You may explore modern techniques such as microfluidics or supercritical fluid technologies, which offer better reproducibility and control for lab-scale development [4].
  • Overcoming Limitations: The main challenges with traditional thin-film hydration are low encapsulation efficiency for hydrophilic drugs like this compound and heterogeneous particle sizes [4]. The patent itself does not provide data on encapsulation efficiency.

References

Nedocromil Sodium Patient Compliance: Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the typical compliance rate for patients prescribed nedocromil sodium? Compliance with this compound sodium is generally poor. A key 16-week study using electronic monitoring found that patients averaged only 2.1 out of 4 prescribed daily doses. Only about 35% of patients were considered compliant, defined as taking 60% or more of their medication on at least 60% of the study days [1].

Q2: Does combining this compound with a bronchodilator in a single inhaler improve compliance? Available evidence suggests it does not. A clinical trial comparing this compound sodium alone to a combination of this compound and salbutamol in a single inhaler found no significant difference in compliance rates between the two groups over a three-month period [1].

Q3: What is the "dumping phenomenon" in compliance monitoring? The "dumping phenomenon" refers to patients activating their inhaler multiple times without actually inhaling the medication, often right before a clinic appointment or monitoring check to create the appearance of good compliance. This behavior can be revealed by electronic monitoring devices but is missed by simpler methods like canister weighing or patient self-reporting [1].

Q4: How does self-reported compliance compare to electronically monitored data? Self-reported compliance is notoriously inaccurate and tends to significantly overestimate actual use. In one study, while electronic monitoring showed an average of about 4-5 actuations per day, patient questionnaires reported an average of over 7 actuations per day—much closer to the prescribed 8 actuations per day [1].

Q5: Are there specific patient populations at higher risk for non-adherence? Yes, research indicates that low-income, urban, and minority children with asthma demonstrate particularly low adherence rates. One study in this population found mean use of MDI medication was only 44% of the prescribed dosage, and over a quarter of patients used incorrect inhaler technique, further reducing effective dosing [2].

Quantitative Data on this compound Compliance

The table below summarizes compliance data from a key clinical trial that directly compared multiple measurement methods [1].

Table 1: Compliance Measurement in a this compound Sodium Clinical Trial

Measurement Method This compound Sodium (Actuations/Day) This compound/Salbutamol Combination (Actuations/Day) Prescribed Regimen (Actuations/Day)
Electronic Nebulizer Chronolog (Weeks 11-12) 4.2 ± 2.6 4.6 ± 2.5 8
Canister Weight Change 5.3 ± 2.1 5.3 ± 2.0 8
Patient Questionnaire 7.5 ± 1.3 7.4 ± 1.3 8
% of Compliant Patients 35% 34% -

Experimental Protocols for Compliance Assessment

For researchers designing studies where adherence is a critical variable, here are detailed methodologies for key compliance measurement techniques based on the cited literature.

Protocol 1: Electronic Monitoring with an Nebulizer Chronolog

This method is considered the most accurate for capturing real-world dosing patterns [1].

  • 1. Device Setup: Fit a standard metered-dose inhaler (MDI) with an electronic monitoring device (e.g., Nebulizer Chronolog). The device records the date and time of each actuation.
  • 2. Patient Instruction: Provide patients with thorough training on the correct use of the inhaler with the attached device. Emphasize that the device is for monitoring their medication schedule.
  • 3. Data Collection Period: Conduct the monitoring over a sufficient duration to establish patterns; the cited study used a 12-week primary assessment period, analyzing data from weeks 11-12 [1].
  • 4. Data Analysis:
    • Calculate the mean number of actuations per day.
    • Calculate the mean number of complete doses (e.g., two actuations constitute one dose) per day.
    • Identify patterns indicative of non-compliance, such as "drug dumping" (an unusually high number of actuations in a short period before a clinic visit) or complete omission of doses.
    • Define a compliance threshold (e.g., taking 6-10 actuations for ≥60% of the days) and calculate the percentage of compliant patients.
Protocol 2: Canister Weight Measurement

This method provides an objective measure of overall medication use but lacks granularity on timing [1] [2].

  • 1. Baseline Weighing: Precisely weigh the medication canister alone (without the plastic actuator) at the time of dispensing using a calibrated analytical balance. Record this initial weight.
  • 2. Follow-up Weighing: At the follow-up clinic visit, collect the canister and re-weigh it under the same conditions.
  • 3. Data Calculation:
    • Total Actuations Used = (Initial Weight - Final Weight) / Weight per Actuation
      • Note: The weight per actuation (including propellant) must be known from the manufacturer or predetermined.
    • Prescribed Actuations = (Number of Days in Interval) x (Prescribed Actuations per Day)
    • Percent Compliance = (Total Actuations Used / Prescribed Actuations) x 100
Protocol 3: Assessing Inhalation Technique and Environmental Factors

Correct technique is essential for drug delivery, and environmental factors can impact disease control and adherence behavior [2].

  • 1. Structured Observation: During clinic visits, directly observe the patient's MDI technique using a standardized checklist. Key steps include shaking the inhaler, slow and deep inhalation, coordination between actuation and breathing, and breath-holding.
  • 2. Scoring: Score each step as "correct" or "incorrect." A 1998 study found that 27% of patients demonstrated technique errors severe enough to likely prevent drug delivery [2].
  • 3. Environmental Questionnaire: Administer a brief, structured interview to identify barriers to adherence and triggers for asthma symptoms. Key questions should cover:
    • Smoking by household members.
    • Attendance at scheduled follow-up appointments.
    • Patient-reported reasons for missing doses.

Advisor Relationship and Methodology Comparison

The relationships between different compliance assessment methods and their respective limitations can be visualized as follows. Electronic monitoring is the most revealing method, as it uncovers behaviors like dose dumping that inflate results from other techniques.

G A Compliance Assessment B Electronic Monitoring A->B C Canister Weighing A->C D Patient Self-Report A->D E Physician Assessment A->E F Reveals actual timing and patterns B->F J Detects 'dumping' phenomenon B->J G Measures gross usage (Misses timing) C->G H Strong over-reporting bias D->H I Poor correlation with electronic data E->I

The research indicates that a four-times-daily dosing regimen for this compound sodium faces significant compliance challenges. For your research and development work, focusing on simplified dosing regimens and utilizing electronic monitoring for accurate data collection in clinical trials is critically important.

References

Technical Support Guide: Nedocromil in Asthma Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What was the typical dosing regimen for nedocromil in combination asthma therapy?

This compound sodium was used as a maintenance therapy for asthma prevention, not for acute attacks. The standard dosing regimen from historical clinical protocols is detailed below.

Parameter Standard Protocol
Dosage Form Metered Dose Inhaler (MDI) [1] [2]
Single Actuation 2 mg [1] [2]
Dose per Session 2 actuations (4 mg total) [2]
Dosing Frequency 2 to 4 times daily [1] [3] [2]
Key Consideration Required regular, daily use for 2-4 weeks to achieve full effect [4]

Important Discontinuation Note: Inhalation products containing this compound were withdrawn from the U.S. market by King Pharmaceuticals on April 30, 2008 [4]. This information is provided for historical and research context.

FAQ 2: What was the evidence for this compound in a fixed-dose combination inhaler?

Researchers have investigated whether combining this compound with a bronchodilator in a single inhaler could improve patient compliance.

1. Study Protocol Overview:

  • Objective: To assess if a fixed-dose combination of this compound sodium (2 mg) and salbutamol (100 µg) in a single MDI improved compliance compared to this compound alone [1].
  • Design: Double-blind study [1].
  • Treatment Groups:
    • This compound sodium (n=101)
    • This compound sodium/Salbutamol combination (n=100)
  • Dosage: Two actuations, four times daily for 12 weeks [1].
  • Patient Profile: Mild-to-moderate asthma [1].

2. Key Findings & Data: Compliance was measured using multiple methods, with electronic monitoring (Nebulizer Chronolog) being the most accurate.

Measurement Method This compound Only (Actuations/day) This compound/Salbutamol Combo (Actuations/day)
Electronic Monitor (Nebulizer Chronolog) 4.2 ± 2.6 4.6 ± 2.5
Canister Weight Change 5.3 ± 2.1 5.3 ± 2.0
Patient Questionnaire 7.5 ± 1.3 7.4 ± 1.3

3. Critical Technical Notes:

  • No Compliance Improvement: The study concluded that the combination of a bronchodilator with preventive therapy did not improve compliance over the three-month period [1].
  • "Dumping" Phenomenon: Electronic recording revealed "drug-dumping," where patients discharged repeated actuations without inhalation, particularly at the beginning and end of the study period. This highlights the importance of robust compliance measurement in clinical trials beyond patient self-reporting [1].

FAQ 3: What was the protocol for using this compound to reduce theophylline dependence?

A key application of this compound in therapy was as an adjunct to, and potential substitute for, maintenance bronchodilators like theophylline.

1. Study Protocol Overview:

  • Objective: To assess the efficacy and safety of this compound sodium as an adjunct to sustained-release theophylline and examine its ability to allow for theophylline dose reduction or discontinuation [3] [5].
  • Design: Randomized, double-blind, placebo-controlled, parallel-group study [3].
  • Duration: 2-week baseline period followed by an 8-week treatment period [3].
  • Treatment Groups:
    • This compound sodium MDI (2 actuations of 2 mg, twice daily)
    • Placebo MDI
  • Patient Profile: Adult chronic asthmatic patients stable on sustained-release theophylline (400-800 mg daily) with on-demand inhaled β2-bronchodilators [3].

2. Experimental Workflow & Tapering Schedule: The following diagram illustrates the critical path of the theophylline reduction protocol:

G Start 2-Week Baseline A Randomize to This compound or Placebo Start->A B Weeks 1-4: Maintain Theophylline Dose + Test Treatment A->B C Weeks 5-6: Reduce Theophylline Dose by 1/3 to 1/2 B->C D Weeks 7-8: Completely Stop Theophylline C->D End Assess Symptoms, PEF, and Beta-2 Use D->End

3. Efficacy Outcomes: The study reported statistically significant findings (p < 0.05) in favor of this compound sodium compared to placebo for [3]:

  • Diary card variables: Reductions in nighttime asthma, morning tightness, daytime asthma, cough, and use of inhaled β2-agonists.
  • Objective measures: Improved twice-daily Peak Expiratory Flow (PEF) and clinic FEV1.
  • Clinical assessments: Superior patient and clinician opinions of treatment efficacy and ability to reduce theophylline dose.

FAQ 4: What is the core mechanism of action of this compound?

Understanding the molecular mechanism is crucial for designing rational combination therapies.

1. Primary Mechanism: this compound is classified as a mast cell stabilizer [6] [7]. Its primary action is to inhibit the activation and subsequent release of inflammatory mediators from various cells involved in the asthmatic response [7] [8].

2. Target Cells and Mediators: this compound has been shown to inhibit activation of and mediator release from [7]:

  • Mast cells
  • Eosinophils
  • Neutrophils
  • Macrophages
  • Monocytes
  • Platelets

3. Key Inhibited Pathways: The drug acts on multiple pathways to prevent the release of [7]:

  • Pre-formed Mediators: Histamine.
  • Newly Synthesized Lipid Mediators: Leukotriene C4 (via cysteinyl leukotriene receptor antagonism [7]) and Prostaglandin D2.
  • Sensory Neuropeptides: Substance P, Neurokinin A, and Calcitonin Gene-Related Peptide (CGRP), thereby inhibiting axon reflexes and bradykinin-induced bronchoconstriction [7].

The following diagram summarizes this multi-target mechanism:

G Stimulus Allergen/Irritant ImmuneCells Inflammatory Cell Activation (Mast Cells, Eosinophils, etc.) Stimulus->ImmuneCells This compound This compound Sodium This compound->ImmuneCells  Inhibits Mediators Release of Inflammatory Mediators This compound->Mediators  Inhibits ImmuneCells->Mediators Effects Asthma Symptoms (Bronchoconstriction, Inflammation) Mediators->Effects

Troubleshooting Common Experimental & Clinical Scenarios

Scenario Possible Cause Recommended Action
Lack of efficacy in acute bronchospasm This compound is a preventive medication, not a bronchodilator. Confirm the drug is being used for prophylaxis, not for relief of acute symptoms [4].
Patient reports poor compliance with 4-times-daily dosing High dosing frequency can be a barrier to adherence. Refer to studies that successfully used a twice-daily regimen (4 mg BD) as part of combination therapy [3].
Planning a protocol for steroid-sparing therapy This compound provides an alternative anti-inflammatory mechanism. Design a controlled withdrawal/taper of the existing steroid, similar to the theophylline reduction protocol, while initiating this compound [3] [8].

References

nedocromil dose-response relationship

Author: Smolecule Technical Support Team. Date: February 2026

Nedocromil Dose-Response Data

The table below summarizes key quantitative findings on this compound's dose-response relationship from experimental studies:

Aspect Route Dosing Information Observed Response & Relationship

| Asthma Maintenance [1] | Inhalation (Metered-Dose) | 2 inhalations (1.75 mg/inh) QID May reduce to TID or BID after control established | Dosing Adjustment: No direct dose-response; control allows for dose reduction. | | Exercise-Induced Asthma [2] | Nebulization | 0.5, 5, 10, 20 mg/mL (single dose, 15 min pre-challenge) | Ceiling Effect: All concentrations provided ~50-60% protection from FEV1 fall; no significant difference between doses. | | Histamine-Induced Itch/Flare [3] | Iontophoresis (Skin) | 2% solution (1.71 µg delivered over ~0.8 cm²) | Robust Inhibition: Significant reduction in itch (~74%) and flare (~65%) vs. control. |

Experimental Protocols for Dose-Response

Here are detailed methodologies from key studies that you can adapt or reference for your own experiments.

Protocol for Exercise-Induced Asthma Challenge

This double-blind, dose-response study assessed the protective effect of nebulized this compound against exercise challenge [2].

  • Patient Selection: Recruit patients with documented exercise-induced asthma for whom a standard 4 mg dose via MDI is known to be effective.
  • Nebulized Solution Preparation: Prepare solutions of this compound sodium at concentrations of 0.5, 5, 10, and 20 mg/mL. Use saline as a placebo control.
  • Dosing & Challenge: Administer a single dose of the assigned solution via a nebulizer (e.g., Wright nebulizer) 15 minutes before the exercise challenge.
  • Exercise Challenge: Perform a standardized exercise challenge, such as having patients run on a treadmill for 6-8 minutes.
  • Primary Outcome Measurement: Measure the forced expiratory volume in one second (FEV1) at baseline and serially after exercise. Calculate the maximum percentage fall in FEV1 post-exercise.
  • Plasma Concentration: Measure plasma concentrations of this compound at the time of exercise challenge to correlate with pharmacodynamic effects.
Protocol for Neurogenic Flare and Itch Response

This study demonstrated this compound's inhibitory effect on sensory nerve-mediated responses in human skin [3].

  • Subject Preparation: Enroll healthy, non-atopic human volunteers. The study should be approved by an ethics committee.
  • Drug Administration via Iontophoresis:
    • Use a 2% this compound sodium solution in purified water.
    • Apply the solution to the volar forearm skin using an iontophoresis chamber.
    • Deliver the drug using a constant current (e.g., 200 μAmps for 40 seconds, total charge 8 mC). This delivers approximately 1.71 μg of this compound over a 0.8 cm² area.
    • Use purified water as an active control at separate, randomized sites.
  • Histamine Challenge: Ten minutes after iontophoresis, inject histamine intradermally (e.g., 20 μl of 1 μM or 300 nM solution) into the center of the pretreatment site.
  • Response Assessment:
    • Itch Sensation: Have subjects grade itch intensity on a 100 mm visual analogue scale every 20 seconds for 5 minutes post-injection. Sum the scores over the period for analysis.
    • Flare and Weal Area: At 10 minutes post-injection, quantify the area of the visible flare and weal reaction using a scanning laser Doppler imager or by tracing onto acetate sheets.

Mechanisms and Signaling Pathways

This compound's efficacy ceiling is likely due to its multi-faceted mechanism of action, which extends beyond mast cell stabilization.

G cluster_cells Immune and Structural Cells cluster_nerves Sensory Nerves External Trigger\n(Allergen, Exercise) External Trigger (Allergen, Exercise) Immune/Cell Activation Immune/Cell Activation External Trigger\n(Allergen, Exercise)->Immune/Cell Activation Sensory Nerve Activation Sensory Nerve Activation External Trigger\n(Allergen, Exercise)->Sensory Nerve Activation Axon Reflex Axon Reflex Sensory Nerve Activation->Axon Reflex Mast Cells Mast Cells Release of Histamine,\nProstaglandins, Leukotrienes Release of Histamine, Prostaglandins, Leukotrienes Mast Cells->Release of Histamine,\nProstaglandins, Leukotrienes Bronchoconstriction\n& Inflammation Bronchoconstriction & Inflammation Release of Histamine,\nProstaglandins, Leukotrienes->Bronchoconstriction\n& Inflammation Eosinophils/Neutrophils Eosinophils/Neutrophils Release of Inflammatory Mediators Release of Inflammatory Mediators Eosinophils/Neutrophils->Release of Inflammatory Mediators Release of Sensory Neuropeptides\n(Substance P, Neurokinin A, CGRP) Release of Sensory Neuropeptides (Substance P, Neurokinin A, CGRP) Axon Reflex->Release of Sensory Neuropeptides\n(Substance P, Neurokinin A, CGRP) Vasodilation (Flare)\n& Itch Sensation Vasodilation (Flare) & Itch Sensation Release of Sensory Neuropeptides\n(Substance P, Neurokinin A, CGRP)->Vasodilation (Flare)\n& Itch Sensation This compound Sodium This compound Sodium Inhibits Chloride Channels\n& Cell Activation Inhibits Chloride Channels & Cell Activation This compound Sodium->Inhibits Chloride Channels\n& Cell Activation Primary Mechanism Modulates Sensory Nerve Function Modulates Sensory Nerve Function This compound Sodium->Modulates Sensory Nerve Function Primary Mechanism Inhibits Chloride Channels\n& Cell Activation->Mast Cells Inhibits Chloride Channels\n& Cell Activation->Eosinophils/Neutrophils Modulates Sensory Nerve Function->Sensory Nerve Activation Modulates Sensory Nerve Function->Axon Reflex

Diagram Title: this compound's Multi-Target Mechanism of Action

The diagram illustrates that this compound's effects are not unlimited. Key reasons for the observed ceiling effect include [2] [3] [4]:

  • Saturable Mechanisms: The drug's actions on chloride channels and nerve membranes are finite.
  • Redundant Pathways: While this compound blocks certain pathways, other inflammatory and neural mechanisms may not be affected, creating a limit to its overall protective effect.
  • Direct Evidence: The exercise-induced asthma study confirmed that while plasma levels increased with the dose, the protective effect plateaued, indicating a maximum achievable pharmacodynamic response [2].

Frequently Asked Questions for Researchers

Q: Why don't I see increased efficacy with higher nebulized doses of this compound in my model? A: This is likely the expected ceiling effect. Evidence suggests that once a threshold concentration is reached at the target sites (e.g., airway nerves and mast cells), the protective effect plateaus. Doubling the dose will not produce a greater response, though plasma concentrations will continue to rise [2].

Q: How does the route of administration impact the dose-response? A: The route is critical. A dose delivered via nebulizer (reaching the lower airways) cannot be directly compared to a dose from a metered-dose inhaler (MDI) due to differences in lung deposition and local concentration. Furthermore, systemic delivery (e.g., iontophoresis in skin studies) demonstrates a robust response but operates under different pharmacokinetic principles [2] [3].

Q: My experiment shows this compound inhibits neurogenic flare. Is this a local or systemic effect? A: In the validated skin model, the effect is local. Iontophoresis delivers the drug directly to a confined area of skin, and the inhibition of flare and itch at that specific site confirms a local action on cutaneous sensory nerves [3].

Q: Where should this compound sit in a treatment protocol relative to inhaled corticosteroids? A: Clinical guidelines have historically positioned this compound as an alternative for mild persistent asthma, especially when inhaled corticosteroids are not preferred due to safety profiles. However, its efficacy is generally considered less than that of inhaled corticosteroids [5] [6].

References

nedocromil long-term efficacy maintenance

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Efficacy & Clinical Data

The table below summarizes quantitative data on Nedocromil's long-term performance from pivotal clinical studies.

Study / Trial Name Duration Patient Population Key Efficacy Findings Key Safety Findings
Childhood Asthma Management Program (CAMP) [1] 4.3 years treatment + 4.8 years post-trial follow-up 1,041 children with mild-to-moderate asthma Reduced urgent care visits and courses of prednisone during treatment phase. No long-term difference in lung function, asthma control, or psychological status after discontinuation. [1] No long-term impact on bone density, fracture rate, or psychological measures. A small, persistent reduction in growth velocity (mean -0.9 cm in final height) was observed, more pronounced in girls. [1]
Addition to Bronchodilator Therapy [2] 8 weeks 35 adults with chronic asthma on theophylline and inhaled β2-agonists Significant improvement in symptom scores, PEF, and reduced rescue bronchodilator use. Efficacy maintained during and after theophylline reduction/withdrawal. [2] Well-tolerated with excellent compliance and no patient withdrawals. [2]
General Clinical Trials (Summary) [3] 1-52 weeks 6,469 patients (adults and children ≥6 years) with asthma Effective as a maintenance therapy for mild to moderate asthma. [3] Generally well-tolerated. Most common side effects: unpleasant taste (11.6%), coughing (8.9%), pharyngitis (7.6%), and headache. [3]

Mechanism of Action & Experimental Insights

This compound sodium is an anti-inflammatory agent that is not a steroid [4]. Its primary mechanism involves the inhibition of activation and mediator release from various inflammatory cells crucial in asthma pathogenesis, including eosinophils, neutrophils, macrophages, and mast cells [5]. It inhibits the release of histamine, prostaglandin D2, and leukotrienes (C4) [5].

The following diagram illustrates this multi-target mechanism:

G cluster_cells Inflammatory Cell Inhibition cluster_mediators Inhibition of Mediator Release cluster_effects Reduced Pathological Effects Allergen Allergen MastCell MastCell Allergen->MastCell Eosinophil Eosinophil Allergen->Eosinophil Macrophage Macrophage Allergen->Macrophage Neutrophil Neutrophil Allergen->Neutrophil Histamine Histamine MastCell->Histamine Leukotrienes Leukotrienes MastCell->Leukotrienes Inflammation Inflammation Eosinophil->Inflammation Prostaglandins Prostaglandins Macrophage->Prostaglandins Neutrophil->Inflammation Bronchoconstriction Bronchoconstriction Histamine->Bronchoconstriction Leukotrienes->Bronchoconstriction Leukotrienes->Inflammation Prostaglandins->Bronchoconstriction Hyperresponsiveness Hyperresponsiveness Bronchoconstriction->Hyperresponsiveness Inflammation->Hyperresponsiveness This compound This compound This compound->MastCell Stabilizes This compound->Eosinophil Inhibits This compound->Macrophage Inhibits This compound->Neutrophil Inhibits

Diagram 1: Proposed anti-inflammatory and mast cell-stabilizing mechanism of action of this compound sodium. Based on information from [4] [5].

Troubleshooting Common Research Scenarios

Issue 1: Evaluating Long-Term vs. Short-Term Outcomes

  • Observation: A clinical study shows this compound is effective during a 6-month trial, but a separate long-term follow-up study finds no persistent benefit after discontinuation.
  • Analysis: This is an expected finding. This compound is a symptom-suppressive controller, not a disease-modifying agent [1]. Its anti-inflammatory effects are active only during treatment.
  • Resolution: Design studies with clear primary endpoints. For long-term disease modification, include off-drug follow-up periods. The CAMP trial is a classic example of this design [1].

Issue 2: Interpreting Mixed Results in Composite Endpoints

  • Observation: In a large trial (e.g., CAMP), this compound shows significant reduction in some outcomes (urgent care visits, prednisone courses) but not in others (lung function, hospitalizations) [1].
  • Analysis: This reflects its specific, non-broad-spectrum anti-inflammatory profile. It may be more effective at preventing certain types of inflammatory responses than others.
  • Resolution: Do not interpret the failure to improve a single endpoint as overall inefficacy. Analyze the totality of evidence across all clinically relevant outcomes.

Frequently Asked Questions (FAQs)

Q1: Does long-term use of this compound lead to tolerance or tachyphylaxis? A: No. Available evidence from multi-year studies does not indicate the development of tolerance. Its efficacy is maintained with continuous use [2] [1].

Q2: How does this compound's long-term efficacy and safety profile compare to Inhaled Corticosteroids (ICS) like budesonide? A: In direct comparisons (e.g., the CAMP trial), budesonide generally showed a broader and stronger effect on asthma control and airway hyperresponsiveness. However, this compound had a different safety profile, with the primary long-term concern for budesonide being a small, transient impact on growth velocity in children [1].

Q3: Can this compound be used to reduce dependency on other asthma medications in the long term? A: Yes. Studies demonstrate that adding this compound to a regimen of bronchodilators (like theophylline) can confer significant benefit and may allow for a reduction in the dosage or discontinuation of the concomitant medication while maintaining asthma control [2].

References

Nedocromil Side Effects & Management

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the frequency and management strategies for side effects associated with nedocromil, categorized by formulation. This data is synthesized from clinical reviews and drug monographs [1] [2] [3].

Formulation Side Effect Approximate Frequency (vs. Placebo) Recommended Management / Notes
Inhalation [1] Unpleasant Taste Common (13%) Led to drug withdrawal in up to 3% of patients. Consider this in adherence calculations.
Nausea & Vomiting Less Common (2-4%) Typically mild; often transient.
Cough & Throat Irritation Common (6-7%) Management: Drink water before and after inhalation to reduce irritation [1].
Drug-Induced Bronchospasm Less Common (5%) Management: Use a SABA (e.g., albuterol) 2 minutes prior to this compound dosing [1] [4].
Headache Common (up to 6%) Generally not a reason for discontinuation.
Elevated Liver Enzymes (SGPT) Less Common (~3%) Monitor liver function tests in long-term preclinical or clinical studies.
Ophthalmic [2] [3] Ocular Burning/Stinging/Irritation Most Common Often transient. Ensure proper drop administration technique to minimize discomfort.
Headache Common -
Unpleasant Taste Common Results from nasolacrimal duct drainage. Reassure that this is a known, systemic effect.
Nasal Symptoms (stuffiness) Common -
Increased Sensitivity to Light Common -

Mechanism of Action & Experimental Insights

Understanding the pharmacology of this compound is key to interpreting its side effect profile and designing related experiments.

  • Pharmacological Class: this compound sodium is classified as a mast cell stabilizer [5]. Its primary anti-allergic and anti-inflammatory effects come from inhibiting the release of mediators (like histamine) from mast cells and other inflammatory cells involved in hypersensitivity reactions [6] [5].
  • Additional Actions: Beyond mast cell stabilization, in vitro and in vivo studies have shown that this compound can decrease chemotaxis and activation of eosinophils and inhibit the release of inflammatory mediators from macrophages [5]. It has also been shown to exhibit tachykinin antagonist activity and inhibit chloride channels, which may contribute to its broader anti-inflammatory effects [6].
  • Pharmacokinetics: Systemic absorption is low, especially for the ophthalmic solution, with less than 4% of the dose absorbed after multiple administrations [5]. It is not metabolized and is eliminated primarily unchanged in urine (70%) and feces (30%) [5]. This low systemic exposure contributes to its favorable safety profile.

The following diagram illustrates the primary cellular mechanism of action of this compound sodium.

G cluster_pathway Allergic Response Pathway Allergen Allergen IgE IgE Allergen->IgE MastCell MastCell IgE->MastCell Degranulation Degranulation MastCell->Degranulation Mediators Mediators Degranulation->Mediators Symptoms Symptoms Mediators->Symptoms This compound This compound This compound->MastCell  Inhibits

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the most frequent side effect leading to discontinuation of inhaled this compound in clinical studies? A1: Unpleasant taste was the most common side effect leading to withdrawal, causing up to 3% of patients to discontinue the drug in clinical trials [1]. This is a critical factor for estimating adherence and dropout rates in trial design.

Q2: Are there any known drug interactions with this compound? A2: According to the reviewed monographs, This compound ophthalmic solution has no noted severe, serious, moderate, or minor drug interactions [3]. For the inhalation form, using a short-acting beta agonist (SABA) prior to this compound is recommended to prevent bronchospasm, but this is a synergistic therapeutic strategy, not a negative interaction [1] [4].

Q3: What are the critical pharmacological safety findings from preclinical studies? A3: Key preclinical data shows:

  • Carcinogenicity: No carcinogenic potential was observed in a 2-year rat inhalation study at doses ~400x the maximum human daily ocular dose [5].
  • Mutagenicity: No mutagenic potential was found in a battery of assays (Ames, mouse lymphoma, etc.) [5].
  • Fertility: Reproduction studies in mice and rats showed no effects on male or female fertility at subcutaneous doses >1600x the human ocular dose [5].

Q4: How can bronchospasm induced by inhaled this compound be mitigated in a study protocol? A4: The established protocol is to administer a short-acting bronchodilator (e.g., albuterol) at least 2 minutes prior to the inhalation of this compound [4]. This pre-treatment can also help reduce co-occurring side effects like cough [1].

Q5: Is this compound safe for use in pediatric populations? A5: Yes, for the conditions studied. The ophthalmic solution is approved for children 3 years and older [2] [3]. The inhalation aerosol was approved for children 6 years and older, with no pediatrics-specific problems identified that would limit its usefulness [4].

Q6: What is the current regulatory status of inhaled this compound? A6: It is important for researchers to note that inhalation products containing this compound were withdrawn from the U.S. market by King Pharmaceuticals on April 30, 2008 [4]. The ophthalmic solution (brand name Alocril) remains available.

Conclusion

This compound's value in research lies in its well-defined and favorable safety profile. The absence of severe adverse reactions and significant drug interactions makes it a useful benchmark mast cell stabilizer in comparative studies [6]. For researchers, the key management considerations are pre-treatment with a bronchodilator for inhalation studies and accounting for taste-related dropouts.

References

nedocromil throat irritation reduction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the incidence of throat irritation with nedocromil? Clinical studies report that cough and throat irritation occur in approximately 6% to 7% of patients treated with this compound inhalation [1]. In one multicenter trial, one placebo-treated patient withdrew due to throat irritation and wheezing, underscoring that airway irritation can be significant enough to lead to discontinuation [2].

  • What is the proposed mechanism behind this irritation? The exact mechanism is not fully elucidated, but it is not related to the drug's primary anti-inflammatory action. Throat irritation is considered a local adverse effect of the medication on the oropharyngeal and respiratory mucosa [1] [3]. It is likely a direct irritant effect, potentially involving the activation of local sensory nerves.

  • Are there proven methods to reduce this irritation? Yes, clinical resources suggest several effective strategies [1]:

    • Drinking water before and after inhalation.
    • Using a short-acting bronchodilator (e.g., a beta-2 agonist) approximately 2 minutes prior to this compound administration. This can help reduce underlying bronchospasm and cough [1] [4].
    • Employing a spacer device with the inhaler. A spacer reduces the deposition of the drug in the throat and increases the amount delivered to the lungs, thereby minimizing local exposure [4].
  • Does the irritation lead to treatment discontinuation? While throat irritation is a common complaint, it resulted in drug withdrawal in only a small percentage of patients (less than 3%) in clinical trials, suggesting that for most, it is manageable or diminishes over time [1].

Quantitative Data Summary

The table below summarizes the key quantitative findings on this compound's side effects from clinical studies.

Adverse Event Incidence in Patients Notes & Management
Unpleasant Taste ~13% Led to drug withdrawal in up to 3% of patients [1].
Throat Irritation 6% - 7% Can be relieved by drinking water before and after use; use of a spacer is recommended [1] [4].
Cough 6% - 7% Use of a beta-2 agonist prior to this compound inhalation may provide relief [1].
Bronchospasm ~5% Pretreatment with a bronchodilator is advised to prevent this [1].
Nausea & Vomiting 2% - 4% Often associated with the unpleasant taste [1].
Headache Up to 6% Generally mild and may abate with continued therapy [1] [3].

Experimental & Mechanistic Insights for Researchers

For research and development purposes, understanding the broader pharmacology of this compound is crucial.

  • Primary Mechanism of Action: this compound is a mast cell stabilizer that inhibits the activation and release of inflammatory mediators (e.g., histamine, leukotrienes, prostaglandin D2) from eosinophils, neutrophils, macrophages, and mast cells [5] [3] [6]. A key differentiator from corticosteroids is that it does not possess any antihistamine or direct corticosteroid activity [5] [6].
  • Additional Pathway Modulation: The drug's mechanism may also involve the inhibition of axon reflexes and the release of sensory neuropeptides (like substance P, neurokinin A, and calcitonin gene-related peptide) from airway sensory nerves [5] [3] [7]. This neuro-modulatory effect could contribute to its protective action against bronchospasm but may also be linked to the sensation of throat irritation.

The following diagram illustrates the core cellular and neuronal pathways targeted by this compound.

G cluster_cells Inflammatory Cells Allergen Allergen MC Mast Cell Allergen->MC Eos Eosinophil Allergen->Eos Neut Neutrophil Allergen->Neut Mac Macrophage Allergen->Mac NP Sensory Nerves (Release of Substance P, Neurokinin A, CGRP) Allergen->NP Mediators Inflammatory Mediators (Histamine, Leukotrienes, PGD2) MC->Mediators Eos->Mediators Neut->Mediators Mac->Mediators Effects Effects: Bronchoconstriction & Airway Inflammation NP->Effects Axon Reflex Mediators->Effects This compound This compound This compound->MC Stabilizes This compound->Eos Inhibits This compound->Neut Inhibits This compound->Mac Inhibits This compound->NP Modulates

Diagram: Proposed Multimodal Mechanism of Action of this compound. This compound sodium (blue) inhibits the activation of multiple inflammatory cells and the subsequent release of their mediators (red). It also modulates sensory nerve activity, potentially reducing axon reflexes and the release of sensory neuropeptides (green) that contribute to bronchoconstriction and inflammation [5] [3] [6].

Methodology for Investigating Throat Irritation

To systematically study throat irritation in a preclinical or clinical setting, consider the following approach:

  • Patient-Reported Outcomes (PROs): Implement structured questionnaires or diaries for subjects to record the frequency and severity of throat irritation, cough, and other local symptoms using a standardized scale (e.g., 0-10 numerical rating scale).
  • Objective Assessment:
    • Laryngoscopy: Conduct visual examination of the oropharynx and larynx to identify signs of inflammation, redness, or swelling.
    • Inhalation Technique Review: Standardize and monitor inhaler technique across all study subjects, noting the use of spacers, as improper technique is a major confounder [4].
  • Intervention Arm:
    • Introduce a protocol-mandated pretreatment with a short-acting beta-2 agonist for all subjects 2 minutes before this compound administration [1] [4].
    • Provide standardized instructions on drinking water before and after each dose [1].
  • Data Analysis: Compare the incidence and severity of throat irritation before and after implementing the intervention strategies. Analyze the data for correlations between proper inhaler technique (with spacer) and reduced reporting of irritation.

References

nedocromil vs cromolyn sodium efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Classical Clinical Efficacy and Use

Traditional clinical studies, primarily from the 1990s, established both drugs as non-steroidal anti-inflammatory agents for asthma prophylaxis. The table below summarizes key findings from a direct comparative clinical trial [1] [2].

Parameter Nedocromil Sodium Cromolyn Sodium Clinical Trial Summary
Primary Indication Prophylaxis of mild-to-moderate asthma [1] Prophylaxis of mild-to-moderate asthma [1] [3]
Dosage (in trial) 4 mg, four times daily [1] 2 mg, four times daily [1] 8-week treatment in primarily allergic asthmatics [1]
Efficacy vs. Placebo Statistically significant improvement in symptoms, pulmonary function, reduced bronchodilator use [1] Statistically significant improvement in symptoms, pulmonary function, reduced bronchodilator use [1] Both were significantly more effective than placebo [1]
Direct Comparison Comparable to cromolyn sodium in most outcome measures [1] Slight, statistically significant advantage in 3 of 13 variables (e.g., FEV1, nighttime asthma) [1] Considered clinically comparable for allergic patients with reversible airways disease [1]
Quality of Life Significantly reduced absenteeism from work/school vs. placebo [1] Reduced absenteeism, though effect was less than this compound in this trial [1] No differences in adverse events among treatments [1]

Modern Insights into Mechanisms and Broader Applications

Recent research has deepened the understanding of how these drugs work, moving beyond the simple "mast cell stabilizer" label and exploring new potential uses.

  • Reevaluated Mechanisms of Action: While both inhibit mast cell degranulation, their effects are more complex. A 2022 study found that cromolyn sodium does not significantly inhibit the release of select pro-inflammatory mediators like tryptase, LTC4, or IL-8 from human mast cells [4]. Its anti-inflammatory effects may instead involve inducing the production of the anti-inflammatory cytokine IL-10 and upregulating the inhibitory receptor CD300a on mast cells [4]. Notably, cromolyn's effects on mouse immune cells differ from its effects on human cells, a critical point for preclinical research [4].
  • Emerging and Investigational Uses: Research has explored their utility beyond asthma.
    • This compound sodium was shown to ameliorate exercise-induced arterial hypoxemia (EIAH) in highly trained athletes, suggesting a role in mitigating histamine-mediated impairment of gas exchange during intense exercise [5].
    • Cromolyn sodium has been investigated in models of pulmonary disease. One 2025 study found it can reduce LPS-induced pulmonary fibrosis in mice by inhibiting the epithelial-mesenchymal transition (EMT) process, an effect linked to mast cell inhibition [6].

Critical Safety Consideration for Cromolyn Sodium

A pivotal 2025 study on bladder cancer models revealed that the administration protocol of cromolyn sodium can critically influence its effect on tumors [7].

Protocol Effect on Tumor Growth Proposed Mechanism

| Therapeutic Treatment (Treatment started after tumor establishment) | Inconclusive, potential trend toward reducing tumor weight [7] | Downregulation of genes for angiogenesis; upregulation of genes for cytotoxic T-cell and NK cell activity [7] | | Continuous Treatment (Treatment started before tumor injection) | Pro-tumorigenic (significantly increased tumor weight) [7] | Suppression of genes for immune cell recruitment/activation, apoptosis, and necroptosis [7] |

This pro-tumorigenic effect was also observed in mast cell-deficient mice, indicating it is likely mediated through the inhibition of mast cell degranulation rather than a direct effect on cancer cells [7]. This finding is crucial for drug development professionals considering long-term or prophylactic use of cromolyn.

Experimental Workflows from Key Studies

To ensure your guide's replicability and depth, here are the methodologies from two critical recent studies.

G cluster_study1 Study: Cromolyn in Pulmonary Fibrosis (2025) [6] cluster_study2 Study: Cromolyn's Pro-Tumorigenic Effect (2025) [7] A In Vivo Mouse Model B LPS intraperitoneal injection (5 mg/kg, 5 days) A->B C Cromolyn sodium intervention (50 mg/kg, i.p., 5 days) B->C 30 min before LPS D Assessment (Days 0, 7, 14, 28) - Histology (HE, Masson) - Hydroxyproline content - IHC (tryptase, E-cadherin, vimentin) C->D E Subcutaneous Mouse Bladder Cancer Model F Continuous Protocol (Cromolyn before tumor cells) E->F G Therapeutic Protocol (Cromolyn after tumor established) E->G H Endpoint: Tumor Weight & RNA Sequencing Analysis F->H G->H

The diagram above summarizes the in vivo workflows. For cellular-level insights:

  • Cellular Co-culture [6]: The effect of cromolyn on pulmonary fibrosis was further tested in vitro by co-culturing mouse lung epithelial cells (MLE-12) with mast cells (P815). Cells were pretreated with cromolyn (10 μg/mL) for 30 minutes before being exposed to LPS, and outcomes like EMT marker expression were analyzed.
  • Human Mast Cell Experiments [4]: To elucidate cromolyn's mechanism, human cord blood-derived mast cells (CBMCs) were sensitized with IgE and then treated with cromolyn (10⁻⁴ M) before activation. Key measurements included mediator release (tryptase, LTC4), cytokine production (IL-10), and surface receptor expression (CD300a).

Key Insights for Drug Development

  • Mechanisms are nuanced and species-dependent; assumptions based on rodent data may not translate to humans [4].
  • Efficacy can be context-dependent, influenced by factors like timing of administration, as shown by the divergent pro- and anti-tumorigenic effects of cromolyn [7].
  • Long-term safety profiles require careful evaluation, especially considering the potential for mast cell inhibition to have unintended consequences on tumor immunity [7].

References

nedocromil sodium comparative clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Drug Profile

Nedocromil sodium is classified as a pyranoquinolone derivative and functions as a non-steroidal anti-inflammatory agent [1]. The diagram below illustrates its complex cellular mechanism of action.

G Node1 Inflammatory Stimulus Node2 Mast Cells Node1->Node2 Activates Node3 Eosinophils/Neutrophils/Macrophages Node1->Node3 Activates Node4 Sensory Nerves Node1->Node4 Activates Node5 Histamine, Leukotrienes, Prostaglandin D2 Release Node2->Node5 Release Mediators Node6 Bronchoconstriction & Inflammation Node3->Node6 Node7 Substance P, Neurokinin A Release (Axon Reflex) Node4->Node7 Node5->Node6 Node7->Node6 Inhibitor This compound Sodium Inhibitor->Node2 Inhibits Inhibitor->Node3 Inhibits Inhibitor->Node4 Inhibits

Its key pharmacological characteristics are summarized in the table below [1].

Feature Description
Drug Class Pyranoquinolone / Mast cell stabilizer
Molecular Formula C₁₉H₁₇NO₇
Primary Indication Mild to moderate asthma; Allergic conjunctivitis (ophthalmic solution)
Mechanism of Action Inhibits activation and mediator release from inflammatory cells (mast cells, eosinophils, neutrophils, macrophages); also inhibits sensory nerve activation and axon reflexes.
Anti-inflammatory Effect Yes. Inhibits release of histamine, leukotrienes, and prostaglandins.
Bronchodilator Effect No
Common Side Effects Unpleasant taste, headache, cough, pharyngitis [2] [1].

Efficacy Comparison with Other Asthma Therapies

Clinical trials have directly compared this compound sodium against other standard asthma treatments. The table below summarizes key efficacy outcomes from these studies.

Comparison Drug Trial Design & Duration Key Efficacy Findings Reference
Placebo Multicentre, double-blind, 2-4 mg & 4 mg q.i.d., 4-10 weeks [2] [3] [4] Significant improvement in asthma severity scores, clinician's opinion, and reduced rescue bronchodilator use. Efficacy was consistently superior to placebo. [2] [3] [4]
Inhaled Corticosteroid (Triamcinolone) Randomized pragmatic trial, 400 µg/day vs. This compound, 4 weeks [5] Triamcinolone showed a stronger effect on asthma symptoms, lung function (FEV₁), bronchial hyper-reactivity (PC20H), and eosinophil count. [5]
Leukotriene Receptor Antagonist (Montelukast) Randomized pragmatic trial, Monotherapy, 4 weeks [5] Montelukast and triamcinolone had a stronger effect on nocturnal symptoms than this compound. No significant difference was found between triamcinolone and montelukast for this symptom. [5]
Cromolyn Sodium Reviewed across multiple comparative studies [6] This compound sodium was found to be a clinically effective, safe, anti-inflammatory addition to asthma therapy. (Note: This source did not provide a quantitative superiority/inferiority conclusion). [6]

Detailed Experimental Protocols from Key Trials

To assess the validity of the data, it is helpful to understand how these clinical trials were conducted.

  • Protocol 1: Comparative Pragmatic Trial (Triamcinolone, Nedelukast, this compound) [5]

    • Objective: To compare the effect of a 4-week monotherapy on asthma control in children.
    • Population: 256 children (aged 6-18) with mild to moderate asthma allergic to dust mite.
    • Interventions: Triamcinolone acetonide (400 µg/day), inhaled this compound, or Montelukast sodium.
    • Primary Outcomes: Asthma symptom scores, lung function (FEV₁), bronchial hyper-responsiveness (PC20H), and blood eosinophil count.
    • Blinding: The study was a "randomized no blinding or placebo pragmatic trial."
  • Protocol 2: High-Dose Bronchodilator User Study (this compound vs. Placebo) [3]

    • Objective: To evaluate the efficacy of this compound sodium in patients with asthma requiring high-dose bronchodilators.
    • Design: 14-week, double-blind, randomized, placebo-controlled, multicenter study.
    • Population: 110 patients.
    • Protocol: 2-week run-in, 2-week baseline (where all maintenance bronchodilators were stopped), followed by a 10-week treatment period.
    • Primary Outcomes: Asthma summary score, daytime asthma symptoms, sleep difficulty, and use of rescue medication.
  • Protocol 3: Twice-Daily Dosing Regimen (this compound vs. Placebo) [4]

    • Objective: To assess the efficacy of a twice-daily regimen of this compound sodium.
    • Design: 8-week, double-blind, randomized, placebo-controlled study.
    • Population: 112 patients with mild-to-moderate asthma.
    • Protocol: 2-week run-in, 2-week baseline (withdrawal of maintenance bronchodilators), 8-week treatment.
    • Primary Outcomes: Asthma summary score, daytime and nighttime symptoms, and rescue medication use during weeks 5-8.

Conclusion for Clinical Practice

The compiled evidence suggests that:

  • This compound sodium is effective versus placebo for mild-to-moderate asthma, improving symptoms and reducing rescue medication use [2] [3] [4].
  • It is less potent than inhaled corticosteroids. In a head-to-head comparison, low-dose triamcinolone had a stronger effect on lung function, symptoms, and inflammatory markers [5].
  • Its safety profile is favorable. As a non-steroidal agent, it offers an anti-inflammatory option without the side effects associated with corticosteroids, which can be a key consideration in long-term management [6] [7].

References

Nedocromil Sodium vs. Inhaled Corticosteroids: Evidence at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Findings on Nedocromil Sodium Supporting Evidence
Role in Therapy Add-on controller medication for persistent asthma, not a first-line alternative to inhaled corticosteroids. [1] International asthma management guidelines. [1]
Efficacy as Add-on Therapy Improves asthma control and lung function in patients with symptoms despite inhaled corticosteroids. [2] [3] [4] Significant improvements in daytime symptoms, morning PEF (18-31 L/min), and reduced bronchodilator use. [2] [3] [4]
Steroid-Sparing Effect Potential to allow reduction of inhaled corticosteroid dose, though evidence is not conclusive. [5] One study showed a trend (median 80% vs. 65% steroid reduction) but was not statistically significant. [5]
Comparison to Cromolyn More effective than cromolyn sodium in improving symptoms and lung function. [6] A group comparative study of 132 patients. [6]
Dosage Effective at 4 mg twice or four times daily when added to inhaled corticosteroids. [3] A four-centre, double-blind, cross-over trial. [3]

Detailed Experimental Data and Protocols

For a deeper analysis, here is a detailed breakdown of the experimental data from key clinical trials.

This compound Sodium as an Add-on Therapy

This design tests if this compound sodium provides additional benefit to patients whose asthma is not fully controlled by inhaled corticosteroids.

  • Study Design: A 4-week, double-blind, randomized, placebo-controlled trial. [2]
  • Participants: 89 adults with asthma receiving inhaled corticosteroids and bronchodilators. [2]
  • Protocol: After a 2-4 week run-in period where corticosteroid doses were standardized, patients were randomized to receive either this compound sodium (4 mg four times daily) or a placebo for 4 weeks, while continuing their baseline therapy. [2]
  • Primary Outcomes: Daily diary card recordings of Peak Expiratory Flow (PEF), asthma symptom scores, and bronchodilator use. [2]
  • Key Results:
    • PEF Improvement: The this compound group showed a mean increase of 18 L/min in PEF over the placebo group. [2]
    • Symptom Reduction: Daytime asthma symptom scores improved significantly. [2]
    • Bronchodilator Use: Patients used 1.73 fewer puffs of bronchodilator in a 24-hour period. [2]
This compound Sodium's Steroid-Sparing Potential

This design investigates whether adding this compound sodium allows for a reduction in the dose of inhaled corticosteroids without loss of asthma control.

  • Study Design: A randomized, double-blind, placebo-controlled steroid reduction study. [5]
  • Participants: 69 asthmatic subjects controlled on high-dose inhaled beclomethasone dipropionate (1000-2000 μg daily). [5]
  • Protocol: After a 4-week run-in, subjects added this compound sodium (4 mg four times daily) or placebo to their medication for 4 weeks. The dose of inhaled steroid was then reduced at fortnightly intervals according to a fixed schedule. [5]
  • Primary Outcome: The percentage reduction in inhaled steroid dose achieved without worsening asthma control. [5]
  • Key Results:
    • The median reduction in steroid dose was greater in the this compound sodium group (80%) compared to the placebo group (65%), but this difference was not statistically significant (P=0.34). [5]
    • However, global assessment scores were significantly better in the this compound sodium group, suggesting a clinical benefit. [5]

Mechanisms and Clinical Decision-Making

The following diagrams illustrate the distinct mechanisms of action of these drugs and a potential strategy for integrating this compound into a treatment plan.

asthma_mechanisms Triggers Inhalant Triggers (e.g., allergens, irritants) Inflammation Airway Inflammation Triggers->Inflammation Symptoms Asthma Symptoms (Bronchoconstriction, Cough) Inflammation->Symptoms Corticosteroids Inhaled Corticosteroids (ICS) Corticosteroids->Inflammation Suppresses This compound This compound Sodium This compound->Triggers Stabilizes response This compound->Inflammation Modulates

Distinct but Complementary Anti-inflammatory Mechanisms

treatment_decision Start Patient with persistent asthma Step1 Symptoms controlled on current ICS dose? Start->Step1 Step2 Symptoms persist on moderate-high dose ICS? Step1->Step2 No Option1 Maintain or reduce ICS Step1->Option1 Yes Step3 Consider adding This compound Sodium Step2->Step3 Yes Step2->Option1 No (Review adherence, technique) Option2 Continue ICS + this compound (Re-assess control) Step3->Option2

Potential Decision Pathway for Considering this compound Sodium

Key Conclusions for Professionals

For researchers and drug development professionals, the evidence indicates:

  • Complementary Role: this compound sodium is not a substitute for inhaled corticosteroids but an adjunct therapy. Its primary value is in improving symptom control in patients who are not fully responsive to inhaled corticosteroids alone [2] [4].
  • Favorable Safety Profile: A consistent finding across studies is that this compound sodium is well-tolerated, with no serious adverse effects reported [3] [7]. The most common side effects are minor, such as unpleasant taste.
  • Uncertain Steroid-Sparing Effect: While some patients can reduce their steroid dose when using this compound sodium, the effect is variable and not robustly proven. It may be more relevant on an individual patient basis rather than as a universal strategy [5].

References

nedocromil mast cell stabilization potency

Author: Smolecule Technical Support Team. Date: February 2026

Potency & Efficacy Data Summary

Comparison / Effect Experimental Model / Context Key Quantitative Findings Significance & Proposed Mechanism
vs. Sodium Cromoglycate (SCG) Atopic asthmatic subjects; AMP-induced bronchoconstriction [1] 3.9x more potent (by FEV1); 8.0x more potent (by Vmax30) in increasing AMP provocation dose [1] More effective at inhibiting bronchoconstriction; superior mast cell stabilization and broader anti-inflammatory effects [2].
vs. Lodoxamide Preclinical animal model (context: allergic conjunctivitis) [2] Lodoxamide reported as ~2500x more potent than SCG; direct potency comparison to nedocromil not established [2]. Highlights varying potency within the mast cell stabilizer class.
Inhibition of Sensory Nerve Activation Human skin model; histamine-induced itch and flare [3] ~74% reduction in itch; ~65% reduction in flare area [3]. Demonstrates direct modulation of sensory nerve function, a mechanism distinct from mast cell stabilization [3].
Inhibition of Inflammatory Cells In vitro human eosinophil activation [4] Dose-dependent inhibition of PAF-induced activation; optimal at 10⁻⁷ mol/L [4]. Suppresses activity of key cells in allergic inflammation (eosinophils, neutrophils, macrophages), contributing to its anti-inflammatory profile [2] [5] [4].

Detailed Experimental Protocols

Understanding the methodology behind key findings is crucial for evaluation.

  • Protocol 1: Bronchoconstrictor Challenge in Asthma [1]

    • Objective: To compare the protective potency of this compound sodium and sodium cromoglycate (SCG) against a bronchoconstrictor challenge.
    • Subjects: Eight atopic asthmatic subjects.
    • Intervention: Inhaled nebulized placebo, SCG, or this compound sodium in a randomized sequence.
    • Challenge: Adenosine monophosphate (AMP) was inhaled after treatment.
    • Primary Outcome: The provocation dose of AMP required to cause a 20% fall in FEV1 (PD20 FEV1) and a 40% fall in Vmax30 (PD40 Vmax30) was calculated and compared between the pretreatment groups.
  • Protocol 2: Inhibition of Itch and Flare in Skin [3]

    • Objective: To test the hypothesis that this compound sodium inhibits sensory nerve function.
    • Subjects: Eight non-atopic human volunteers.
    • Intervention: this compound sodium (2%) or a water control was introduced into the skin of the forearm via iontophoresis to ensure adequate dermal penetration.
    • Challenge: Histamine was injected intradermally at the same site 10 minutes after iontophoresis.
    • Primary Outcomes:
      • Itch: Assessed by subjects on a visual analogue scale every 20 seconds for 5 minutes.
      • Flare: The area of flare around the injection site was measured at 10 minutes using scanning laser Doppler imaging.

Mechanism of Action & Signaling Pathways

This compound sodium's effects are pleiotropic, meaning it acts through multiple mechanisms rather than a single pathway.

G cluster_0 This compound Sodium Inhibition Allergen Allergen MastCell MastCell Allergen->MastCell IgE Cross-linking Degranulation Degranulation MastCell->Degranulation Stabilization Stabilization Stabilization->Degranulation Inhibits InflammatoryMediators InflammatoryMediators Degranulation->InflammatoryMediators Releases Histamine, Leukotrienes, PGD₂ SensoryNerve SensoryNerve InflammatoryMediators->SensoryNerve Stimulates EosinophilNeutrophil EosinophilNeutrophil InflammatoryMediators->EosinophilNeutrophil Activates & Recruits ItchFlare ItchFlare SensoryNerve->ItchFlare Axon Reflex CellActivation CellActivation EosinophilNeutrophil->CellActivation e.g., by PAF CellActivation->InflammatoryMediators Releases Additional Mediators NerveModulation Sensory Nerve Modulation NerveModulation->SensoryNerve Inhibits InflammatoryCellInhibition Inflammatory Cell Inhibition InflammatoryCellInhibition->CellActivation Inhibits

The diagram above illustrates the multi-targeted mechanism of action of this compound sodium:

  • Mast Cell Stabilization: It is thought to prevent the flux of calcium into mast cells, thereby inhibiting the degranulation and release of pre-formed and newly generated inflammatory mediators like histamine, leukotrienes, and prostaglandins [2] [5].
  • Sensory Nerve Modulation: A key differentiator is its ability to modulate the activation and conduction of sensory nerves. This directly inhibits neurogenic inflammation, leading to reduced itch and flare responses, as shown in the skin model [3].
  • Suppression of Other Inflammatory Cells: this compound sodium directly inhibits the activation and enhancement of effector functions in eosinophils, neutrophils, and macrophages, which are critical in perpetuating the inflammatory response in asthma and other allergic conditions [5] [4].

Conclusion for Research and Development

For researchers and drug development professionals, the data positions this compound sodium as a versatile anti-inflammatory agent. Its high potency compared to first-generation cromones and its unique multi-modal mechanism—combining mast cell stabilization, sensory nerve modulation, and direct effects on other leukocytes—make it a valuable compound for study.

Its clinical utility, however, may be influenced by factors beyond pure potency, such as formulation, dosing frequency, and patient comfort, as seen in comparative studies with other mast cell stabilizers like pemirolast [6].

References

nedocromil sodium active control studies

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Profile

The tables below summarize the key findings from clinical trials comparing Nedocromil Sodium to placebo and other active controls.

Table 1: Summary of Key Clinical Trials and Outcomes

Condition / Study Focus Study Design & Duration Key Efficacy Findings vs. Placebo Safety & Tolerability
Chronic Asthma in Adults (maintained on SRT and β2-agonists) [1] [2] 16-week, double-blind, multicenter (n=127) Significant improvement in daytime asthma symptoms and reduced bronchodilator use. Improvement maintained for 12 weeks despite reduced concomitant therapy. [1] Well-tolerated. One placebo patient withdrew due to throat irritation and wheezing. [1]
Childhood Grass-Pollen Asthma [3] 4-week treatment, double-blind (n=31 children) Statistically significant improvements in morning tightness, morning PEFR, bronchodilator use, and clinic pulmonary function tests. [3] Withdrawal rate similar to placebo (one per group). [3]
Mild-to-Moderate Allergic Asthma (vs. Cromolyn Sodium) [4] [5] 8-week treatment, double-blind, placebo-controlled (n=306) Both this compound Sodium and Cromolyn Sodium showed statistically significant improvements over placebo in asthma symptoms, pulmonary function (FEV1), and reduced bronchodilator use. [4] No significant differences observed in adverse events among this compound Sodium, Cromolyn Sodium, and placebo groups. [4]
Exercise-Induced Bronchoconstriction (EIB) [6] Systematic review of 20 RCTs (n=280) A single 4mg dose before exercise significantly reduced the maximum % fall in FEV1. Reduced recovery time to <10 minutes (vs. >30 mins with placebo). Effect more pronounced in severe EIB. [6] No significant adverse effects reported with short-term use. [6]
Asthma in Children [7] 12-week, double-blind (n=209 children) 50% reduction in total symptom score from baseline (vs. 9% for placebo). Significant improvements in clinician assessment, pulmonary function, and reduced β2-agonist use. [7] Reports of sore throat and headache were marginally greater with this compound Sodium. A few withdrawals due to adverse events in both groups. [7]

Table 2: Comparative Analysis with Cromolyn Sodium [4] [5]

Aspect This compound Sodium Cromolyn Sodium
Overall Efficacy Significantly more effective than placebo. Significantly more effective than placebo.
Clinical Comparison Clinically similar to Cromolyn Sodium in allergic asthma patients. Clinically similar to this compound Sodium.
Statistical Differences For 3 of 13 variables (e.g., nighttime asthma, FEV1), pooled data analysis favored Cromolyn Sodium. Showed statistical advantage in a minority of outcome measures.
Impact on Daily Activity Significantly fewer patients missed work/school due to asthma compared to placebo, and showed a favorable trend over Cromolyn Sodium. Fewer patients missed work/school compared to placebo, but the effect was less pronounced than with this compound Sodium.

Detailed Experimental Protocols

The following outlines the standard methodologies used in the key clinical trials cited.

1. Protocol for Chronic Asthma Management in Adults [1] [2]

  • Design: Double-blind, multicenter, randomized, placebo-controlled, group-comparative study.
  • Duration: 16 weeks, including a 2-week baseline period.
  • Participants: 127 adults with long-term asthma maintained on sustained-release theophylline (SRT) and beta-2 adrenergic bronchodilators.
  • Intervention: Randomized to receive either This compound sodium (2 actuations of 2mg, four times daily) or a matching placebo via metered-dose inhaler.
  • Outcome Measures:
    • Daily diary cards for symptom scores (day-time and night-time asthma, tightness, cough).
    • Morning and evening Peak Expiratory Flow Rate (PEFR).
    • Use of concomitant (rescue) bronchodilator medication.
    • Clinic lung function tests and physician assessments.

2. Protocol for Comparison with Cromolyn Sodium (Active Control) [4] [5]

  • Design: Double-blind, placebo-controlled trial with an active control arm.
  • Duration: 14-week total, comprising a 2-week run-in, 2-week baseline, 8-week treatment, and 2-week washout.
  • Participants: 306 patients with mild-to-moderate, primarily allergic asthma, demonstrating at least 15% reversibility in FEV1 after a bronchodilator.
  • Intervention: Patients were randomized to one of three groups:
    • This compound sodium (4 mg, four times daily).
    • Cromolyn sodium (2 mg, four times daily) as the active control.
    • Placebo.
  • Outcome Measures: The primary analysis period was treatment weeks 3 through 8.
    • Asthma symptom summary scores.
    • Pulmonary function measures (FEV1, FVC).
    • Reliance on as-needed bronchodilator medication.
    • Global assessments and adverse events.

3. Protocol for Prevention of Exercise-Induced Bronchoconstriction (EIB) [6]

  • Design: Systematic review of 20 randomized, double-blind, placebo-controlled trials.
  • Participants: 280 participants (adults and children over 6) with a history of EIB, defined as a ≥10% fall in FEV1 or PEFR after exercise.
  • Intervention: A single dose of inhaled This compound sodium (typically 4 mg) compared to an inert placebo, administered 15 to 60 minutes prior to a standardized exercise challenge test.
  • Outcome Measures:
    • Maximum % fall in FEV1/PEFR: Calculated as 100 × (pre-exercise value - lowest post-exercise value) / pre-exercise value.
    • % Protection Index: Calculated as 100 × (placebo fall - NCS fall) / placebo fall. An index ≥50% is considered clinically significant.
    • Time to recovery of lung function.

Mechanism of Action and Experimental Workflow

While the precise molecular signaling pathways are not detailed in the available sources, this compound Sodium is consistently identified as a mast cell stabilizer [4] [6]. It works by inhibiting the activation and degranulation of pulmonary mast cells, thereby preventing the release of inflammatory mediators (such as histamine and leukotrienes) that cause bronchoconstriction and asthma symptoms [6].

The following diagram illustrates the general experimental workflow used in the clinical trials for chronic asthma, which forms the basis for the efficacy data in this guide.

Start Patient Population Identified (Adults/Children with stable asthma) RunIn Run-In / Baseline Period (1-2 weeks) Start->RunIn Randomize Randomization RunIn->Randomize Group1 This compound Sodium Group (4 mg, QID) Randomize->Group1 Group2 Placebo Group (Matching Inhaler, QID) Randomize->Group2 Group3 Active Control Group (e.g., Cromolyn Sodium) Randomize->Group3 In active-control trials Assess Outcome Assessment Group1->Assess Group2->Assess Group3->Assess In active-control trials End Data Analysis: Symptoms, PFT, Bronchodilator Use Assess->End

Key Conclusions for Researchers

  • Proven Efficacy in Specific Contexts: The data robustly supports the efficacy of this compound Sodium over placebo in managing chronic asthma in both adults and children, and as a prophylactic for EIB.
  • Positioning vs. Cromolyn Sodium: In head-to-head studies, this compound Sodium and Cromolyn Sodium demonstrate clinical equivalence for treating mild-to-moderate allergic asthma, with only minor statistical differences in a few secondary variables [4].
  • Favorable Safety Profile: Across all studies, this compound Sodium was well-tolerated with an adverse event profile comparable to placebo, making it a viable option for long-term management [1] [4] [7].

References

Mechanism of Action and Anti-Inflammatory Profile

Author: Smolecule Technical Support Team. Date: February 2026

Nedocromil sodium is classified as a mast cell stabilizer. Its primary anti-inflammatory action is prophylactic, meaning it helps prevent the initiation of the inflammatory cascade rather than reversing established inflammation [1] [2].

The table below summarizes its cellular and molecular mechanisms based on experimental data.

Mechanism Aspect Experimental Findings on this compound Sodium
Primary Cellular Target Mast cells; also inhibits activation of eosinophils, neutrophils, macrophages, monocytes, and platelets [1].
Key Molecular Action Inhibits the activation and release of pre-formed and newly generated inflammatory mediators [1].
Inflammatory Mediators Suppressed Histamine, Leukotriene C4, Prostaglandin D2 [1].
Identified Molecular Target Potent and selective inhibitor of the G protein-coupled receptor 35 (GPR35) [2].
Neurogenic Inflammation May inhibit axon reflexes and release of sensory neuropeptides (Substance P, Neurokinin A, CGRP) [1].
Lack of Direct Activity Does not possess antihistamine or corticosteroid activity [1].

Clinical Performance vs. Alternatives

In clinical practice, this compound is considered a mildly to moderately effective anti-inflammatory agent, often positioned for specific patient phenotypes or as an alternative to more potent therapies [2] [3].

Comparison in Asthma Management

The table below compares this compound with other key anti-inflammatory agents used in asthma, based on clinical guidelines and studies.

Therapeutic Agent Anti-Inflammatory Profile & Clinical Efficacy Key Supporting Experimental/Cinical Data

| This compound Sodium | Mild-to-Moderate efficacy. Prophylactic mast cell stabilizer. A subset of patients, especially children, respond well [2] [3]. | - Allergen Challenge: Single 4mg dose before challenge blocks early asthmatic response; also prevents late asthmatic response and subsequent bronchial hyperresponsiveness [4].

  • Post-Challenge: Given after early response, can prevent late response, suggesting it inhibits inflammatory events initiated by mast cells [4]. | | Sodium Cromoglicate (Cromolyn) | Mild efficacy. Similar prophylactic mechanism, first-generation mast cell stabilizer [2]. | - Meta-Analysis: Insufficient evidence for efficacy over placebo in general asthma population, leading to its decline [2]. | | Inhaled Corticosteroids (ICS) | Potent & Broad-spectrum. Gold standard for persistent asthma. Suppress multiple inflammatory cells and cytokines [3]. | - Clinical Guidelines: Designated as most potent and effective anti-inflammatory agents for long-term asthma control [3]. | | Leukotriene Modifiers | Oral, Targeted anti-inflammatory. Blocks effects of cysteinyl leukotrienes [3]. | - Mechanistic Role: Leukotrienes contract airway muscle, increase mucus, and attract inflammatory cells; modifiers interfere with these actions [3]. |
Efficacy in Allergic Conjunctivitis

This compound is also effective in managing chronic ocular allergy, with a direct effect on the allergic inflammatory cascade in the eye [5].

  • Clinical Performance: Alleviates signs and symptoms of seasonal allergic conjunctivitis, providing relief in approximately 80% of patients [1].
  • Comparative Studies: In studies comparing this compound (2%) with cromolyn eye drops, This compound was more efficacious in reducing hyperemia, keratitis, and other signs, with a faster onset of action for relieving itching and grittiness [1].

Experimental Protocols for Key Findings

Here are the methodologies for some of the pivotal experiments cited.

  • Protocol 1: Allergen Challenge in Sensitive Subjects

    • Objective: To assess the protective effect of this compound sodium against early and late asthmatic responses.
    • Method: A single dose of this compound sodium (e.g., 4mg) is administered via inhalation to ragweed-sensitive subjects before controlled allergen challenge. Lung function (e.g., FEV1) is monitored for hours post-challenge to capture both early and late responses [4].
  • Protocol 2: Prevention of Late-Phase Inflammation

    • Objective: To determine if this compound can prevent the late asthmatic response even after an initial allergen reaction.
    • Method: After an allergen challenge and confirmation of an intact early asthmatic response, this compound sodium is administered. The subsequent late asthmatic response is measured, demonstrating its ability to block inflammation initiated by the early mast cell activation [4].

Signaling Pathway and Cellular Interaction

The following diagram synthesizes the key anti-inflammatory mechanisms of this compound sodium based on the described research, highlighting its primary role in mast cell stabilization and broader cellular effects.

G Allergen Allergen / Trigger IgE IgE Cross-linking Allergen->IgE MastCell Mast Cell IgE->MastCell Mediators Inflammatory Mediators (Histamine, PGD2, LTC4) MastCell->Mediators This compound This compound Sodium Inhibition Inhibition of Activation This compound->Inhibition Eosinophil Eosinophil This compound->Eosinophil Inhibits Neutrophil Neutrophil This compound->Neutrophil Inhibits Inhibition->MastCell Stabilizes Inhibition->Mediators Blocks Release Neurons Sensory Neurons Inhibition->Neurons Inhibits Neuropeptides Sensory Neuropeptides (Substance P, CGRP) Neurons->Neuropeptides

This diagram illustrates that this compound's primary anti-inflammatory action is stabilizing mast cells, likely through GPR35 inhibition [2], thereby preventing the release of key mediators. It also shows direct inhibitory effects on other inflammatory cells like eosinophils and neutrophils [1], and a potential to modulate neurogenic inflammation [1].

Research Implications and Conclusion

For researchers and drug development professionals, the data indicates that this compound sodium occupies a specific niche. Its value lies in its proven mast cell-stabilizing properties and its favorable safety profile, as it lacks the systemic effects of corticosteroids [1] [3].

  • Stratified Medicine: The variable patient response to this compound and cromolyn underscores the need for biomarkers to identify the specific asthma endotype that benefits most from this mechanism [2].
  • Drug Repurposing: The recent identification of GPR35 as a target revitalizes the molecular pharmacology of this drug class and could spur the development of more potent, next-generation inhibitors [2].
  • Therapeutic Positioning: this compound is best characterized as a prophylactic, mast cell-targeted anti-inflammatory agent with a broader cellular profile than initially thought. It is less potent than inhaled corticosteroids but offers a non-steroidal alternative for specific inflammatory pathways.

References

nedocromil versus placebo controlled studies

Author: Smolecule Technical Support Team. Date: February 2026

Nedocromil Sodium vs. Placebo in Asthma

The following table summarizes the key findings from clinical trials investigating this compound sodium for asthma treatment.

Study Focus & Design Patient Population Treatment Regimen Key Efficacy Findings vs. Placebo Safety & Tolerability

| General Asthma Efficacy [1] 8-week, randomized, double-blind, placebo-controlled. Cromolyn sodium as active control. | Patients with mild-to-moderate, primarily allergic asthma. | this compound Sodium: 4 mg, four times daily. | • Significant improvement in all asthma symptom indexes. • Significant improvement in pulmonary function measures. • Significant reduction in reliance on bronchodilators. | No differences observed among this compound sodium, cromolyn sodium, and placebo for adverse events. | | Anti-inflammatory Effect in Asthma [2] 8-week, randomized, double-blind, placebo-controlled. | Children (aged 9-16) with moderate atopic asthma, allergic to dust mite. | this compound Sodium: 2 puffs, twice daily (0.002 g/puff). | • Significant improvement in clinical parameters (asthma symptom score, FEV1). • Significant decrease in serum levels of inflammatory markers (ECP, sIL-2R, IL-4, sICAM, IgE). | Effective anti-inflammatory treatment with very mild side-effects. | | Cough Symptom in Asthma [3] Meta-analysis of controlled studies. | 4,723 patients with asthma. | this compound Sodium: 8 mg twice daily or 16 mg four times daily. | • Significant reduction in cough when added to bronchodilators alone or to bronchodilators and inhaled corticosteroids. | Information not specified in the provided excerpt. |

This compound Sodium vs. Placebo in Allergic Conjunctivitis

One key study compared this compound sodium eye drops to an active control and placebo.

Study Focus & Design Patient Population Treatment Regimen Key Efficacy Findings vs. Placebo Safety & Tolerability

| Seasonal Allergic Conjunctivitis [4] 4-week, multicenter, double-blind, double-dummy, placebo-controlled. | Participants with a history of Seasonal Allergic Conjunctivitis (SAC) during birch pollen season. | this compound Sodium: 2% eye drops, twice daily. Sodium Cromoglycate: 2% eye drops, four times daily. | • Significant control of itching (patient diaries). • Improvement in clinical assessments, with significant changes in photophobia and grittiness. | • Unusual symptoms most common with this compound sodium (27 patients vs. 15 for placebo). • No serious adverse events. |

Experimental Protocol Overview

The clinical trials cited shared a robust and standardized methodology to ensure reliable results. The workflow below illustrates the general design of these studies.

Start Patient Population Identified (e.g., Allergic Asthma, SAC) RunIn Placebo Run-In Period Start->RunIn Randomize Randomization RunIn->Randomize Group1 Group 1: This compound Sodium Randomize->Group1 Group2 Group 2: Placebo Randomize->Group2 Group3 Group 3: Active Control (e.g., Cromolyn Sodium) Randomize->Group3 In some studies Assess Blinded Assessment Group1->Assess Group2->Assess Group3->Assess End Analysis of Primary Endpoints (Symptoms, Lung Function, Inflammatory Markers) Assess->End

The key methodological components were:

  • Double-Blind Design: Neither the participants nor the investigators knew which treatment was being administered, preventing bias in reporting and assessing outcomes [4] [2] [1].
  • Placebo Control: The use of a placebo group is the gold standard for distinguishing the specific pharmacological effect of a drug from the natural history of the disease, regression to the mean, and the psychological effects of receiving treatment [5] [6].
  • Randomization: Participants were randomly allocated to treatment groups to ensure that the groups were comparable and that any differences in outcomes could be attributed to the treatment [2].
  • Placebo Run-In Period: Some studies included a baseline period where all patients received a placebo. This served to wash out the effects of previous medications and identify patients who were highly responsive to placebo [7] [5].

Mechanism of Action and Rationale for Placebo

This compound sodium is classified as a non-steroidal anti-inflammatory agent [1]. Its primary mechanism involves modulating the activity of various inflammatory cells.

  • Immunopharmacological Actions: this compound sodium exhibits a wide range of anti-inflammatory actions. It is particularly effective at preventing the release of preformed and newly generated mediators (such as histamine, leukotrienes, and prostaglandins) from mast cells, especially the mucosal type found in the airways and eyes [8]. It is also effective against bronchoconstriction triggered by certain neural mechanisms [3].
  • Scientific and Ethical Rationale for Placebo: In the phase of clinical development when these studies were conducted, placebo-controlled trials were considered the most scientifically sound method to prove a drug's efficacy [5] [9]. The use of a placebo was justified when no severe risk was expected from short-term withholding of standard therapy, and when patients continued to receive their baseline care (e.g., bronchodilators in asthma studies) [7] [9]. This design allowed researchers to conclusively attribute observed improvements to this compound sodium itself.

The evidence from these clinical trials consistently demonstrates that this compound sodium is more effective than a placebo in controlling symptoms and improving objective measures of disease in both asthma and allergic conjunctivitis.

References

Nedocromil Safety and Efficacy Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core safety and performance data for Nedocromil Sodium based on clinical evidence.

Attribute This compound Sodium Sodium Cromoglycate (Cromolyn) Inhaled Corticosteroids (e.g., Beclomethasone)
Drug Class Mast cell stabilizer (Chromone) [1] [2] Mast cell stabilizer [2] Corticosteroids [1]

| Common & Notable Adverse Effects | Most common: Unpleasant/bitter taste (up to 30%), throat irritation, cough [1] [2]. Less common: Headache, nausea, bronchospasm [2]. Ophthalmic use: Eye stinging/burning (5%) [2]. | Generally well-tolerated [2]. | Systemic: Potential impact on linear growth in children [1]. Local: Oropharyngeal candidiasis, dysphonia [1]. | | Overall Safety Profile | Excellent. No significant short or long-term side effects reported in trials; side effects are typically mild and transient [1] [2]. | Excellent safety profile [2]. | Effective but carries a risk of systemic side effects, particularly with long-term use [1]. | | Clinical Efficacy in Asthma | Vs. Placebo: Effective in improving lung function (FEV1, PEF) and reducing symptoms in short-term trials (4-12 weeks); results in long-term trials (6 months-6 years) for symptom-free days were conflicting, especially in mild asthma [1]. Vs. Cromolyn: Clinically similar efficacy; some studies suggest greater potency [2] [3]. | Established efficacy for asthma prophylaxis [3]. | Considered a mainstay for asthma maintenance; well-established efficacy superior to this compound for symptom control [1]. | | Dosing Frequency | Inhalation: Typically twice daily [2]. Ophthalmic: Twice daily [4] [2]. | Inhalation: Typically four times daily [2]. Ophthalmic: Four times daily [4]. | Varies by compound and strength, but often twice daily. |

Mechanism of Action and Experimental Data

This compound's safety is linked to its non-steroidal, topical mechanism of action. Unlike corticosteroids, it does not have hormone-like effects.

Cellular Pharmacology and Signaling

This compound sodium is a mast cell stabilizer with multiple anti-inflammatory actions [5] [6] [2]. The diagram below summarizes its primary mechanisms.

G cluster_0 This compound's Multi-Target Inhibition Allergen Allergen IgE IgE Allergen->IgE FceRI FceRI IgE->FceRI MastCell Mast Cell Activation FceRI->MastCell MediatorRelease Inflammatory Mediator Release (Histamine, PGD2, LTC4) MastCell->MediatorRelease SensoryNerve Sensory Nerve Activation MastCell->SensoryNerve Inflammation Allergic Inflammation & Symptoms MediatorRelease->Inflammation Neuropeptides Release of Sensory Neuropeptides (Substance P, Neurokinin A) SensoryNerve->Neuropeptides Neuropeptides->Inflammation InhibitoryEffect This compound Sodium Inhibitory Effect InhibitoryEffect->MastCell Stabilizes InhibitoryEffect->SensoryNerve Inhibits Axon Reflex

Key Experimental Models and Protocols

The safety and efficacy data for this compound are derived from specific clinical and preclinical models.

  • In Vitro Mast Cell Challenge: Human mast cells are sensitized with IgE and challenged with a specific antigen (e.g., anti-IgE). This compound's potency is measured by the concentration that inhibits 30% of mediator release (IC₃₀), with values reported at ~2 μM for histamine and ~1.3-2.3 μM for LTC4/PGD2 [6].
  • Randomized Controlled Trials (RCTs) for Asthma: The core safety and efficacy data come from RCTs, such as a Cochrane review of 15 trials involving 1,422 children [1]. The standard protocol includes:
    • Patient Population: Children (0-18 years) with chronic asthma.
    • Intervention: Inhaled this compound sodium (typically 4 mg twice daily) vs. placebo for 4 weeks to 6 years.
    • Primary Outcomes: Symptom-free days, lung function (FEV1, PEF).
    • Safety Monitoring: Specific recording of adverse events like unpleasant taste.
  • Ocular Allergen Challenge Model: For eye allergies, studies use a controlled environment where subjects are exposed to an allergen after pre-treatment with this compound eye drops. Efficacy is measured by reduction in clinical symptoms (itching, redness) and biochemical markers in tears (histamine and PGD2) [4] [2].

Comparative Clinical Decision Framework

For researchers evaluating its position in a treatment arsenal, the following workflow is helpful. It highlights that this compound's primary advantage is its excellent safety profile, making it a candidate where this is the paramount concern.

G Start Patient Requires Prophylactic Anti-inflammatory Therapy Q1 Is Superior Efficacy over Safety the Primary Goal? Start->Q1 Q2 Is a Non-Steroidal Agent Required/Preferred? Q1->Q2 No ICS Choose Inhaled Corticosteroids (Higher Efficacy, Established Standard) Q1->ICS Yes Q3 Is Twice-Daily Dosing an Important Factor? Q2->Q3 Yes Cromolyn Choose Sodium Cromoglycate (Established Safety, QID Dosing) Q2->Cromolyn No (Cromolyn is suitable) Q3->Cromolyn No This compound Choose this compound Sodium (Excellent Safety, BID Dosing, Potency Edge) Q3->this compound Yes

Conclusion and Key Takeaways

For researchers and drug developers, the data positions this compound sodium as a compelling option in specific niches:

  • Safety as a Key Asset: Its excellent safety profile is its most consistent and valuable characteristic, making it a candidate for populations sensitive to corticosteroid side effects [1].
  • A Niche in Ocular Allergies: It demonstrates a clear efficacy advantage over cromolyn in more severe conditions like Vernal Keratoconjunctivitis (VKC) and offers the convenience of twice-daily dosing [4] [2].
  • A Legacy in Asthma: While its role in asthma has diminished, it remains a well-studied benchmark for non-steroidal therapy. Its mechanism of action continues to be of scientific interest for multi-target inhibition of allergic inflammation [6] [2].

References

Clinical Effectiveness and Potential for Cost Savings

Author: Smolecule Technical Support Team. Date: February 2026

A retrospective study from 1996 offers the most direct insight into Nedocromil's economic impact. The findings, while dated, suggest a pathway through which the drug could be cost-effective.

Study Aspect Findings
Study Type Retrospective chart analysis (310 adult patients) [1]
Clinical Outcome Better asthma control; reduced emergency department visits and hospital admissions [1]
Economic Outcome Projected cost savings for the healthcare system due to reduced hospital service use [1]
Key Limitation Data is from 1996; requires confirmation with prospective studies [1]

The principle demonstrated here is that by effectively preventing asthma symptoms and severe attacks, this compound can reduce the need for expensive emergency care and hospitalizations, thereby offsetting its own cost [1].

Mechanism of Action and Clinical Application

This compound's value proposition is rooted in its unique mechanism of action as a mast cell stabilizer. The diagram below illustrates how its anti-inflammatory effects translate into clinical benefits.

G cluster_mechanism Mechanism of Action (Mast Cell Stabilizer) cluster_effects Clinical Effects cluster_outcomes Potential Economic Outcome This compound This compound MC Inhibits Mast Cell Activation & Degranulation This compound->MC AntiInflammatory Prophylactic Anti-inflammatory Effect Mediators Reduces Release of Inflammatory Mediators MC->Mediators Nerves Modulates Sensory Nerve Activity MC->Nerves Mediators->AntiInflammatory SymptomControl Controls Symptoms: Pruritus, Cough, Wheeze Nerves->SymptomControl PreventsEIB Prevents Exercise-Induced Bronchoconstriction (EIB) AntiInflammatory->PreventsEIB Utilization Reduced Use of High-Cost Services SymptomControl->PreventsEIB CostAvoidance Healthcare Cost Avoidance Utilization->CostAvoidance

Diagram: The proposed pathway from this compound's mechanism to potential cost savings. The link to cost avoidance is inferred from clinical outcomes [1] [2] and is not directly proven by recent economic studies.

Supporting the information in the diagram, here are the key clinical uses and data:

  • Primary Use: A mast cell stabilizer used for the prophylactic management of mild-to-moderate asthma and allergic conjunctivitis [3] [2]. It is not a bronchodilator and is not used for acute relief.
  • Exercise-Induced Bronchoconstriction (EIB): A Cochrane review of 20 randomized controlled trials concluded that a single dose of this compound Sodium inhaled 15-60 minutes before exercise significantly reduces the severity and duration of EIB in both adults and children [4].
  • Head-to-Head Evidence: Some studies cited in scientific literature have directly compared this compound to other agents. For example, one review concluded that in allergic conjunctivitis, this compound was more efficacious than Cromolyn (sodium cromoglicate) in improving symptoms like hyperemia and itching [2].

Analysis for Researchers and Developers

For a modern assessment, the cost-effectiveness of this compound must be evaluated against current standards of care. The landscape has shifted significantly since its peak use.

  • Comparison with Modern Alternatives: Newer drug classes have largely replaced this compound in treatment guidelines. The table below outlines some key alternatives, for which robust cost-effectiveness analyses are more likely to exist.
Drug Class Example Medications Key Considerations vs. This compound
Biologics Omalizumab (Xolair), Dupilumab (Dupixent) [5] Targeted therapies for severe asthma; significantly higher list price but may be cost-effective in specific, severe populations.
Leukotriene Receptor Antagonists Montelukast Oral medication; may be preferred for patient compliance; extensive cost-effectiveness data available.
H1-Antihistamines (Ophthalmic) Ketotifen, Azelastine [6] Over-the-counter availability (e.g., Ketotifen); convenient for allergic conjunctivitis with known cost and efficacy.
  • Market Context: The this compound market is considered mature and niche, facing challenges from generic competition and newer therapies [7]. This status makes comprehensive, new cost-effectiveness studies less likely to be conducted or published.

References

Summary of Clinical Trials on Nedocromil Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from clinical studies on nedocromil used in combination with other agents.

Combination Therapy Condition Studied Key Efficacy Findings Study Details
This compound + Oral Astemizole [1] Seasonal Allergic Conjunctivitis Significant reduction in ocular symptoms vs. placebo; this compound (alone/combined) effective in clinician's opinion [1] 207 patients, 4-week, double-blind trial [1]
This compound + Inhaled Salbutamol [2] Mild-to-Moderate Asthma No improvement in compliance; combination did not improve adherence to prescribed regimen [2] 201 patients, 12-week study; compliance measured with electronic device [2]
This compound + Sustained-Release Theophylline [3] Chronic Asthma (Theophylline-Dependent) Significant benefit; allowed reduction/discontinuation of theophylline without worsening symptoms [3] 35 patients, 8-week, double-blind, placebo-controlled study [3]

Experimental Protocols and Methodologies

For researchers designing similar trials, here are the core methodologies from the cited studies.

  • Allergic Conjunctivitis Trial Protocol [1]:

    • Design: Multicenter, double-blind, double-dummy, placebo-controlled, parallel-group trial.
    • Duration: 4 weeks.
    • Groups: Patients were randomized to receive this compound sodium eye drops, oral astemizole, both active treatments, or placebo.
    • Endpoint Assessment: Clinician evaluations at 1, 2, and 4 weeks, combined with patient-recorded daily diary cards for symptoms.
  • Asthma Therapy Compliance Trial Protocol [2]:

    • Design: Double-blind, parallel-group study.
    • Duration: 12 weeks.
    • Intervention: Two actuations of this compound sodium or a this compound/salbutamol combination, four times daily.
    • Compliance Measurement: The primary tool was an electronic Nebulizer Chronolog (NC) device that recorded the date and time of each actuation. This was supplemented by change in canister weight and patient questionnaires.
  • Theophylline-Sparing Trial Protocol [3]:

    • Design: Randomized, double-blind, placebo-controlled, parallel-group study.
    • Duration: 8-week treatment period following a 2-week baseline.
    • Intervention: All patients received this compound sodium or placebo while maintained on their existing theophylline dose. The theophylline dose was progressively reduced after 4 weeks and completely stopped for the final 2 weeks.
    • Endpoint Assessment: Diary card variables (daytime and nighttime asthma, cough, peak expiratory flow), use of rescue beta-2 agonists, and clinic lung function measurements (e.g., FEV1).

Mechanism of Action and Signaling Pathways

This compound's therapeutic effect stems from its broad anti-inflammatory action, which involves inhibiting multiple cells and pathways rather than a single receptor.

The following diagram illustrates the cellular mechanism of action of this compound sodium:

G A Allergen/Irritant B Mast Cell & Inflammatory Cells (Eosinophils, Neutrophils, Macrophages) A->B E Histamine, Leukotrienes (C4), Prostaglandin D2 B->E Activation & C This compound Sodium D Inhibition of Mediator Release C->D F Inhibition of Axon Reflex C->F D->E Prevents I Allergic Inflammation & Symptoms E->I H Release of Sensory Neuropeptides (Substance P, Neurokinin A) F->H Suppresses G Sensory Nerves G->H H->I

Key mechanistic insights from the research include [4] [5]:

  • Mast Cell Stabilization: this compound inhibits the activation and release of pre-formed and newly generated inflammatory mediators like histamine, prostaglandin D2, and leukotriene C4 from mast cells.
  • Multi-Cell Targeting: Its action extends to other inflammatory cells, including eosinophils, neutrophils, macrophages, monocytes, and platelets.
  • Neural Reflex Inhibition: Part of its benefit may come from inhibiting axon reflexes in sensory nerves, reducing the release of neuropeptides (e.g., substance P) that contribute to inflammation and bronchoconstriction.
  • Functional Antagonism: this compound has been shown to inhibit bronchoconstriction induced by various stimuli, including bradykinin, sulfur dioxide, and exercise [4] [6]. It is defined by what it lacks: no direct bronchodilator, antihistamine, or corticosteroid activity [5].

Interpretation and Research Implications

For drug development professionals, the historical data suggests:

  • Therapeutic Role: this compound demonstrated efficacy as a preventive, anti-inflammatory agent in allergic conjunctivitis and asthma.
  • Combination Strategy: The theophylline study provides a model for validating a "steroid-sparing" or in this case, "theophylline-sparing" effect [3].
  • Clinical Trial Design: These older studies highlight the importance of objective compliance monitoring [2] and the use of both patient-reported and clinician-assessed outcomes [1].

The evidence for this compound combinations is based on older studies, and its role in therapy has largely been superseded by other agents. Researchers should consult the latest literature and treatment guidelines for contemporary context.

References

Long-Term Treatment Outcomes of Nedocromil Sodium

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key long-term outcomes of Nedocromil Sodium based on clinical studies.

Aspect Reported Outcome & Efficacy Supporting Data / Study Details

| Chronic Asthma (Children) | Conflicting efficacy in long-term studies; excellent safety profile [1]. | Primary Outcome: Two long-term (6 months - 6 years) studies showed conflicting results for symptom-free days [1]. Secondary Outcomes: Short-term studies (4-12 weeks) showed improvement in FEV1, symptom scores, and evening PEF. A large long-term study in mild asthma did not confirm this [1]. | | Chronic Asthma (Adults) | Effective in management; less effective than inhaled corticosteroids for some metrics [2]. | Vs. Beclomethasone: After 6 weeks, BDP showed significantly better effect on asthma severity, symptom scores, bronchodilator use, and bronchial hyperresponsiveness. No significant difference in FEV1 and FVC was found [2]. | | Allergic Conjunctivitis | Effective for treatment [3]. | User Ratings: Average rating of 10/10 from 2 user reviews, though this is not clinical data [4]. | | Chronic Obstructive Pulmonary Disease (COPD) | Not effective for lung function or airway responsiveness [5]. | A 10-week study showed no effect on pulmonary function or airway responsiveness to histamine, methacholine, or AMP. Fewer dropouts due to exacerbations were noted in the this compound group [5]. | | Safety Profile | Very good safety profile in both short and long-term use [1]. | The most significant and common side effect is unpleasant taste. No significant adverse side effects were reported [1]. |

Mechanism of Action and Experimental Insights

This compound Sodium is a mast cell stabilizer that acts at an early stage in the signal transduction pathway of receptor-mediated cell activation [6] [3].

Signaling Pathway and Inhibition

The diagram below illustrates how this compound Sodium interferes with the early activation of immune cells, based on its effect on platelet activation by PAF and thrombin [6].

G Stimulus External Stimulus (PAF, Thrombin) Receptor Cell Surface Receptor Stimulus->Receptor Transduction Early Signal Transduction Receptor->Transduction CalciumRelease Intracellular Ca²⁺ Release Transduction->CalciumRelease PKCTranslocation PKC Translocation & Downstream Activation CalciumRelease->PKCTranslocation This compound This compound Sodium This compound->Transduction Inhibits

This mechanism is supported by the following experimental data from a 1993 study [6]:

  • Experimental Setup: The effect of this compound Sodium was investigated on seven parameters of platelet activation in samples from 45 healthy volunteers.
  • Key Findings: this compound Sodium inhibited PAF-induced shape change (IC₅₀: 3 x 10⁻⁹ mol/L), platelet aggregation (IC₅₀: 2 x 10⁻⁹ mol/L), and thromboxane B2 release (IC₅₀: 5 x 10⁻⁹ mol/L). It also inhibited the formation of key second messengers and the rise in intracellular free calcium.
  • Conclusion: The drug acts at the level of the cell membrane, inhibiting receptor-mediated activation without affecting the binding of the agonist to its receptor.

Comparative Efficacy and Clinical Protocols

For researchers designing comparative studies, the protocols from the cited literature can serve as a reference.

Comparison with Inhaled Corticosteroids

A 1989 double-blind, double-dummy, crossover study provides a robust model for comparing this compound Sodium with inhaled corticosteroids [2].

  • Participants: 39 adult patients with chronic asthma, insufficiently controlled by bronchodilators.
  • Intervention: 6 weeks of treatment with this compound Sodium (4 mg twice daily) vs. Beclomethasone Dipropionate (BDP, 200 μg twice daily).
  • Primary Outcomes: Pulmonary function (FEV1, FVC, PEF), bronchial responsiveness to histamine (PC20), asthma symptom scores, and bronchodilator use.
  • Key Finding: While both drugs improved lung function from baseline, BDP was significantly better at reducing asthma severity, symptom scores, and bronchial hyperresponsiveness.
Long-Term Pediatric Asthma Outcomes

A 2006 Cochrane review of 15 trials offers a framework for evaluating long-term outcomes in children [1].

  • Participants: 1,422 children (aged 0-18 years) with chronic asthma.
  • Intervention: Inhaled this compound Sodium versus placebo.
  • Primary Outcome: Number of days without asthma symptoms.
  • Secondary Outcomes: Symptom scores, lung function (FEV1, PEF), asthma exacerbations (hospital admissions, unscheduled visits), rescue bronchodilator use, and side effects.
  • Key Finding: While short-term studies showed benefit, long-term (4-6 years) data in children with mild asthma did not show a significant difference in symptom-free days compared to placebo. The drug demonstrated an excellent safety profile.

Conclusion for Research and Development

For researchers and drug development professionals, the data presents a clear profile for this compound Sodium:

  • Positioning: It is a safe anti-inflammatory agent with a well-defined mechanism of action. Its clinical efficacy is more consistently demonstrated in short-term use and for specific indications like allergic conjunctivitis.
  • Niche Potential: Its excellent long-term safety profile may give it a potential niche in populations where the side effects of inhaled corticosteroids are a major concern, such as in pediatric patients. However, its inferior efficacy to inhaled corticosteroids and lack of effect in COPD limit its broader application.
  • Research Gaps: As noted in the Cochrane review, there is a need for modern head-to-head trials against inhaled corticosteroids to definitively establish its place in therapy, especially for mild asthma [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

371.10050188 g/mol

Monoisotopic Mass

371.10050188 g/mol

Heavy Atom Count

27

LogP

2.22
2.22 (LogP)
2.6

Appearance

Solid powder

Melting Point

299 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0B535E0BN0

Related CAS

101626-68-0 (calcium salt (1:1))
69049-74-7 (di-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of mild to moderate asthma
FDA Label

Pharmacology

Nedocromil is a anti-inflammatory agent and can be administered directly to the bronchial mucosa. It has significant inhibitory effect on allergen-induced early and late asthmatic reactions and on bronchial hyperresponsiveness.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AC - Antiallergic agents, excl. corticosteroids
R01AC07 - Nedocromil
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BC - Antiallergic agents, excl. corticosteroids
R03BC03 - Nedocromil
S - Sensory organs
S01 - Ophthalmologicals
S01G - Decongestants and antiallergics
S01GX - Other antiallergics
S01GX04 - Nedocromil

Mechanism of Action

Nedocromil has been shown to inhibit the in vitro activation of, and mediator release from, a variety of inflammatory cell types associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets. Nedocromil inhibits activation and release of inflammatory mediators such as histamine, prostaglandin D2 and leukotrienes c4 from different types of cells in the lumen and mucosa of the bronchial tree. These mediators are derived from arachidonic acid metabolism through the lipoxygenase and cyclo-oxygenase pathways. The mechanism of action of nedocromil may be due partly to inhibition of axon reflexes and release of sensory neuropeptides, such as substance P, neurokinin A, and calcitonin-geneñrelated peptides. The result is inhibition of bradykinin-induced bronchoconstriction. Nedocromil does not posess any bronchodilator, antihistamine, or corticosteroid activity.

Pictograms

Irritant

Irritant

Other CAS

69049-73-6

Absorption Distribution and Excretion

Low
It is not metabolized and is eliminated primarily unchanged in urine (70%) and feces (30%).

Metabolism Metabolites

Nedocromil is not metabolized after IV administration and is excreted unchanged.

Wikipedia

Nedocromil
Clobenzorex

Biological Half Life

~3.3 hours

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Sridhar AV, McKean M. Nedocromil sodium for chronic asthma in children. Cochrane Database Syst Rev. 2006 Jul 19;(3):CD004108. Review. PubMed PMID: 16856028.
2: Dudley T, Parker S, Baldwin R. Clinical inquiries. Is nedocromil effective in preventing asthmatic attacks in patients with asthma? J Fam Pract. 2004 Nov;53(11):927-8. Review. PubMed PMID: 15527735.
3: Mihălţan F, Ulmeanu R, Panghea P. [The therapeutic position of nedocromil sodium (Tilade) in the treatment of bronchial asthma]. Pneumologia. 1999 Oct-Dec;48(4):309-12. Review. Romanian. PubMed PMID: 10856993.
4: Kelly KD, Spooner CH, Rowe BH. Nedocromil sodium versus cromoglycate for the pre-treatment of exercise induced bronchoconstriction in asthma. Cochrane Database Syst Rev. 2000;(2):CD002169. Review. PubMed PMID: 10796684.
5: Spooner CH, Saunders LD, Rowe BH. Nedocromil sodium for preventing exercise-induced bronchoconstriction. Cochrane Database Syst Rev. 2000;(2):CD001183. Review. Update in: Cochrane Database Syst Rev. 2002;(1):CD001183. PubMed PMID: 10796616.
6: Creticos PS. Effects of nedocromil sodium on inflammation and symptoms in therapeutic studies. J Allergy Clin Immunol. 1996 Nov;98(5 Pt 2):S143-9; discussion S149-50. Review. PubMed PMID: 8939190.
7: Chung KF. Effects of nedocromil sodium on airway neurogenic mechanisms. J Allergy Clin Immunol. 1996 Nov;98(5 Pt 2):S112-6; discussion S116-7. Review. PubMed PMID: 8939186.
8: Alton EW, Norris AA. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma. J Allergy Clin Immunol. 1996 Nov;98(5 Pt 2):S102-5; discussion S105-6. Review. PubMed PMID: 8939184.
9: Parnham MJ. Sodium cromoglycate and nedocromil sodium in the therapy of asthma, a critical comparison. Pulm Pharmacol. 1996 Apr;9(2):95-105. Review. PubMed PMID: 8880949.
10: Barnes PJ, Holgate ST, Laitinen LA, Pauwels R. Asthma mechanisms, determinants of severity and treatment: the role of nedocromil sodium. Report of a workshop held in Whistler, British Columbia, Canada, 18-19 May 1995. Clin Exp Allergy. 1995 Aug;25(8):771-87. Review. PubMed PMID: 7584690.
11: Farrar JR, Rainey DK, Norris AA. Pharmacologic modulation of Th1 and Th2 cell subsets by nedocromil sodium. Int Arch Allergy Immunol. 1995 May-Jun;107(1-3):414-5. Review. PubMed PMID: 7613195.
12: Wasserman SI. Immunopharmacologic profile of nedocromil sodium. Allergy Proc. 1995 Mar-Apr;16(2):67-71. Review. PubMed PMID: 7797061.
13: Barnes PJ. Effect of nedocromil sodium on microvascular leakage. J Allergy Clin Immunol. 1993 Jul;92(1 Pt 2):197-9. Review. PubMed PMID: 8393029.
14: Church MK, Holgate ST. Adenosine-induced bronchoconstriction and its inhibition by nedocromil sodium. J Allergy Clin Immunol. 1993 Jul;92(1 Pt 2):190-4. Review. PubMed PMID: 8393027.
15: Barnes PJ. Effect of nedocromil sodium on airway sensory nerves. J Allergy Clin Immunol. 1993 Jul;92(1 Pt 2):182-6. Review. PubMed PMID: 8393025.
16: Edwards AM, Stevens MT. The clinical efficacy of inhaled nedocromil sodium (Tilade) in the treatment of asthma. Eur Respir J. 1993 Jan;6(1):35-41. Review. PubMed PMID: 8381089.
17: Benbow AG, Eady R, Jackson D. The immunopharmacological actions of nedocromil sodium relative to the use of its 2% ophthalmic solution. Eye (Lond). 1993;7 ( Pt 3 Suppl ):26-8. Review. PubMed PMID: 8253221.
18: Joseph M, Rainey DK. [Basic research on nedocromil sodium]. Rev Mal Respir. 1992;9 Suppl 1:R93-7. Review. French. PubMed PMID: 1317052.
19: Blum A, Shalit M. [TILADE (nedocromil sodium)--a new anti-asthamatic treatment]. Harefuah. 1990 Mar 15;118(6):353-4. Review. Hebrew. PubMed PMID: 2161392.
20: Ruggieri F, Patalano F. Nedocromil sodium: a review of clinical studies. Eur Respir J Suppl. 1989 Jun;6:568s-571s. Review. PubMed PMID: 2553034.

Explore Compound Types